Daptomycin

Catalog No.
S650607
CAS No.
103060-53-3
M.F
C72H101N17O26
M. Wt
1620.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daptomycin

CAS Number

103060-53-3

Product Name

Daptomycin

IUPAC Name

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid

Molecular Formula

C72H101N17O26

Molecular Weight

1620.7 g/mol

InChI

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1

InChI Key

DOAKLVKFURWEDJ-QCMAZARJSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

Cubicin, Daptomycin, Daptomycin, 9 L beta Aspartic Acid, Daptomycin, 9-L beta-Aspartic Acid, Deptomycin, LY 146032, LY-146032, LY146032

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC3C(OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C

The exact mass of the compound Daptomycin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Lipopeptides. It belongs to the ontological category of lipopeptide in the ChEBI Ontology tree. The storage condition is described as −20°C. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

daptomycin mechanism of action calcium-dependent depolarization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Step-by-Step Guide

Daptomycin's mechanism can be visualized as a sequential process culminating in bacterial cell death. The following diagram outlines the key stages from initial calcium binding to the final lethal effects.

G Ca Ca²⁺ Ions DAP This compound (DAP) Ca->DAP Binds to DAP MemBind 1. Membrane Binding DAP->MemBind Conformational Change PG Membrane Phosphatidylglycerol (PG) MemBind->PG Requires PG Oligo 2. Oligomerization MemBind->Oligo 1st Ca²⁺ Complex 3. Tripartite Complex Formation Oligo->Complex 2nd Ca²⁺ Depol 4. Membrane Depolarization Complex->Depol WallInhibit 5. Inhibition of Cell Wall Biosynthesis Complex->WallInhibit Death Bacterial Cell Death Depol->Death WallInhibit->Death

Step 1: Calcium-Dependent Activation and Membrane Binding

This compound is inactive in the absence of calcium [1]. Binding of the first calcium ion induces a conformational change, neutralizing this compound's negative charge and enabling it to form small micelles that approach the bacterial membrane [1] [2] [3]. This activated complex has a high affinity for the phosphatidylglycerol (PG) headgroup found in Gram-positive bacterial membranes [4] [5].

Step 2: Oligomerization and Deep Membrane Insertion

After initial membrane binding, a second calcium-binding step occurs [2] [3]. This drives the oligomerization of this compound into a functional complex of approximately 6 to 8 subunits and causes a deeper insertion into the lipid bilayer [2] [5].

Step 3: Target Recognition and Complex Formation

The oligomer does not form a nonspecific pore. Recent research shows that calcium-bound this compound specifically targets undecaprenyl-coupled cell envelope precursors (such as lipid II) in the presence of PG, forming a lethal tripartite complex [6]. This binding occurs primarily at the division septum, a key site of cell wall biosynthesis [6].

Step 4: Pleiotropic Effects Leading to Cell Death

The formation of the tripartite complex has two major consequences:

  • Inhibition of Cell Wall Biosynthesis: By sequestering essential cell wall precursors, this compound effectively halts peptidoglycan synthesis. This also triggers delocalization of cell wall biosynthesis machinery (e.g., MurG, FtsW) from the septum [6].
  • Membrane Depolarization: The deep insertion of the this compound oligomer and massive membrane rearrangements lead to the formation of ion channels, resulting in potassium efflux and dissipation of the membrane potential [1] [6] [5].

These events disrupt critical cellular functions and rapidly kill the bacterial cell [6].

Key Structural Features and Their Roles

The structure of this compound is critical to its function. The table below summarizes the roles of key residues based on structure-activity relationship (SAR) studies [7].

Structural Element Role in Mechanism of Action
Fatty Acid Tail Anchors the molecule into the bacterial lipid bilayer [1].
Kynurenine (Kyn13) Critical for activity; substitution causes ≥64-fold increase in MIC [7]. Site of lactone bond formation for the cyclic structure [1].
3-Methylglutamic Acid (3-mGlu12) Essential for activity; substitution causes ≥64-fold increase in MIC [7]. The methyl group and carboxylate are crucial [7].
Aspartic Acid Residues (Asp3,7,9) Key for calcium ion coordination; substitution at any site drastically reduces activity [7].
Ornithine (Orn6) Tolerates modification; the positive charge is not essential for activity, making it a potential site for future derivative development [7].
d-Alanine (d-Ala8) Critical for activity; substitution with l-alanine causes ≥64-fold increase in MIC [7].

Essential Experimental Protocols

To investigate this compound's mechanism, several key experimental approaches are used. The table below outlines representative methodologies.

Experimental Goal Key Methodologies Critical Experimental Parameters
Study Membrane Interaction & Oligomerization Fluorescence spectroscopy (e.g., FRET, pyrene excimer) [2] [3] [5], Isothermal Titration Calorimetry (ITC) [4] [2]. Use of model membranes (liposomes) with controlled PG content (e.g., DMPC/DMPG). Precise, physiologically relevant Ca²⁺ concentrations (e.g., 1.25-2 mM) [2] [5].
Visualize Cellular Localization & Effects Fluorescence microscopy (e.g., HILO) with labeled this compound (Bodipy-FL, TMR) or via intrinsic kynurenine fluorescence [6]. Use of intact bacterial cells (e.g., S. aureus). Short incubation times (minutes) to observe initial septal binding. Co-localization with proteins like FtsW-GFP [6].
Assess Bacterial Killing & Resistance Minimum Inhibitory Concentration (MIC) assays [7], Time-kill kinetics studies [6]. Standardized broth microdilution methods with fixed, physiologically relevant Ca²⁺ concentrations (50 µg/mL Ca²⁺ in Mueller-Hinton broth) [7].
Identify Molecular Targets In vitro binding assays with supported lipid bilayers doped with purified cell wall intermediates (e.g., lipid II) [6]. Preparation of purified lipid II or other undecaprenyl-coupled precursors. Control of membrane lipid composition to include PG [6].

Research Implications and Future Directions

Understanding this mechanism provides a framework for combating resistance and developing new antibiotics. Resistance often arises from mutations that reduce the negative charge of the bacterial membrane surface or alter membrane phospholipid composition, making it harder for this compound to bind [1] [6]. The identification of the tripartite complex offers a new target for antibiotic design, and the tolerance of Orn6 to modification presents an opportunity to create this compound-based derivatives with improved properties [7].

References

Comprehensive Technical Analysis of Daptomycin Structure-Activity Relationships

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Daptomycin represents a structurally distinct class of cyclic lipopeptide antibiotics and was one of only two new structural classes of antibiotics approved for clinical use over the four decades preceding its introduction [1]. This calcium-dependent antibiotic exhibits potent bactericidal activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and vancomycin-resistant S. aureus (VRSA) [2]. Its unique mechanism of action, which differs fundamentally from other available antibiotics, makes this compound an important therapeutic option for managing infections caused by multidrug-resistant bacteria [3]. However, since its initial approval, there have been increasing reports of This compound-resistant clinical isolates, threatening its clinical utility [2] [1]. This has stimulated extensive research to establish comprehensive structure-activity relationships, with the goal of developing next-generation this compound-based antibiotics that can overcome emerging resistance mechanisms [2].

Structural Features and Biosynthesis

Chemical Architecture

This compound consists of a 13-amino acid cyclic lipodepsipeptide with a decanoic acid side chain attached to the N-terminal tryptophan residue [4] [5]. The structure incorporates several notable features:

  • Cyclic depsipeptide core: Ten amino acids form a macrolactone ring via an ester bond between the threonine residue at position 4 (Thr4) and the C-terminal kynurenine (Kyn13) [2] [5].
  • Non-proteinogenic amino acids: The structure contains several unusual amino acids, including kynurenine (Kyn), ornithine (Orn), 3-methylglutamic acid (3-mGlu), and D-configured amino acids (D-Asn2, D-Ala8, D-Ser11) [2] [3].
  • Lipid tail: An N-terminal decanoyl fatty acid chain is essential for antimicrobial activity and membrane interaction [5].
Biosynthetic Pathway

This compound is synthesized by Streptomyces roseosporus through a nonribosomal peptide synthetase (NRPS) mechanism [3] [5]. The biosynthetic machinery consists of three large multimodular NRPS subunits (DptA, DptBC, and DptD) that assemble the peptide backbone in an assembly-line fashion [5]. Two additional proteins, DptE and DptF, are responsible for incorporating the decanoic acid side chain [5]. The cluster also includes accessory genes such as dptI, which encodes a methyltransferase responsible for the formation of 3-methylglutamic acid [5].

Table: this compound Biosynthetic Gene Functions

Gene Protein Function Role in this compound Biosynthesis
dptE Acyl-CoA ligase Activates fatty acid moiety
dptF Acyl carrier protein Carries activated fatty acid
dptA, dptBC, dptD NRPS subunits Peptide chain assembly
dptI Glutamate methyltransferase Synthesis of 3-methylglutamic acid
dptJ Putative tryptophan metabolizing enzyme Synthesis of kynurenine

Established Structure-Activity Relationships

Alanine Scanning Mutagenesis

Systematic alanine scanning studies, where each amino acid residue in this compound was individually replaced with alanine, have revealed critical positions essential for antimicrobial activity [2]. The results demonstrate that most positions in the this compound structure are sensitive to modification, with only a few tolerating changes without significant loss of activity.

Table: Antimicrobial Activity of this compound Alanine-Scanning Analogs (MIC, μg/mL)

Analog Amino Acid Replaced MRSA SA11 S. aureus ATCC29213 Enterococcus ATCC29212
This compound None 0.5 0.25 4
1 Trp1 ≥32 ≥32 ≥64
2 D-Asn2 ≥32 ≥32 64
3 Asp3 ≥32 16 ≥32
4 Orn6 0.5 0.5 4
5 Asp7 ≥64 ≥64 ≥64
6 D-Ala8 ≥64 ≥64 ≥64
7 Asp9 ≥64 ≥64 ≥64
8 3-mGlu12 ≥64 ≥64 ≥64
9 Kyn13 ≥32 ≥32 ≥32

Key findings from alanine scanning studies include:

  • Orn6 is uniquely tolerant: Substitution of ornithine at position 6 with alanine resulted in minimal change in antimicrobial activity, indicating this position may be amenable to modification [2].
  • Critical residues: Tryptophan (Trp1), aspartic acid residues (Asp3, Asp7, Asp9), 3-methylglutamic acid (3-mGlu12), and kynurenine (Kyn13) are essential for activity, with alanine substitution causing dramatic increases in MIC values [2].
  • D-amino acids: Replacement of D-Ala8 with L-Ala completely abrogated activity, highlighting the importance of stereochemistry at this position [2].
Key Structural Determinants of Activity
3.2.1 3-Methylglutamic Acid (3-mGlu12)

The 3-methylglutamic acid residue at position 12 is particularly critical for this compound's antibacterial activity [2]. Replacement of 3-mGlu with glutamic acid results in an 8-fold increase in MIC [2]. Further investigations have demonstrated that both the carboxylate group and the methyl moiety are essential for optimal activity, as analogues containing 3-ethyl-Glu, 3-methyl-Gln, or 3,3-dimethyl-Glu showed significantly reduced potency [2].

3.2.2 Kynurenine (Kyn13)

Kynurenine at position 13 serves as the cyclization point for the macrolactone ring and is essential for maintaining the structural integrity required for activity [2]. Alanine substitution at this position results in complete loss of activity, with MIC values increasing to ≥32 μg/mL across tested bacterial strains [2].

3.2.3 Fatty Acid Tail

The decanoyl lipid chain is optimal for balancing antimicrobial activity and toxicity [3]. Early studies of the native A21978C complex revealed that longer chain lengths correlated with increased toxicity [3]. The semisynthetic derivative with an n-decanoyl tail (this compound) was found to provide the best balance between efficacy and safety [3].

Mechanism of Action and Correlation with Structure

This compound's mechanism of action involves a calcium-dependent interaction with bacterial cell membranes [3] [6]. Current evidence suggests a multi-stage process:

  • Calcium-dependent oligomerization: this compound complexes with calcium ions to form small micellar structures [3].
  • Membrane binding: The antibiotic binds to the bacterial membrane in a phosphatidylglycerol (PG)-dependent manner [6].
  • Membrane insertion: this compound slowly and irreversibly inserts into the membrane when PG is present [6].
  • Oligomerization and pore formation: Membrane-bound this compound forms oligomers that disrupt membrane function [7].

Recent studies have revealed that this compound forms a stable complex with phosphatidylglycerol in a 1:2 ratio (this compound:PG) with nanomolar binding affinity in the presence of calcium ions [6]. This complex is responsible for the selective uptake of this compound into bacterial membranes [6].

The following diagram illustrates the current understanding of this compound's mechanism of action:

G Ca Ca Dap Dap Ca->Dap  Binding Dap-Ca\nComplex Dap-Ca Complex Dap->Dap-Ca\nComplex  Oligomerization PG PG Membrane\nAssociation Membrane Association PG->Membrane\nAssociation Membrane Membrane Membrane->Membrane\nAssociation Pore Pore Depolarization Depolarization Pore->Depolarization  Ion leakage Inhibition of\nMacromolecule Synthesis Inhibition of Macromolecule Synthesis Depolarization->Inhibition of\nMacromolecule Synthesis CellDeath CellDeath Dap-Ca\nComplex->Membrane\nAssociation  PG-dependent Membrane\nInsertion Membrane Insertion Membrane\nAssociation->Membrane\nInsertion  Irreversible Dap-PG-Ca\nComplex Dap-PG-Ca Complex Membrane\nInsertion->Dap-PG-Ca\nComplex Oligomerization Oligomerization Dap-PG-Ca\nComplex->Oligomerization Oligomerization->Pore Inhibition of\nMacromolecule Synthesis->CellDeath

This compound's mechanism involves calcium-dependent membrane binding and oligomerization, leading to membrane dysfunction.

Structural studies have identified key features that correlate with this mechanism:

  • The EF-hand motif (DXDG) in this compound is responsible for calcium binding [5].
  • Acidic residues (aspartic and glutamic acids) facilitate calcium coordination and membrane interaction [2].
  • The lipid tail promotes membrane insertion and oligomerization [5].
  • Specific residues, particularly 3-mGlu12, are essential for proper conformational changes upon calcium binding [2].

Experimental Approaches for SAR Studies

Total Chemical Synthesis

Total synthesis provides the most flexible approach for generating this compound analogues with diverse modifications [2]. The general workflow involves:

  • Solid-phase peptide synthesis (SPPS): Stepwise assembly of the linear peptide chain using Fmoc-protected amino acids, including non-proteinogenic residues [2].
  • Global deprotection: Cleavage from resin and removal of protecting groups.
  • Macrolactonization: Cyclization via formation of the ester bond between Thr4 and Kyn13 [2].
  • Purification and characterization: HPLC purification followed by structural validation using mass spectrometry and NMR.

This approach allows for precise control over stereochemistry and enables incorporation of non-native amino acids at specific positions throughout the peptide structure [2].

Combinatorial Biosynthesis

Genetic engineering of the this compound biosynthetic gene cluster enables generation of analogues through combinatorial biosynthesis [3] [5]. Key strategies include:

  • Module swapping: Replacing specific adenylation domains in the NRPS machinery with domains from related lipopeptide systems to alter amino acid incorporation [3].
  • Precursor-directed biosynthesis: Supplementing fermentation media with analog precursors [5].
  • Gene inactivation: Targeted disruption of tailoring enzymes (e.g., dptI methyltransferase) to produce analogues lacking specific modifications [5].
Semisynthetic Modification

Semisynthetic approaches focus on modifying naturally produced this compound, primarily through:

  • N-acylation or N-alkylation of the ornithine side chain at position 6 [2].
  • Modification of the exocyclic tail [2].
  • Fatty acid side chain modification using enzymatic deacylation followed by chemical reacylation [3].

Resistance Mechanisms and Implications for SAR

Resistance to this compound in clinical isolates typically involves modifications to the bacterial cell envelope that reduce this compound binding [8] [9]. Key resistance mechanisms include:

  • MprF mutations: Gain-of-function mutations in the multiple peptide resistance factor (MprF) enzyme, which catalyzes the addition of lysine to phosphatidylglycerol, reducing the net negative charge of the membrane and repelling this compound [9].
  • LiaFSR system alterations: Mutations in this three-component regulatory system, which coordinates the cell envelope stress response, often lead to reduced this compound susceptibility [8].
  • Phospholipid metabolism changes: Alterations in membrane phospholipid composition, particularly reduced phosphatidylglycerol content [6].
  • YxdJK pathway: Activation of alternative stress response systems in Enterococci, particularly in strains lacking functional LiaFSR [8].

The following diagram illustrates the major bacterial resistance pathways against this compound:

G cluster_resistance Resistance Mechanisms This compound This compound Membrane Membrane This compound->Membrane  Binding ReducedBinding ReducedBinding Resistance Resistance ReducedBinding->Resistance MprF MprF Increased LPG\n(Reduced Negative Charge) Increased LPG (Reduced Negative Charge) MprF->Increased LPG\n(Reduced Negative Charge) LiaFSR LiaFSR Cell Envelope\nStress Response Cell Envelope Stress Response LiaFSR->Cell Envelope\nStress Response PGMetabolism PGMetabolism Reduced PG Content Reduced PG Content PGMetabolism->Reduced PG Content YxdJK YxdJK Alternative Stress\nResponse Alternative Stress Response YxdJK->Alternative Stress\nResponse Increased LPG\n(Reduced Negative Charge)->ReducedBinding Cell Envelope\nStress Response->ReducedBinding Reduced PG Content->ReducedBinding Alternative Stress\nResponse->ReducedBinding

Bacterial resistance to this compound primarily involves membrane modifications that reduce drug binding.

These resistance mechanisms have important implications for analogue design:

  • Analogues with increased binding affinity for phosphatidylglycerol may overcome charge-repulsion mechanisms.
  • Compounds that bypass the need for specific lipid interactions could remain active against resistant strains.
  • Combination therapies with β-lactams may reverse resistance through synergistic effects [9].

Future Directions and Design Strategies

Based on current SAR understanding, several promising strategies emerge for developing improved this compound analogues:

  • Orn6 modifications: Since this position tolerates substitution, it provides a promising site for introducing novel functional groups that could enhance activity or overcome resistance [2].

  • Fatty acid tail optimization: Systematic exploration of alternative lipid chains may improve membrane interaction and reduce susceptibility to resistance mechanisms [5].

  • 3-mGlu12 analogs: Development of bioisosteres that maintain the critical function of 3-mGlu while potentially overcoming resistance [2].

  • Siderophore conjugates: Attachment of siderophore moieties to Orn6 has shown promise for expanding activity to Gram-negative species [9].

  • Combination analog development: Designing analogues that work synergistically with other antibiotic classes to prevent resistance emergence [9].

References

daptomycin biosynthesis gene cluster NRPS

Author: Smolecule Technical Support Team. Date: February 2026

Gene Cluster Composition and Key Genes

The core daptomycin biosynthetic gene cluster (dpt) contains three large genes (dptA, dptBC, dptD) that encode the major NRPS subunits [1] [2]. These are supported by additional genes crucial for lipidation and the biosynthesis of non-proteinogenic amino acids.

The table below summarizes the key genes and their functions based on information from the MIBiG repository [2].

Gene Identifier Gene Product Function in this compound Biosynthesis
dptA Peptide synthetase 1 NRPS subunit; incorporates the first 5 amino acids [1]
dptBC Peptide synthetase 2 NRPS subunit; incorporates the next 6 amino acids [1]
dptD Peptide synthetase 3 NRPS subunit; incorporates the final 2 amino acids [1]
dptE Acyl-CoA ligase Works with DptF to activate and transfer the lipid side chain [2]
dptF Acyl carrier protein Works with DptE in the lipidation reaction [2]
dptI Hypothetical protein Putatively involved in the supply of non-proteinogenic amino acids [1]
dptJ Oxidoreductase Putatively involved in the supply of L-kynurenine [1]

Core Experimental Workflows

Researchers use specific genetic and biochemical methodologies to study and engineer the this compound gene cluster. The following diagram illustrates two core experimental strategies: Heterologous Expression and Combinatorial Biosynthesis.

G cluster_0 Heterologous Expression Strategy cluster_1 Combinatorial Biosynthesis Strategy Start1 S. roseosporus Native Producer P1 Cloning into Streptomyces Artificial Chromosome (pSBAC) Start1->P1 Start2 Target NRPS Gene(s) (e.g., dptA, dptBC, dptD) P4 Gene Inactivation or Module Exchange Start2->P4 P2 Transfer to Heterologous Host (e.g., S. coelicolor M511) P1->P2 P3 Fermentation and Analysis (HPLC, MS) P2->P3 R1 Stable Production of This compound/Derivatives (28.9 mg/L reported) P3->R1 P5 Trans-complementation with Heterologous Genes (e.g., from A54145 or CDA clusters) P4->P5 P6 Fermentation and Analysis (HPLC, MS) P5->P6 R2 Production of Novel Hybrid Lipopeptides P6->R2

Experimental strategies for this compound NRPS engineering, based on [3] and [4].

Detailed Experimental Protocols
  • Heterologous Expression using pSBAC System: This method allows for the stable and high-yield production of this compound in a model host. The 65-kb this compound BGC is first cloned precisely into a Streptomyces artificial chromosome vector (pSBAC) [3]. This construct is then transferred via conjugation into a heterologous host such as Streptomyces coelicolor M511, a strain that does not naturally produce this compound. Following fermentation, the production of this compound and its derivatives is confirmed and quantified using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) [3]. This system yielded reported production of 28.9 mg/L.

  • Combinatorial Biosynthesis for Novel Antibiotics: This approach generates new lipopeptide antibiotics. It begins with the creation of a mutant S. roseosporus strain by deleting one or more native NRPS genes (e.g., dptD) [4]. The deleted function is then replaced via trans-complementation with heterologous NRPS genes from related lipopeptide clusters (e.g., lptD from the A54145 cluster or cdaPS3 from the calcium-dependent antibiotic cluster), which are integrated into the chromosome under a strong promoter like ermEp* [4]. The resulting recombinant strains are fermented, and the produced hybrid lipopeptides are isolated and analyzed for their antibacterial activity [4].

Key Technical Insights for Researchers

  • Stereochemistry Revision: The initial analysis of the dpt cluster revealed an unexpected epimerase domain in the second module, which led to the correction of this compound's stereochemistry: the asparagine at position 2 is in the D-form, not the L-form as originally assigned [1].
  • Ancient Evolutionary Origins: Phylogenetic analysis suggests that the this compound-like biosynthetic pathway is ancient, with estimates that it diverged from a last common ancestor over a billion years ago [5].
  • Platform for Engineering: The trans-complementation system in S. roseosporus is highly flexible. It enables not only subunit swaps but also individual module exchanges and specific amino acid modifications, providing a powerful platform for generating diverse combinatorial libraries [4].

References

Comprehensive Technical Guide to Daptomycin: A Cyclic Lipopeptide Antibiotic for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Daptomycin represents a strategically important cyclic lipopeptide antibiotic in the contemporary antimicrobial arsenal, serving as a last-resort treatment for infections caused by multidrug-resistant Gram-positive pathogens. Since its FDA approval in 2003, this compound has maintained clinical significance due to its unique mechanism of action and potency against challenging organisms including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The antibiotic is a natural product derived from the soil bacterium Streptomyces roseosporus, comprising a complex structure of 13 amino acids with a decanoic fatty acid side chain that facilitates its antibacterial activity [1] [2].

This technical guide provides drug development professionals with a comprehensive scientific overview of this compound, covering its fundamental characteristics, biosynthetic pathways, mechanisms of action, and emerging resistance patterns. Recent concerning developments include the identification of transferable resistance determinants (drc gene cluster) in Mammaliicoccus sciuri isolates, representing a potential paradigm shift in resistance epidemiology that was previously thought to occur only through chromosomal mutations [3]. Additionally, advances in heterologous production using engineered Escherichia coli systems offer promising avenues for optimizing production yields and generating novel derivatives through synthetic biology approaches [4].

Fundamental Characteristics and Structural Properties

This compound belongs to the acidic lipopeptide family of antibiotics, characterized by their anionic nature and lipid moiety attachment. The molecular structure consists of a 13-amino acid polypeptide core forming a 10-member macrolactone ring with three exocyclic residues, creating a complex architecture that defines its biological activity [2]. This structure incorporates several non-proteinogenic amino acids that contribute to its stability and mechanism, including ornithine (Orn6), 3-methyl-glutamic acid (3mGlu12), and kynurenine (Kyn13), along with three D-amino acids (D-Asn2, D-Ala8, and D-Ser11) that enhance resistance to proteolytic degradation [2].

  • Structural moieties: The this compound structure features an N-terminal tryptophan covalently linked to a decanoic fatty acid chain (C10), which plays a critical role in membrane insertion and antibacterial activity. The molecule contains a conserved EF-hand motif (DXDG) similar to those found in calcium-binding proteins, which facilitates coordination with calcium ions essential for its activity [2].
  • Structure-activity relationships: Variations in the fatty acyl chain length significantly impact antibacterial potency, with the decanoic acid moiety providing optimal activity. The cyclic ring structure is essential for maintaining the conformational stability required for target recognition, while the anionic residues are crucial for calcium-dependent membrane interaction [2].

Table 1: Fundamental Structural Characteristics of this compound

Characteristic Description Functional Significance
Molecular Formula C~72~H~101~N~17~O~26~ [1] Determines physicochemical properties
Molecular Weight 1620.693 g/mol [1] Impacts pharmacokinetic distribution
Primary Structure 13-amino acid cyclic lipopeptide [2] Forms scaffold for biological activity
Fatty Acid Side Chain Decanoic acid (n-decanoyl) [2] Mediates membrane insertion and interaction
Non-Proteinogenic Amino Acids Orn6, 3mGlu12, Kyn13 [2] Enhance stability and target specificity
Stereochemical Features Three D-amino acids [2] Confer resistance to proteolytic degradation
Calcium-Binding Motif DXDG sequence [2] Facilitates Ca²⁺ coordination essential for activity

Biosynthesis and Production Engineering

Native Biosynthetic Pathway

This compound biosynthesis in Streptomyces roseosporus occurs through a nonribosomal peptide synthetase (NRPS) mechanism, representing a classic example of assembly-line enzymology [2]. The biosynthetic gene cluster (dpt cluster) spans approximately 73.8 kilobases and encodes three giant multimodular NRPS enzymes (DptA, DptBC, and DptD) along with several accessory proteins that collaboratively assemble the lipopeptide structure [2].

The biosynthesis initiates with the action of two dedicated enzymes, DptE and DptF, which form a discrete initiation module. DptE functions as an acyl-CoA ligase that activates the fatty acid component in an ATP-dependent manner, while DptF serves as an acyl carrier protein that shuttles the activated fatty acid to the NRPS assembly line [2]. The NRPS machinery then incorporates the specific amino acids in an ordered sequence through coordinated activity of adenylation (A), thiolation (T), and condensation (C) domains, with specialized epimerization domains introducing D-configured amino acids at positions 2, 8, and 11 [2].

  • Tailoring reactions: The biosynthesis involves several post-assembly modifications, including the introduction of the 3-methyl-glutamate residue at position 12 through the action of DptI, a dedicated methyltransferase that catalyzes the methylation of α-ketoglutarate followed by transamination to generate (2S,3R)-3-methyl-glutamate [2]. Final macrolactonization between the Thr4 side chain hydroxyl and the Kyn13 carboxyl group is catalyzed by the thioesterase domain of DptD, releasing the mature cyclic lipopeptide [2].

DaptomycinBiosynthesis FattyAcid Fatty Acid (Decanoic) DptE DptE Acyl-CoA Ligase FattyAcid->DptE DptF DptF Acyl Carrier Protein DptE->DptF Activation NRPS NRPS Assembly Line (DptA, DptBC, DptD) DptF->NRPS Fatty Acid Transfer Tailoring Tailoring Enzymes (DptI, etc.) NRPS->Tailoring Linear Peptide Cyclization Thioesterase Domain Macrolactonization Tailoring->Cyclization Modified Peptide This compound Mature this compound Cyclization->this compound

Figure 1: this compound Biosynthetic Pathway in Streptomyces roseosporus

Heterologous Production Systems

Recent advances in metabolic engineering have enabled the heterologous production of this compound in alternative host systems, primarily focusing on Escherichia coli as a production chassis. These approaches address limitations of native production systems, including the extended fermentation cycles of Streptomyces species and interference from endogenous secondary metabolites that complicate downstream purification [4].

A recent breakthrough demonstrated the de novo biosynthesis of bioactive this compound in E. coli through refactoring of the dpt gene cluster from 73.8-kb to 55.4-kb via rational design, followed by transformation into engineered E. coli strains [4]. This achievement required optimization of multiple parameters, including codon compatibility, promoter engineering, and precursor balancing, ultimately achieving production titers of 307.60 μg/L in a 5L bioreactor [4]. This heterologous system provides a versatile platform for combinatorial biosynthesis approaches to generate novel this compound analogs through genetic engineering of the NRPS machinery.

Mechanism of Action

Calcium-Dependent Membrane Targeting

This compound exerts its bactericidal activity through a calcium-dependent interaction with the bacterial cell membrane, representing a unique mechanism among antibiotics that specifically targets Gram-positive organisms [5] [6]. The molecular mechanism begins with the formation of a This compound-calcium complex in a 1:1 stoichiometric ratio, mediated primarily by the Asp7, Asp9, and L-3MeGlu12 residues that form a conserved DXDG motif [1]. This calcium binding converts the free this compound molecule (which exists as a trianion at physiological pH) to a monoanionic form capable of inserting into bacterial membranes [1].

The calcium-bound complex exhibits selective targeting toward bacterial membranes rich in the acidic phospholipid phosphatidylglycerol (PG), which serves as the primary membrane receptor for this compound [6]. This targeting specificity explains the antibiotic's selective activity against Gram-positive bacteria, which typically maintain high PG content in their cytoplasmic membranes, compared to Gram-negative organisms that possess protective outer membranes [6]. Following initial binding, this compound undergoes calcium-dependent oligomerization in the outer membrane leaflet, forming functional complexes of approximately 6-7 subunits that subsequently translocate to the inner membrane leaflet [6].

Table 2: Membrane Interaction Parameters of this compound

Parameter Value/Description Experimental Evidence
Calcium Binding Stoichiometry 1:1 (this compound:Ca²⁺) [1] Spectroscopic binding studies
Primary Membrane Target Phosphatidylglycerol (PG) [6] Liposome binding assays
Oligomerization State 6-7 subunits [6] Fluorescence resonance energy transfer
Membrane Localization Division septum [6] Fluorescence microscopy
Inhibition by Surfactant Reduced efficacy in lungs [1] Pulmonary infection models
Key Resistance Mutations mprF, cls2, pgsA, dltABCD [1] Genomic studies of resistant isolates
Bactericidal Effects and Cellular Consequences

The membrane insertion of this compound initiates multiple bactericidal effects that collectively lead to rapid bacterial cell death. Early studies demonstrated that this compound causes rapid depolarization of the bacterial membrane potential, inhibiting gradient-dependent nutrient transport and energy generation [6]. However, more recent research indicates that membrane depolarization may be a consequence rather than the primary cause of cell death, with the disruption of cell division machinery representing a critical early event [6].

Advanced imaging techniques have revealed that this compound preferentially localizes at the division septum of bacteria, where it interacts with essential cell wall precursors including lipid II [6]. This interaction forms tripartite complexes comprising calcium-bound this compound, phosphatidylglycerol, and cell wall precursors, leading to mislocalization of cell division proteins and aberrant peptidoglycan synthesis [6]. At higher concentrations, this compound causes more extensive membrane disruption through a "lipid extracting effect" that removes phospholipids from the bilayer, ultimately compromising membrane integrity and causing ion leakage [6].

DaptomycinMechanism CaBinding Ca²⁺ Binding MembraneInsertion Membrane Insertion CaBinding->MembraneInsertion PGInteraction PG Binding MembraneInsertion->PGInteraction Oligomerization Oligomerization PGInteraction->Oligomerization SeptalLocalization Septal Localization Oligomerization->SeptalLocalization DivisionDisruption Division Disruption SeptalLocalization->DivisionDisruption PGSynthesisInhibition Peptidoglycan Synthesis Inhibition SeptalLocalization->PGSynthesisInhibition MembraneDamage Membrane Damage DivisionDisruption->MembraneDamage PGSynthesisInhibition->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath

Figure 2: this compound's Multifaceted Mechanism of Bacterial Cell Death

Resistance Mechanisms and Emerging Threats

Chromosomal Resistance Mutations

Despite this compound's clinical importance, resistance development remains relatively uncommon but represents a significant concern when it emerges. The primary mechanisms of resistance involve chromosomal mutations that alter bacterial membrane composition and cell envelope homeostasis, reducing this compound binding capacity [6]. These adaptations frequently occur through mutations in several key genetic pathways:

  • Membrane charge modulation: Mutations in the mprF gene (multiple peptide resistance factor) are frequently observed in this compound-resistant staphylococci. MprF catalyzes the lysinylation of phosphatidylglycerol to form lysyl-phosphatidylglycerol, which reduces the net negative charge of the membrane and electrostatically repels the this compound-calcium complex [6] [3]. Similarly, mutations in the dltABCD operon, which incorporates D-alanine into teichoic acids, reduce cell surface negativity and this compound binding [3].
  • Phospholipid metabolism: Alterations in genes involved in phospholipid biosynthesis, including pgsA (phosphatidylglycerol phosphate synthase) and cls2 (cardiolipin synthase), can modify membrane phospholipid composition, particularly reducing phosphatidylglycerol content or increasing cardiolipin production, both of which impair this compound binding and oligomerization [6].
  • Cell wall stress response: Mutations in two-component regulatory systems such as liaFSR in enterococci and walkR (yycFG) in staphylococci can activate adaptive responses that remodel cell envelope structure and composition, conferring reduced susceptibility to this compound [3].
Emerging Transferable Resistance

A concerning recent development is the identification of the first transferable this compound resistance determinant, designated the drc gene cluster (this compound resistance cluster), discovered in Mammaliicoccus sciuri isolates from livestock environments [3]. This acquired resistance locus consists of a two-gene operon (drcAB) encoding proteins similar to BceAB-like antimicrobial peptide transporters, controlled by an adjacent two-component regulatory system (drcRS) [3].

The drcAB genes are sufficient to confer high-level this compound resistance (MIC 64 μg/mL) when expressed in susceptible hosts, including MRSA strains, where they mediate antibiotic inactivation through an unknown mechanism [3]. This represents a paradigm shift in this compound resistance epidemiology, as it demonstrates the potential for horizontal dissemination of resistance genes among Gram-positive pathogens, moving beyond the previous understanding that resistance occurred only through chromosomal mutations [3].

Table 3: this compound Resistance Mechanisms in Gram-Positive Pathogens

Resistance Mechanism Key Genetic Determinants Functional Consequences
Membrane Charge Alteration mprF, dltABCD [3] Reduced negative surface charge repels this compound
Phospholipid Metabolism Changes pgsA, cls2 [6] Altered phosphatidylglycerol/cardiolipin ratio
Cell Envelope Stress Response liaFSR, walkR [3] Activated cell envelope remodeling
ABC Transporter System drcAB [3] Proposed antibiotic inactivation or efflux
Regulatory Mutations drcRS [3] Enhanced expression of resistance genes

Experimental Assessment and Protocols

Susceptibility Testing Methodologies

Standardized antimicrobial susceptibility testing for this compound requires specific methodological considerations due to its calcium-dependent activity. The Clinical and Laboratory Standards Institute (CLSI) recommends supplementation of culture media with calcium ions (50 mg/L) to ensure accurate minimum inhibitory concentration (MIC) determinations [7]. The established susceptibility breakpoints are ≤1 mg/L for staphylococci and ≤4 mg/L for enterococci, with isolates exhibiting MIC values above these thresholds designated as non-susceptible [6].

  • Broth microdilution protocol: Prepare cation-adjusted Mueller-Hinton broth supplemented with calcium (50 mg/L Ca²⁺) and magnesium (25 mg/L Mg²⁺). Prepare two-fold serial dilutions of this compound in the calibrated medium, inoculate with standardized bacterial suspension (5×10⁵ CFU/mL), and incubate at 35°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth [7].
  • Quality control: Include quality control strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 with each test batch to ensure accuracy and reproducibility. Verify calcium concentration in media lots, as variations can significantly impact MIC results [7].
Pharmacodynamic Assessment in Animal Models

The neutropenic murine thigh infection model represents a well-established experimental system for characterizing the pharmacodynamics of this compound and establishing dosing parameters predictive of clinical efficacy [7]. The standard protocol involves:

  • Immunosuppression: Render mice neutropenic through intraperitoneal administration of cyclophosphamide (150 mg/kg 4 days before infection and 100 mg/kg 1 day before infection) [7].
  • Infection establishment: Inoculate thigh muscles with standardized bacterial suspensions (10⁶-10⁷ CFU) of target organisms, including S. aureus, S. pneumoniae, or E. faecium [7].
  • Treatment administration: Initiate therapy 2 hours post-infection with this compound administered subcutaneously at various dose levels and dosing intervals [7].
  • Outcome assessment: Sacrifice animals after 24 hours of therapy, homogenize thigh tissues, and perform viable bacterial counts to determine treatment effects [7].

Pharmacodynamic analyses using this model have demonstrated that this compound exhibits concentration-dependent killing and produces prolonged postantibiotic effects (4.8-10.8 hours) [7]. Nonlinear regression analyses have identified the AUC/MIC ratio (area under the concentration-time curve to MIC ratio) as the parameter that best correlates with in vivo efficacy, with target values of 388-537 for staphylococci and 75-237 for streptococci required for bacteriostatic effects [7].

Pharmacological Properties and Dosing Considerations

This compound displays linear pharmacokinetics following intravenous administration, with an area under the concentration-time curve (AUC) that increases proportionally with dose across the clinical dosing range [5] [7]. The antibiotic demonstrates a moderate volume of distribution (approximately 0.1 L/kg in healthy adults), extensive protein binding (90-93%), and primarily renal elimination as unchanged drug (78% urinary excretion) [5]. The elimination half-life is approximately 8-9 hours in subjects with normal renal function, extending significantly in patients with renal impairment (up to 28 hours) [5].

  • Dosing adjustments: Standard this compound dosing is 4-6 mg/kg once daily for complicated skin and skin structure infections, and 6 mg/kg once daily for S. aureus bacteremia [5]. Patients with creatinine clearance below 30 mL/min require extended dosing intervals (every 48 hours) to prevent drug accumulation and toxicity [5].
  • Special populations: Pediatric patients demonstrate increased clearance and shorter elimination half-lives compared to adults, requiring weight-based dosing adjustments [5]. No dosage adjustments are necessary for patients with mild to moderate hepatic impairment, while those with severe hepatic impairment have not been adequately studied [5].

Table 4: Key Pharmacokinetic Parameters of this compound in Different Populations

Population Clearance (mL/min/kg) Volume of Distribution (L/kg) Half-life (hours) Dosing Considerations
Healthy Adults 8.3-9.0 [5] ~0.1 [5] 8-9 [5] Once daily dosing
Pediatric Patients Increased [5] Significantly lower [5] Shorter [5] Higher mg/kg dosing
Renal Impairment (CrCl <30 mL/min) Significantly reduced [5] Similar [5] Up to 28 [5] Extend interval to 48h
Critically Ill Patients Variable [5] Significantly lower [5] Variable [5] Therapeutic drug monitoring recommended

Research and Development Frontiers

Biosynthesis Engineering and Analog Development

Current research initiatives focus on leveraging combinatorial biosynthesis and synthetic biology approaches to generate novel this compound analogs with enhanced pharmaceutical properties. The modular architecture of the NRPS assembly line presents opportunities for module swapping and domain engineering to create structural diversity in the lipopeptide scaffold [4] [2]. Key strategies include:

  • Precursor-directed biosynthesis: Supplementing fermentation cultures with synthetic analogs of non-proteinogenic amino acids or fatty acid precursors to generate structural analogs [2].
  • Genetic engineering of NRPS modules: Systematic modification of adenylation domain specificity to incorporate alternative amino acids at specific positions within the peptide core [2].
  • Hybrid lipopeptide generation: Combining biosynthetic elements from related lipopeptide systems (A54145, CDA) with the this compound NRPS machinery to create chimeric compounds with novel biological activities [2].

These approaches have yielded several promising this compound analogs with altered antibacterial spectra and improved therapeutic indices, some of which are in preclinical development stages [2].

Novel Therapeutic Strategies and Clinical Applications

Research continues to explore expanded clinical applications for this compound, particularly in challenging infection scenarios involving biofilm-associated organisms and difficult-to-penetrate sites. Several promising directions include:

  • Enhanced dosing regimens: Clinical studies are investigating high-dose this compound (8-12 mg/kg) for serious infections, particularly those involving resistant pathogens or sequestered foci [5].
  • Combination therapies: Synergistic pairing of this compound with other antimicrobials (β-lactams, fosfomycin, rifampin) is being explored to enhance bactericidal activity and prevent resistance emergence [5].
  • Novel formulation approaches: Development of lipid-based nanocarriers and other advanced drug delivery systems to improve this compound penetration into challenging sites such as biofilms, bone tissue, and the central nervous system [5].

The ongoing global challenge of antimicrobial resistance underscores the critical need for both optimizing existing antibiotics like this compound and developing next-generation lipopeptide therapeutics with activity against increasingly resistant bacterial pathogens.

Conclusion

This compound remains a cornerstone therapeutic option for serious Gram-positive infections, particularly those involving multidrug-resistant organisms. Its unique mechanism of action, distinct from other antibiotic classes, provides an important alternative when resistance limits conventional treatment options. However, the emerging threat of transferable resistance determinants necessitates enhanced surveillance and stewardship to preserve this compound's clinical utility.

For research and development professionals, opportunities exist in biosynthetic engineering of novel analogs, optimization of dosing strategies for challenging infections, and development of combination approaches that enhance efficacy and suppress resistance development. The successful heterologous production of this compound in E. coli opens new possibilities for synthetic biology platforms that can accelerate lipopeptide antibiotic discovery and development.

References

Metabolic Engineering Strategies for Enhanced Daptomycin Yield

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most effective modern metabolic engineering strategies for increasing daptomycin titers in S. roseosporus.

Strategy Category Specific Genetic Modifications Key Outcome (this compound Titer) Fold Increase vs. Wild-Type Reference / Year
Aspartate Precursor Enhancement Inhibition of Asp degradation genes (acsA4, pta, pyrB, pyrC) via CRISPRi. 167.4 μg/mL ~1.7-fold [1] (2024)
Overexpression of Asp synthesis genes (aspC, gdhA, ppc, ecaA). 168.0 μg/mL ~1.8-fold [1] (2024)
Chassis Strain Construction Deletion of a 21.1 kb red pigment BGC; replacement of native dptEp with strong kasOp* promoter. 185.8 μg/mL ~1.8-fold [1] (2024)
Combined & Integrated Approaches Application of Asp enhancement strategies to the engineered chassis strain. 302.0 μg/mL ~2.1-fold [1] (2024)
Cloning and duplication of the engineered DAP BGC in the chassis strain. 274.6 μg/mL ~2.4-fold [1] (2024)
Full combination of all above strategies (precursor, chassis, BGC engineering). 350.7 μg/mL (highest reported in shake-flask) 2.6-fold [1] (2024)
Ribosome Engineering Genome shuffling for multiple antibiotic resistance (Paromomycin, Rifampicin, etc.). 324.0 mg/L 4-fold vs. parent W2 strain [2] (2018)

Detailed Experimental Protocols

Enhancing Aspartate Precursor Supply

This protocol is based on the combination of CRISPRi and gene overexpression as described in [1].

  • CRISPRi for Gene Suppression:

    • Target Selection: Identify genes in competing or degradation pathways that consume aspartate. Key targets include acsA4 (acetyl-CoA synthetase), pta (phosphate acetyltransferase), pyrB (aspartate transcarbamoylase), and pyrC (dihydroorotase).
    • sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) with high specificity to the promoter or coding regions of the target genes.
    • Vector Construction: Clone the sgRNA sequences into a CRISPRi plasmid containing a dCas9 gene under a constitutive promoter.
    • Strain Transformation: Introduce the constructed plasmid into the wild-type S. roseosporus strain via protoplast transformation.
    • Screening: Screen for successful transformants using appropriate antibiotics and verify gene knockdown via qRT-PCR.
  • Gene Overexpression:

    • Gene Selection: Select genes for the aspartate synthesis pathway: aspC (aspartate aminotransferase), gdhA (glutamate dehydrogenase), ppc (phosphoenolpyruvate carboxylase), and ecaA (carbonic anhydrase).
    • Promoter Engineering: Clone these genes into an expression vector under the control of the strong, constitutive promoter kasOp*.
    • Co-overexpression: Construct a multi-gene operon or co-transform individual plasmids to overexpress all four genes simultaneously in the host strain.
    • Fermentation & Validation: Ferment the engineered strain in a defined medium and measure this compound titer using HPLC and intracellular aspartate levels via metabolomic analysis.
Ribosome Engineering and Genome Shuffling

This method, from [2], involves introducing antibiotic resistance to manipulate cellular machinery.

  • Parent Strain Preparation: Start with a parent strain (e.g., W2) and create a library of mutants through random mutagenesis (e.g., using NTG - N-methyl-N'-nitro-N-nitrosoguanidine).
  • Primary Screening: Screen the mutant library on plates containing sub-inhibitory concentrations of antibiotics like paromomycin, rifampicin, neomycin, and gentamicin. Select mutants that show resistance.
  • Genome Shuffling:
    • Prepare protoplasts from the selected antibiotic-resistant mutants.
    • Fuse the protoplasts using polyethylene glycol (PEG).
    • Regenerate the fused protoplasts on a hypertonic medium.
    • Screen the regenerated fusants for high this compound production in shake-flask fermentations.
  • Validation: Identify the best-performing fusant (e.g., PRGN21). Measure the transcriptional levels of key this compound biosynthetic genes (e.g., dptE) via qRT-PCR to confirm enhanced expression.

Regulatory Network Governing this compound Biosynthesis

Understanding the regulatory network is crucial for rational strain design. The this compound BGC lacks typical cluster-situated regulators and is controlled by a complex global regulatory network [3].

The following diagram illustrates the core transcriptional cascade that regulates this compound production, integrating findings from recent studies.

G DasR DasR AdpA AdpA DasR->AdpA Represses Dpt_Structural dpt Structural Genes (dptE, dptA, dptBC, etc.) DasR->Dpt_Structural Represses DptR2 DptR2 AdpA->DptR2 Activates AdpA->Dpt_Structural Activates DptR2->Dpt_Structural Required DptR3 DptR3 DptR3->Dpt_Structural Activates

Regulatory network shows DasR repression and AdpA activation of this compound genes.

Pathway Engineering and Combinatorial Strategy

A systems-level, combinatorial approach is the most effective way to maximize yield. The following workflow integrates multiple independent strategies.

G Start Wild-Type S. roseosporus Step1 Enhance Aspartate Precursor Supply (CRISPRi & Overexpression) Start->Step1 Step2 Engineer Chassis Strain (Delete Pigment BGC, Replace dptEp promoter) Step1->Step2 Step3 Clone & Duplicate Engineered dpt BGC Step2->Step3 Result High-Yield Production Strain Step3->Result

Combinatorial metabolic engineering workflow for this compound overproduction.

Key Takeaways for Researchers

  • Combinatorial Strategies are Superior: The highest yields are achieved by synergistically combining multiple approaches, such as precursor enhancement, chassis optimization, and BGC engineering [1].
  • Target Aspartate Supply: this compound contains three aspartate residues, making the aspartate biosynthetic pathway a prime target for metabolic engineering [1].
  • Eliminate Competitive Pathways: Deleting the red pigment BGC removes a competitive metabolic sink, freeing resources for this compound production and simplifying purification [1].
  • Manipulate Global Regulators: Engineering global regulators like DasR and AdpA provides a powerful lever to unlock the full potential of the biosynthetic machinery [3].

References

Daptomycin Plasma Concentration Variability: Application Notes and Protocols for Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

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Clinical Context and Significance of Daptomycin TDM

This compound, a cyclic lipopeptide antibiotic, has established itself as a critical therapeutic option for serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Its concentration-dependent bactericidal activity and the increasing utilization of high-dose regimens (8-12 mg/kg) for complex infections such as endocarditis, bacteremia, and orthopedic infections have heightened awareness of its narrow therapeutic window. Despite standardized weight-based and renal-adjusted dosing, this compound exhibits marked and often unpredictable pharmacokinetic variability in patient populations, which can lead to either subtherapeutic exposure (increasing the risk of treatment failure and resistance emergence) or supratherapeutic levels (potentially causing creatine phosphokinase elevation or other toxicities) [1] [2].

The primary pharmacokinetic/pharmacodynamic (PK/PD) index correlated with this compound's efficacy is the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC). For serious infections, particularly those involving high bacterial inocula or less-susceptible pathogens, target AUC/MIC values of >666 to ≥1061 have been associated with improved clinical outcomes [3]. Therapeutic Drug Monitoring (TDM) has consequently emerged as an essential strategy to individualize this compound therapy, optimize PK/PD target attainment, and mitigate toxicity risks. This document provides a comprehensive overview of the factors contributing to this compound concentration variability and details standardized protocols for implementing this compound TDM in both research and clinical settings.

Quantifying this compound Exposure Variability

Prospective studies conducted in real-world clinical settings have conclusively demonstrated that this compound plasma concentrations are highly variable and often unpredictable based on demographic and clinical covariates alone [2]. A retrospective analysis of 86 patients revealed wide concentration ranges, with trough levels (Cmin) varying from 2 to 68 mg/L (median: 16.7 mg/L) and peak levels (Cmax) ranging from 20 to 236 mg/L (median: 66.2 mg/L) [1]. Multilevel linear regression analysis indicated that factors such as total dose, albumin, creatinine, and dose interval explained only 28% of the variability in trough concentrations and a mere 8% of peak concentration variability, leaving a substantial portion of variability unexplained by commonly monitored clinical parameters [1].

Perhaps more notably, significant intraindividual variability has been observed in patients receiving prolonged this compound therapy. A study of 23 patients with bone and joint infections revealed that this compound clearance could change from -60% to +185% over the treatment course, with these fluctuations showing no correlation with concurrent changes in renal function [4]. This finding has profound implications for therapeutic monitoring, suggesting that a single pharmacokinetic assessment may be insufficient for patients on extended therapy and that periodic re-assessment is necessary to maintain target exposure.

Table 1: Summary of this compound PK Variability from Clinical Studies

Study Design Patient Population Concentration Range Key Variability Findings

| Retrospective Monocentric Analysis [1] | 86 hospitalized patients | Cmin: 2-68 mg/L (median 16.7) Cmax: 20-236 mg/L (median 66.2) | Only 28% of Cmin and 8% of Cmax variability explained by clinical factors | | Prolonged Therapy Analysis [4] | 23 patients with bone/joint infections | AUC0-24: 305.6-1471.1 mg·h/L | Intraindividual clearance changes from -60% to +185%, uncorrelated with renal function changes | | Prospective TDM Study [2] | 63 hospitalized patients | Not specified | 44.4% of patients had subtherapeutic concentrations with standard dosing |

Key Factors Influencing this compound Plasma Concentrations

Renal Function and Clearance Mechanisms

This compound is primarily eliminated renally, with approximately 50-60% of the administered dose recovered unchanged in urine in subjects with normal renal function [5]. This renal dependence results in a linear relationship between this compound clearance and estimated glomerular filtration rate (eGFR). Population pharmacokinetic analyses have demonstrated that this compound clearance in patients with end-stage renal disease requiring dialysis is approximately one-third that of healthy subjects (0.27 L/h versus 0.81 L/h) [5]. Consequently, dose interval extension (to every 48 hours) is recommended for patients with severe renal impairment (creatinine clearance ≤30 mL/min), including those receiving dialysis [2].

However, the relationship between renal function and this compound exposure is not entirely straightforward. Research has revealed that chronological changes in this compound clearance do not consistently correlate with changes in eGFR [4]. This suggests that while renal function provides essential guidance for initial dose selection, it has limited utility for predicting and adjusting dosing throughout an individual's therapy, necessitating direct drug concentration monitoring for optimal precision.

Patient Demographics and Clinical Status

Sex-based differences in this compound pharmacokinetics have been identified in multiple studies, with clearance in females approximately 80% of that in males [5] [4]. One analysis reported this compound clearance was 44% greater (0.81 vs. 0.564 L/h) and the central volume of distribution was 30% greater (11 vs. 8.43 L) in male compared to female patients [4]. These findings suggest that sex-based dosing adjustments may be warranted, though the clinical impact of these differences must be evaluated in relation to infection type and severity.

The presence of acute infection can significantly alter this compound distribution. Population PK models indicate that the volume of the peripheral compartment (V2) increases approximately twofold during acute infections [5]. Furthermore, patients admitted to the intensive care unit (ICU) demonstrate altered pharmacokinetics, with ICU status identified as a significant covariate affecting peak concentrations in multivariate analyses [1]. This is likely due to critical illness pathophysiological changes, including capillary leak, fluid shifts, altered protein binding, and organ dysfunction, which collectively complicate exposure prediction.

Body Composition and Dosing Weight

While this compound is dosed on a milligram-per-kilogram basis, the relationship between body weight and drug exposure is complex. Population analyses have confirmed that body weight significantly influences the volume of distribution of the peripheral compartment and intercompartmental clearance [5]. However, in some patient populations, body weight did not appear to significantly influence this compound clearance or its volume of distribution [4]. This suggests that alternative weight descriptors (such as ideal body weight or adjusted body weight) may be more appropriate than total body weight for dosing in certain populations, particularly those at weight extremes or with significant fluid imbalances.

Table 2: Factors Influencing this compound Pharmacokinetics

Factor Effect on PK Clinical Implications
Renal Impairment (CLcr <30 mL/min) ↓ Clearance by up to 67% Extend dosing interval to 48 hours; monitor concentrations
Hemodialysis ↓ Clearance to approximately 33% of normal Administer post-dialysis; substantial interindividual variability necessitates TDM
Female Sex ↓ Clearance (approx. 80% of male CL) May require lower doses to achieve equivalent exposure
Acute Infection ↑ Volume of distribution (2-fold increase in V2) May require higher loading doses for serious infections
Obesity Altered volume of distribution Dosing based on adjusted body weight may be preferable; TDM recommended
Critical Illness Altered clearance and volume Highly unpredictable PK; mandatory TDM

Experimental Protocols for Therapeutic Drug Monitoring

Blood Sample Collection and Processing

Sample Collection Protocol:

  • Timing: Blood samples should be collected at steady-state (after at least 3-4 doses) to ensure accurate pharmacokinetic assessment. For a 24-hour dosing regimen, collect samples at the following time points:

    • Trough: Immediately before the next dose (within 30 minutes)
    • Peak: 30 minutes after the end of the infusion
    • Mid-point: 4-12 hours after the start of infusion (optimal at 6-8 hours for Bayesian forecasting) [6]
  • Collection Method: Draw blood via venipuncture or indwelling catheter into potassium EDTA-containing tubes. Invert tubes gently several times to ensure proper mixing with anticoagulant.

  • Processing: Centrifuge tubes at 10,400 rpm for at least 10 minutes at room temperature to separate plasma. Carefully transfer the plasma into pre-labeled polypropylene tubes and store at -80°C until analysis to maintain drug stability [3].

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Chromatographic Conditions: Utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of aqueous solvent (water with 0.1% formic acid) and organic solvent (methanol or acetonitrile with 0.1% formic acid) in a gradient elution program.
  • Detection: Monitor at two wavelengths (260 and 360 nm) with spectral analysis to ensure chromatographic peak purity [4].
  • Performance Characteristics: The lower limit of quantification is typically 2-3 mg/L, with interday precision <11% and bias <8% across the calibration range [4] [3].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • For enhanced sensitivity and specificity, LC-MS/MS methods can be employed using multiple reaction monitoring (MRM) transitions.
  • Internal Standard: Use a stable isotope-labeled analogue (e.g., [2H5]-daptomycin) for improved accuracy [3].
  • Sample Preparation: Protein precipitation with acetonitrile or methanol is typically sufficient for plasma sample cleanup before injection.

Table 3: Analytical Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Typical Performance
Calibration Range 3-100 μg/mL Cover expected clinical concentrations
Accuracy 85-115% of nominal values Bias <8% at LLOQ, low, mid, high QCs
Precision CV ≤15% (≤20% at LLOQ) Interday CV <11% across concentrations
Lower Limit of Quantification (LLOQ) Signal-to-noise ≥5:1 2-3 mg/L
Specificity No interference from blank plasma Verified at two wavelengths (260/360 nm)
Stability No significant degradation Stable at -80°C for at least 6 months
Pharmacokinetic Analysis and Dosing Optimization

Non-Compartmental Analysis:

  • For a basic pharmacokinetic assessment, calculate the area under the concentration-time curve (AUC) using the linear trapezoidal rule. The target AUC0-24 for serious infections typically ranges from 666 to 939 mg·h/L [6], with some evidence supporting higher targets (≥1061) for infections with high inoculum or reduced susceptibility [3].

Bayesian Forecasting:

  • For enhanced precision with limited sampling, employ Bayesian estimation using population pharmacokinetic models as prior information.
  • The most accurate AUC estimation is achieved with a two-sample strategy (peak + trough), which demonstrates high correlation with reference AUC values (R² = 0.87) and low bias [6].
  • When full sampling is not feasible, a single mid-point sample (collected 6-8 hours post-dose) provides reasonable AUC estimation (R² = 0.57) and represents a practical alternative [6].

Dosing Adjustment Algorithm:

  • Calculate the patient's current AUC based on measured concentrations.

  • Compare the calculated AUC to the target range based on infection type and pathogen MIC.

  • Adjust the dose proportionally to achieve the target AUC using the formula:

    New Dose = Current Dose × (Target AUC / Measured AUC)

  • Re-assess concentrations after dose adjustment, particularly in patients with changing clinical status or renal function.

G cluster_sampling Sampling Strategies Start Initiate this compound Therapy (Based on weight, renal function) SteadyState Reach Steady-State (3-4 doses) Start->SteadyState Sampling Blood Sample Collection SteadyState->Sampling Trough Trough: Pre-dose Sampling->Trough Peak Peak: 30 min post-infusion Sampling->Peak Midpoint Mid-point: 6-8h post-dose (Alternative strategy) Sampling->Midpoint Analysis PK Analysis & AUC Estimation Trough->Analysis Peak->Analysis Midpoint->Analysis Evaluation Compare to Target AUC Analysis->Evaluation Optimal Therapeutic Target Achieved Evaluation->Optimal Within Target Adjust Adjust Dose & Re-assess Evaluation->Adjust Outside Target Monitor Continue Therapy with Periodic Re-assessment Optimal->Monitor Adjust->SteadyState After 3-4 doses

This compound Therapeutic Drug Monitoring Clinical Workflow

Integration of TDM into Clinical Practice

The implementation of a systematic TDM program for this compound requires careful consideration of several practical aspects. For routine clinical monitoring, a two-sample (peak and trough) strategy provides the optimal balance between accuracy and feasibility. This approach enables precise estimation of the AUC0-24, which is critical for PK/PD target attainment assessment [6]. When logistical constraints prevent the collection of multiple samples, a single mid-point sample (collected 6-8 hours post-dose) coupled with Bayesian forecasting represents a reasonable alternative that outperforms trough-only monitoring [6].

The frequency of TDM should be tailored to individual patient characteristics and clinical course. Baseline assessment at steady-state is recommended for all patients, with more frequent monitoring (e.g., weekly) warranted in those with dynamic clinical status, including rapidly changing renal function, fluid shifts, or critical illness. For patients receiving prolonged therapy (beyond 2-3 weeks), periodic re-assessment is essential due to the significant intraindividual variability in clearance that can occur unrelated to renal function changes [4].

Special populations merit particular attention in TDM implementation. Critically ill patients exhibit profoundly altered and unpredictable pharmacokinetics, making TDM essential for dose optimization [1]. Patients with severe obesity may have altered volume of distribution and clearance, necessitating confirmation of adequate exposure [5]. Those with end-stage renal disease on intermittent hemodialysis present unique challenges due to significant interindividual variability in drug clearance, even when this compound is administered post-dialysis [2].

Conclusion

This compound exhibits substantial and often unpredictable pharmacokinetic variability in patient populations, driven by factors including renal function, sex, clinical status, and body composition. This variability poses significant challenges to achieving optimal therapeutic outcomes, particularly when using higher doses for serious infections. A systematic TDM approach is therefore instrumental for individualizing therapy, maximizing efficacy, and minimizing toxicity risks. The integration of Bayesian forecasting with optimized sampling strategies enables precise AUC estimation and dose adjustment, facilitating precision dosing in diverse patient populations. As this compound usage continues to evolve, particularly with expanding off-label indications and escalating doses, TDM represents an essential component of antimicrobial stewardship programs aimed at preserving the efficacy of this critical anti-infective agent.

References

daptomycin IV reconstitution and administration guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Daptomycin Formulation & Reconstitution Guide

This compound is available as a lyophilized powder requiring reconstitution before intravenous administration. Two main formulations exist, with critical differences in their reconstitution diluents [1].

  • Cubicin: Uses 0.9% Sodium Chloride for reconstitution.
  • Cubicin RF / Dapzura RT: Uses Sterile Water for Injection or Bacteriostatic Water for Injection; saline-based diluents should not be used for the initial reconstitution of this formulation as it may result in a hyperosmotic solution causing infusion site reactions [1].

The table below summarizes the stable in-use shelf-life for reconstituted vials and final diluted solutions. Note that the total combined storage time (in vial plus in infusion bag) should not exceed 12 hours at room temperature or 48 hours when refrigerated [1].

Formulation Reconstitution Diluent Final Dilution Storage - Reconstituted Solution (in vial) Storage - Final Diluted Solution (in infusion bag)
Cubicin 0.9% Sodium Chloride [1] 0.9% Sodium Chloride [1] 12 hrs at RT or 48 hrs refrigerated [2] [1] 12 hrs at RT or 48 hrs refrigerated [2] [1]
Cubicin RF / Dapzura RT Sterile Water or Bacteriostatic Water for Injection [1] 0.9% Sodium Chloride [1] 1-2 days at RT or 3-5 days refrigerated (varies by diluent and container) [1] 19 hrs at RT or 3 days refrigerated (with Sterile Water) [1]

Protocol: Reconstitution and Dilution

Materials:

  • This compound lyophilized powder vial (500 mg or 350 mg)
  • Appropriate reconstitution diluent (see table above)
  • 0.9% Sodium Chloride Injection for final dilution
  • Sterile syringes and needles
  • IV infusion bag

Workflow Diagram: this compound Preparation The diagram below outlines the critical steps and decision points for preparing this compound for infusion.

G Start Start Preparation Identify Identify Formulation Start->Identify Cube Cubicin Identify->Cube CubeRF Cubicin RF/Dapzura RT Identify->CubeRF ReconCube Reconstitute with 0.9% Sodium Chloride Cube->ReconCube ReconCubeRF Reconstitute with Sterile/Bacteriostatic Water CubeRF->ReconCubeRF Swirl Swirl Gently. DO NOT SHAKE. ReconCube->Swirl ReconCubeRF->Swirl FinalDilute Further Dilute in 0.9% Sodium Chloride IV Bag Swirl->FinalDilute Administer Administer per Protocol FinalDilute->Administer

Methodology:

  • Aseptic Technique: Perform all steps under sterile conditions using aseptic technique.
  • Reconstitution:
    • Using a sterile syringe, draw up the required amount of diluent (10 mL for a 500 mg vial to achieve 50 mg/mL).
    • Slowly inject the diluent into the this compound vial.
    • To prevent excessive foaming, swirl the vial gently until the powder is fully dissolved. Do not shake or agitate vigorously. [2]
  • Final Dilution:
    • Withdraw the required volume of the reconstituted solution (concentration of 50 mg/mL) from the vial.
    • Slowly inject this volume into an IV infusion bag containing 0.9% Sodium Chloride Injection. The volume of the IV bag should be appropriate for the intended infusion method [1].
    • Gently mix the contents of the IV bag.

Administration Guidelines for Research Protocols

This compound is administered intravenously. The infusion rate and dosing regimen are critical for both efficacy and safety profiling in a research context.

Parameter Adults Pediatric Patients (1-6 years) Pediatric Patients (7-17 years)
Infusion Time (IV Infusion) Over 30 minutes [2] [1] Over 60 minutes [2] [1] Over 30 minutes [2] [1]
IV Push (Adults only) Over 2 minutes [2] [1] Not Recommended [1] Not Recommended [1]
Standard Adult Dose (Skin) 4 mg/kg every 24 hours [1] 9-10 mg/kg every 24 hours [1] 5-7 mg/kg every 24 hours [1]
Standard Adult Dose (Bacteremia) 6 mg/kg every 24 hours [1] 12 mg/kg every 24 hours [1] 7-9 mg/kg every 24 hours [1]
Renal Impairment (CrCl <30 mL/min) Extend interval to every 48 hours [2] [1] Data not available [1] Data not available [1]

Key Administration Notes:

  • Incompatibilities: this compound is incompatible with dextrose-containing solutions. It must not be used with ReadyMED elastomeric infusion pumps due to the leaching of an impurity (2-mercaptobenzothiazole) [2] [1].
  • Line Flushing: If the same IV line is used for sequential infusion of other drugs, the line must be flushed before and after this compound infusion with a compatible solution, such as 0.9% Sodium Chloride [1].

Critical Stability & Compatibility Parameters

For drug development and stability studies, the following physicochemical parameters are essential.

  • Compatible IV Solutions: 0.9% Sodium Chloride Injection; Lactated Ringer's Injection (for Cubicin after reconstitution with saline) [1].
  • Drug Interactions (Physical-Chemical): Additives or other medications should not be added to this compound solution or infused simultaneously through the same IV line. Limited compatibility data exists, so Y-site administration should be avoided without specific compatibility testing [2] [1].

Research Considerations & Precautions

  • Contraindication in Pneumonia Models: this compound is not indicated for the treatment of pneumonia. Early phase III trials for community-acquired pneumonia showed poorer outcomes and a higher incidence of serious cardiorespiratory adverse events compared to comparator agents [3]. This is a critical consideration for research into respiratory infections.
  • Muscle Toxicity Monitoring (in pre-clinical/clinical studies): this compound is associated with skeletal muscle effects, including myopathy and rhabdomyolysis. In research settings, especially with prolonged dosing (>14 days) or high doses, weekly monitoring of creatine phosphokinase (CPK) is recommended. Concomitant use with HMG-CoA reductase inhibitors (statins) may increase this risk [2] [3].
  • Eosinophilic Pneumonia: Be vigilant for non-infectious eosinophilic pneumonia, which may present 2-4 weeks after initiation with new-onset fever, cough, and dyspnea [2].

References

Comprehensive Application Notes and Protocols: Daptomycin Susceptibility Testing Methods for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daptomycin and Susceptibility Testing Challenges

This compound is a cyclic lipopeptide antibiotic with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It was initially approved by the FDA in 2003 for complicated skin and skin structure infections, with subsequent approval in 2006 for S. aureus bloodstream infections and right-sided endocarditis [1] [2]. This compound exhibits a unique calcium-dependent mechanism of action, requiring physiological levels of calcium ions (50 mg/L) to bind to bacterial cell membranes and cause rapid depolarization, which leads to loss of membrane potential and ultimately bacterial cell death without lysis [2]. This distinctive mechanism necessitates careful standardization of susceptibility testing conditions, particularly regarding calcium concentration in testing media, which significantly influences minimum inhibitory concentration (MIC) results and interpretive accuracy [1] [2].

The critical importance of calcium supplementation in testing media represents a fundamental consideration for microbiologists and researchers. Studies have demonstrated that variations in calcium concentration can lead to discrepant MIC results and potential misclassification of isolates as nonsusceptible [1]. Additionally, commercial susceptibility testing methods including broth microdilution, Etest, MicroScan, and JustOne exhibit varying levels of essential agreement and categorical agreement with the reference method, with particular concerns regarding false nonsusceptible results for enterococcal isolates [1] [3]. These technical challenges underscore the need for standardized protocols and rigorous quality control measures to ensure accurate this compound susceptibility testing in both clinical and research settings.

Mechanism of Action and Its Implications for Susceptibility Testing

This compound's mechanism of action is fundamentally different from other antibiotic classes, with significant implications for susceptibility testing methodology. The compound binds to bacterial membranes in a calcium-dependent manner, forming oligomeric pores that permit potassium efflux and membrane depolarization, ultimately disrupting cellular functions without causing lysis [2]. This calcium-dependent action necessitates precise supplementation of testing media with calcium ions to achieve physiological concentrations (50 mg/L) that support optimal this compound activity [1] [2].

The critical relationship between this compound's mechanism and susceptibility testing requirements can be visualized in the following workflow:

DaptomycinTestingFlow Start Start this compound Susceptibility Testing CaCheck Check Calcium Content in Testing Media Start->CaCheck CaAdjust Adjust Calcium to 50 mg/L Concentration CaCheck->CaAdjust InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland Standard) CaAdjust->InoculumPrep MethodSelection Select Testing Method InoculumPrep->MethodSelection BMD Broth Microdilution (Reference Method) MethodSelection->BMD Etest Etest Method MethodSelection->Etest MicroScan MicroScan Method MethodSelection->MicroScan Incubation Incubate at 35°C for 16-20 hours BMD->Incubation Etest->Incubation MicroScan->Incubation MICReading Read and Interpret MIC Results Incubation->MICReading QC Perform Quality Control MICReading->QC End Report Results QC->End

Figure 1: this compound Susceptibility Testing Workflow. This diagram illustrates the critical steps in this compound susceptibility testing, highlighting the essential calcium supplementation requirement and methodological options. Quality control verification ensures result reliability.

Research has demonstrated that calcium concentration variations significantly impact this compound MIC determinations. Studies comparing broth microdilution with 50 mg/L versus 30 mg/L calcium supplementation revealed poor essential agreement (63%) for Enterococcus faecium isolates, with the lower calcium concentration resulting in higher MICs and potential false categorization as nonsusceptible [1]. This phenomenon explains the observed increase in reported this compound-nonsusceptible enterococci when clinical laboratories switched to testing methods with suboptimal calcium supplementation [1]. Additionally, the inoculum effect has been identified as another important variable, with one study demonstrating that commercial systems producing lower final inoculum densities (5 × 10⁴ to 1 × 10⁵ CFU/mL versus the recommended 5 × 10⁵ CFU/mL) can lead to underestimation of MICs and very major errors (false susceptibility) [3].

Reference Broth Microdilution Method

Protocol for Reference Broth Microdilution Testing

The reference broth microdilution method for this compound susceptibility testing represents the gold standard against which all commercial methods are validated [2]. This method requires careful attention to calcium concentration, inoculum preparation, and quality control measures. The following protocol provides detailed procedures for conducting reference this compound susceptibility testing:

  • Medium Preparation: Use cation-adjusted Mueller-Hinton broth (CA-MHB) supplemented with calcium chloride to achieve a final concentration of 50 mg/L of calcium ions [1] [2]. The calcium content should be verified empirically for each lot of CA-MHB, as basal calcium levels may vary [1]. Prepare this compound stock solutions at 1280 μg/mL in sterile water and store aliquots at -70°C until use [1].

  • Inoculum Standardization: Select isolated colonies from fresh (20-24 hour) bacterial cultures grown on sheep blood agar [3]. Suspend colonies in 0.9% saline to achieve a 0.5 McFarland turbidity standard (approximately 1-2 × 10⁸ CFU/mL) [3] [4]. Dilute this suspension 1:20 in saline to obtain a working inoculum of approximately 5-10 × 10⁶ CFU/mL, then further dilute 1:100 in the supplemented CA-MHB to achieve the final testing inoculum of 5 × 10⁵ CFU/mL in each well of the microdilution panel [3].

  • MIC Determination and Interpretation: Prepare twofold serial dilutions of this compound in the calcium-supplemented CA-MHB across a concentration range of 0.25-64 μg/mL [1]. Inoculate wells with the standardized bacterial suspension, including growth controls (inoculum without antibiotic) and sterility controls (medium only) [4]. Incubate panels at 35°C in ambient air for 16-20 hours [3]. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth [1]. Interpret results using CLSI breakpoints: for Staphylococcus spp. ≤1 μg/mL susceptible; for Enterococcus spp. ≤4 μg/mL susceptible [2].

Calcium Measurement and Supplementation

Accurate calcium supplementation is crucial for reliable this compound susceptibility testing. The calcium concentration in Mueller-Hinton broth can be determined using atomic absorption spectroscopy, colorimetric methods, or ion-selective electrode techniques [2]. Once the basal calcium level is established, calculate the amount of calcium chloride (CaCl₂·2H₂O) required to achieve the recommended 50 mg/L concentration. For example, if the basal medium contains 10 mg/L of calcium, additional calcium chloride must be added to provide 40 mg/L. Prepare a 0.1 M calcium chloride solution (14.7 g/L CaCl₂·2H₂O) and add the appropriate volume to the broth based on empirical measurements [1]. After supplementation, verify the final calcium concentration using established laboratory methods to ensure accuracy before proceeding with susceptibility testing [2].

Commercial Susceptibility Testing Methods

Performance Comparison of Commercial Methods

Commercial susceptibility testing methods offer practical alternatives to the reference broth microdilution method but demonstrate variable performance characteristics. The following table summarizes the essential agreement and categorical agreement of various commercial methods compared to the reference broth microdilution with 50 mg/L calcium supplementation:

Table 1: Performance Comparison of this compound Susceptibility Testing Methods

Testing Method Organism Group Essential Agreement (±1 dilution) Categorical Agreement (S/NS) Common Errors and Limitations
Broth Microdilution (Reference) All 100% (by definition) 100% (by definition) Gold standard; requires careful calcium adjustment [1]
Etest E. faecium (n=51) 63% Poor agreement False NS results (18/51 isolates) [1]
E. faecalis (n=48) 83% Good agreement Few false NS results (1/48 isolates) [1]
S. aureus (n=50) 100% 100% Excellent performance [1]
MicroScan Prompt E. faecium (n=51) 63% Poor agreement False NS results (22/51 isolates) [1]
E. faecalis (n=48) 98% Good agreement Few false NS results [1]
S. aureus (n=50) 100% 100% Excellent performance [1]
MicroScan Turbidity E. faecium (n=51) 56% Poor agreement False NS results (25/51 isolates) [1]
E. faecalis (n=48) 80% Moderate agreement Some false NS results [1]
S. aureus (n=50) 100% 100% Excellent performance [1]
JustOne Staphylococci (n=109) 100% 86.4% VM errors: 13.6% (3/22 NS isolates) [3]
Enterococci (n=111) 100% 85.7% VM errors: 14.3% (2/14 NS isolates) [3]

Abbreviations: NS: nonsusceptible; VM: very major (false susceptible) errors

Etest Method Protocol

The Etest gradient diffusion method employs a plastic strip with a predefined this compound concentration gradient and incorporates additional calcium (40 μg/mL) to support this compound activity [3]. The protocol involves applying the Etest strip to the surface of a 150-mm Mueller-Hinton agar plate that has been inoculated with a standardized 0.5 McFarland bacterial suspension [3]. After incubation at 35°C for 16-20 hours, the MIC is determined by the intersection of the growth ellipse margin with the Etest strip [3]. Studies have shown that Etest tends to produce this compound MICs that are one dilution lower than reference values for approximately 65% of enterococcal isolates, potentially resulting in very major errors (false susceptibility) [3]. Researchers should be aware of this limitation and consider confirming borderline results with the reference method, particularly for enterococcal isolates.

MicroScan System Protocol

The MicroScan system utilizes microtiter panels (e.g., Pos Combo panel type 33) for this compound susceptibility testing [1]. Two inoculation methods are available: the Prompt method, which uses a collared inoculating wand touched to three isolated colonies and suspended in 30 mL of stabilized 0.1% pluronic D solution; and the turbidity method, which involves transferring 100 μL of Tryptic soy broth adjusted to a 0.5 McFarland standard to a tube containing 0.1% pluronic D solution before inoculation [1]. The proprietary MicroScan panels contain supplemented calcium, though the exact concentration is not specified in the literature. After inoculation, panels are incubated and read on the Walkaway instrument according to manufacturer instructions [1]. Studies have demonstrated that the MicroScan method may produce false nonsusceptible results for enterococci, particularly E. faecium, with categorical agreement as low as 56-63% compared to the reference method [1].

Specialized Methodologies and Quality Control

Minimum Bactericidal Concentration (MBC) Testing

The bactericidal activity of this compound can be assessed through MBC determination, which provides information beyond the inhibitory activity measured by MIC testing. The MBC protocol involves plating the entire volume (100 μL) from the broth microdilution MIC well and from wells with concentrations above the MIC onto appropriate agar media [5]. Quantitative colony counts are performed on the starting inoculum to establish baseline viability. After incubation, the MBC endpoint is defined as the lowest concentration of this compound that kills ≥99.9% of the initial inoculum [5]. Studies have demonstrated that this compound exhibits potent bactericidal activity against S. aureus strains, with MBC results typically at the MIC or twofold higher [5]. This contrasts with vancomycin, which demonstrates tolerance (MBC/MIC ratio ≥32) in many MRSA strains, particularly vancomycin-intermediate S. aureus (VISA) and heteroresistant VISA (hVISA) isolates [5].

Time-Kill Kinetics Methodology

Time-kill kinetics provide a more comprehensive assessment of bactericidal activity over time compared to MBC testing. The methodology involves exposing a standardized bacterial inoculum (approximately 5 × 10⁵ CFU/mL) to this compound at concentrations of 2×, 4×, and 8× the MIC [5]. Samples are removed at predetermined time points (e.g., 0, 4, 8, and 24 hours), serially diluted, and plated onto appropriate agar media for viable colony counting [5]. Bactericidal activity is defined as ≥3 log₁₀ reduction in the initial inoculum within 24 hours [5]. Time-kill studies have demonstrated that this compound achieves rapid concentration-dependent killing against Gram-positive pathogens, making this methodology valuable for evaluating the pharmacodynamic properties of this compound in research settings [5].

Quality Control Procedures and Acceptable Ranges

Rigorous quality control is essential for reliable this compound susceptibility testing. The following table summarizes recommended quality control procedures and acceptable ranges for reference and commercial methods:

Table 2: Quality Control Procedures for this compound Susceptibility Testing

QC Component Procedure and Frequency Acceptable Range/Parameters Corrective Actions
Reference Broth Microdilution Test E. faecalis ATCC 29213 with each batch of isolates [1] MIC within established CLSI range Check calcium concentration, inoculum preparation, and reagent integrity
Etest Method Include E. faecalis ATCC 29213 with each testing day [1] MIC within established range for method Verify agar lot, inoculation density, and incubation conditions
MicroScan System Run QC panel with E. faecalis ATCC 29213 periodically [1] MIC within manufacturer-specified range Check inoculum preparation method and instrument calibration
Calcium Verification Measure calcium concentration in media periodically [2] 50 mg/L ± 10% in final testing medium Adjust with calcium chloride and remeasure
Inoculum Density Perform colony counts periodically [3] 5 × 10⁵ CFU/mL in final test system Adjust inoculum preparation procedure

Applications in Research and Drug Development

This compound susceptibility testing methodologies have important applications beyond clinical diagnostics, particularly in antimicrobial resistance research and drug development. The standardized protocols described in this document enable researchers to monitor the emergence of reduced this compound susceptibility among Gram-positive pathogens [4]. Recent studies have employed these methods to investigate the effect of sub-minimal inhibitory concentrations (sub-MICs) of this compound on bacterial virulence factors, including biofilm formation in MRSA isolates [4]. One investigation demonstrated that exposure to sub-MICs of this compound resulted in 2-8 fold increases in linezolid MICs and 4-32 fold increases in this compound MICs in MRSA isolates after serial passages, highlighting the potential for reduced susceptibility under selective pressure [4].

The microtiter plate biofilm assay represents a valuable research application of this compound susceptibility principles. This method involves preparing bacterial suspensions in 1% glucose-supplemented Tryptic Soy Broth adjusted to 0.5 McFarland standard, diluting to 1:20, and adding 20 μL to flat-bottom microtiter plates with 180 μL of supplemented medium [4]. After incubation at 35°C for 24 hours, plates are washed, fixed with methanol, stained with safranin, and evaluated for biofilm formation [4]. Research utilizing this methodology has demonstrated that exposure to sub-MICs of this compound can alter biofilm formation in MRSA isolates, with implications for persistent infections [4]. These research applications underscore the utility of standardized this compound susceptibility testing methods in advancing our understanding of bacterial adaptation and resistance mechanisms.

Conclusion

Accurate this compound susceptibility testing requires meticulous attention to methodological details, particularly regarding calcium concentration standardization in testing media. The reference broth microdilution method with 50 mg/L calcium supplementation remains the gold standard, though commercial methods including Etest and MicroScan offer practical alternatives with varying performance characteristics across different bacterial species [1] [3]. Researchers should be aware of the limitations of commercial methods, particularly the tendency for false nonsusceptible results with enterococcal isolates when using MicroScan and potential very major errors with Etest and JustOne [1] [3].

Quality control procedures utilizing reference strains such as E. faecalis ATCC 29213 are essential for maintaining testing accuracy [1]. Specialized methodologies including MBC determination and time-kill kinetics provide additional information about the bactericidal properties of this compound that may be valuable in research settings [5]. As this compound remains a crucial therapeutic option for resistant Gram-positive infections, proper implementation of these susceptibility testing protocols will continue to support both clinical management and antimicrobial research efforts.

References

Comprehensive Application Notes and Protocols for Optimizing Daptomycin Biosynthetic Yield in Fermentation Processes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daptomycin Biosynthesis and Optimization Principles

This compound is a clinically important cyclic lipopeptide antibiotic produced by Streptomyces roseosporus that demonstrates potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci [1] [2]. As a non-ribosomal peptide synthesized by large multimodular enzymatic complexes, this compound presents significant challenges for industrial-scale production due to its complex structure and the tight regulatory mechanisms controlling its biosynthesis in native producers [3] [4]. The biosynthetic gene cluster (dpt cluster) spans approximately 65-73.8 kb and encodes three non-ribosomal peptide synthetases (NRPSs)—DptA, DptBC, and DptD—along with ancillary enzymes responsible for precursor biosynthesis and modification [1] [5].

The persistent challenge of low this compound titers in wild-type S. roseosporus strains (typically 20-40 mg/L in shake-flask cultures and 100-120 mg/L in batch fermentations) has driven extensive research into yield optimization strategies [4]. This document synthesizes recent advances in systematic optimization approaches, including metabolic engineering, fermentation process optimization, heterologous expression, and regulatory network manipulation. By integrating these complementary strategies, researchers have achieved remarkable improvements, with reported this compound titers reaching up to 979.36 mg/L in optimized systems [6] [2]. The following sections provide detailed protocols and analytical frameworks for implementing these optimization strategies in both academic and industrial settings.

Strain Engineering and Genetic Optimization Strategies

Metabolic Engineering Approaches

Precursor engineering represents a fundamental strategy for enhancing this compound biosynthesis by ensuring adequate supply of essential building blocks. The kynurenine (Kyn) pathway is particularly important as Kyn serves as one of the main non-proteinogenic amino acid precursors in this compound biosynthesis [2]. Implement the following genetic modifications to enhance precursor flux:

  • Kynurenine pathway optimization: Delete competing metabolic genes orf3242 and orf3244 (predicted to divert Kyn toward anthranilate production) to increase Kyn availability for this compound biosynthesis [2]. This intervention has been shown to increase this compound production by approximately 30% [2].

  • Decanoic acid tolerance engineering: Develop decanoic acid-resistant (DAR) S. roseosporus strains through sequential adaptation methods or targeted engineering of fatty acid metabolism genes. This approach has demonstrated up to 40% improvement in this compound yield by enhancing the incorporation of the decanoic acid side chain [2].

  • Methylglutamate pathway enhancement: Overexpress dptI, which encodes the glutamate 3-methyltransferase responsible for the biosynthesis of (2S,3R)-methylglutamate (MeGlu), a specialized amino acid incorporated into the this compound structure [1]. Complementation of ΔdptGHIJ mutants with dptI restored this compound production in studies [1].

Regulatory Pathway Reconstruction

Regulatory network engineering can alleviate native transcriptional limitations that restrict this compound production. The following modifications target global and pathway-specific regulators:

  • Negative regulator deletion: Knock out the pleiotropic negative regulatory genes arpA (a homolog of the A-factor receptor) and phaR to release repression on this compound biosynthesis. Individual deletion of these regulators has been shown to increase this compound production by approximately 43% [2].

  • Positive regulator overexpression: Overexpress newly identified positive regulators such as dhyR (a PadR-like transcriptional regulator), which has been demonstrated to enhance this compound yield by 23% when overexpressed [7] [8]. Additionally, overexpress cluster-situated regulators dptR2 and dptR3, which are required for optimal this compound production [2] [7].

  • Chromatin-level regulation: Manipulate epigenetic controls by deleting the m4C methyltransferase sroLm3, which has been shown to significantly enhance this compound production and complexity of secondary metabolite profiles [7].

Byproduct Engineering and Gene Dosage Optimization

Byproduct elimination streamlines downstream processing and potentially redirects metabolic flux toward daptogenesis:

  • Pigment elimination: Partially knockout genes involved in pigment biosynthesis (orf3265 and orf3266) to remove colored byproducts that complicate downstream purification [2]. This strategy improves product quality and potentially reduces production costs.

  • Biosynthetic gene cluster amplification: Integrate additional copies of the this compound biosynthetic gene cluster (BGC) into the host genome. This approach has been shown to enhance this compound production by increasing the dosage of key biosynthetic enzymes [2].

  • Branch-chain fatty acid elimination: Delete two bkd operons involved in biosynthesis of branched chain fatty acids to abolish production of naturally occurring lipopeptides A21978C1-3, resulting in exclusive production of lipopeptides with straight chain fatty acids (including this compound) [4].

Table 1: Summary of Strain Engineering Strategies for this compound Yield Improvement

Engineering Strategy Specific Modification Reported Yield Improvement Key References
Precursor Engineering Deletion of orf3242 and orf3244 (Kyn diversion) ~30% [2]
Development of decanoic acid-resistant strains ~40% [2]
Regulatory Engineering Deletion of negative regulators arpA and phaR ~43% [2]
Overexpression of positive regulator dhyR 23% [7] [8]
Byproduct Engineering Elimination of pigment genes orf3265-orf3266 Significant improvement in product quality [2]
Gene Dosage Optimization Integration of extra this compound BGC copies Variable (strain-dependent) [2]

Fermentation Optimization and Process Parameters

Medium Composition Optimization

Statistical medium optimization using Response Surface Methodology (RSM) has proven highly effective for enhancing this compound production. After initial screening of fourteen variables using a two-level Plackett-Burman design, glucose, soybean meal, asparagine, and n-dodecane were identified as significantly influencing this compound production [6] [9]. The optimized medium composition determined through RSM is detailed in Table 2.

Table 2: Optimized Medium Composition for this compound Production Using Response Surface Methodology

Component Concentration Component Concentration
Glucose 9.46 g/L Peptone 25 g/L
Soluble starch 25 g/L Casein 5 g/L
Dextrin 12.5 g/L Asparagine 2.68 g/L
Yeast extract 12.5 g/L K₂SO₄ 6 g/L
Soybean meal 21.34 g/L (NH₄)₂Fe(SO₄)₂ 2 g/L
n-Dodecane 7.47% (v/v) MgSO₄ 1 g/L
- - CaCO₃ 5 g/L
- - MnCl₂ 0.5 g/L

This optimized medium formulation achieved a This compound concentration of 979.36 mg/L, representing a 2.2-fold increase compared to the basal medium [6] [9]. The critical role of n-dodecane as an oxygen vector deserves special emphasis, as it significantly enhances oxygen transfer efficiency in the fermentation broth, addressing a key limitation in viscous Streptomyces cultivations [6].

Fermentation Process Engineering

Oxygen transfer optimization is crucial for this compound biosynthesis, as Streptomyces species are highly aerobic and sensitive to oxygen limitation:

  • Vitreous hemoglobin (VHb) expression: Introduce the gene for VHb, an oxygen-binding protein that enhances oxygen utilization efficiency under low dissolved oxygen conditions. This strategy helps maintain optimal oxygen availability without requiring high agitation speeds that can damage the filamentous mycelial structure [2].

  • Fed-batch fermentation strategy: Implement a structured feeding strategy based on the optimized medium composition. The feeding protocol should carefully control glucose levels to avoid carbon catabolite repression while maintaining adequate carbon and energy supplies throughout the production phase [2].

  • Decanoic acid feeding: Develop a controlled feeding strategy for decanoic acid, the lipopeptide side chain precursor. Supplementation with decanoic acid has been shown to enhance this compound production and ratio in the total lipopeptide profile [4] [7].

The implementation of these integrated fermentation strategies has demonstrated remarkable success, with one study reporting this compound titers reaching 786 mg/L in a 15 L fermenter [2].

Heterologous Production Systems

Expression in Escherichia coli

E. coli heterologous expression offers advantages including rapid growth, minimal secondary metabolite interference, simplified fermentation workflows, and unparalleled protein expression capabilities [3]. Implement the following protocol for de novo this compound biosynthesis in E. coli:

  • Gene cluster refactoring: Redesign the native 73.8-kb dpt cluster from S. roseosporus to a minimized 55.4-kb version optimized for E. coli expression. Remove Streptomyces-specific regulatory elements (dptR1, dptR2) and non-essential genes while incorporating E. coli-optimized ribosomal binding sites and start codons [3].

  • ExoCET cloning system: Utilize exonuclease combined with RecET recombination (ExoCET) technology for de novo cloning of the optimized dpt cluster. This approach enables precise assembly of large DNA constructs that are difficult to manipulate with traditional methods [3].

  • Post-translational modification capacity: Ensure proper phosphopantetheinylation of carrier domains by co-expressing E. coli holo-(acyl carrier protein) synthase (AcpS) or incorporating a surrogate phosphopantetheinyl transferase (Sfp) from Bacillus subtilis [3].

  • System stabilization: Reduce the copy number of the dptBC gene to stabilize the optimized expression system and balance metabolic burden [3].

This comprehensive approach has yielded 307.60 μg/L this compound in a 5 L bioreactor using E. coli as the production host [3]. While this titer remains lower than optimized Streptomyces systems, the rapid growth and scalability of E. coli offer distinct advantages for further development.

Expression in Streptomyces Hosts

Streptomyces heterologous expression provides a more phylogenetically compatible environment for actinobacterial secondary metabolite production:

  • Streptomyces Artificial Chromosome (pSBAC) system: Clone the 65-kb this compound BGC precisely into the pSBAC vector for stable maintenance and expression in heterologous Streptomyces hosts [10].

  • Host selection: Utilize engineered Streptomyces hosts such as S. coelicolor M511 or M1154, which have reduced native secondary metabolite backgrounds, simplifying downstream purification [3] [10].

  • Expression optimization: Introduce the pSBAC containing the this compound BGC into the heterologous host via intergeneric conjugation and screen for antibiotic production under various fermentation conditions [10].

This approach has achieved production of 28.9 mg/L this compound and its derivatives in S. coelicolor M511 [10], demonstrating the feasibility of heterologous production in Streptomyces systems.

Regulatory Mechanisms and Signaling Pathways

The biosynthesis of this compound is controlled by a complex regulatory network involving multiple layers of transcriptional control. Understanding these mechanisms is essential for effective strain engineering. The following diagram illustrates the key regulatory pathways influencing this compound biosynthesis:

G Figure 1: Regulatory Network Controlling this compound Biosynthesis in S. roseosporus DhyR DhyR AtrA AtrA DhyR->AtrA Activates DptR3 DptR3 DhyR->DptR3 Activates PrecursorPool Precursor Supply (Kyn, MeGlu, Decanoic Acid) DhyR->PrecursorPool Enhances DptE DptE AtrA->DptE Activates DptR3->DptE Activates PhoP PhoP PhoP->AtrA Activates BldD BldD BldD->AtrA Activates BldD->DptR3 Activates Crp Crp This compound This compound Crp->this compound Enhances ArpA ArpA ArpA->this compound Represses PhaR PhaR PhaR->this compound Represses WblA WblA WblA->AtrA Represses WblA->DptR3 Represses DptF DptF DptE->DptF DptA DptA DptF->DptA DptBC DptBC DptA->DptBC DptD DptD DptBC->DptD DptD->this compound PrecursorPool->this compound Supplies

Figure 1: Regulatory Network Controlling this compound Biosynthesis in S. roseosporus

The regulatory landscape revealed in this diagram demonstrates the complex interplay between pathway-specific regulators, global regulators, and precursor metabolic pathways. DhyR has been identified as a recently characterized positive regulator that influences both the expression of the this compound biosynthetic gene cluster and precursor flux [7] [8]. The PhoR-PhoP two-component system responds to phosphate limitation and activates this compound production through AtrA, while BldD functions as a master regulator of morphological development and antibiotic production [7].

Implementation Strategies and Concluding Remarks

Integrated Optimization Approach

Successful enhancement of this compound biosynthetic yield requires a systematic, multilevel approach that integrates complementary strategies:

  • Strain engineering foundation: Begin with host strain improvement through targeted genetic modifications, focusing on precursor pathway enhancement, regulatory network rewiring, and byproduct elimination.

  • Process optimization: Develop robust fermentation conditions using statistical optimization methods, with particular attention to medium composition and oxygen transfer efficiency.

  • Scale-up considerations: Implement laboratory-optimized conditions in pilot-scale fermenters, maintaining key parameters such as oxygen transfer rates and feeding strategies.

The most successful reported example of this integrated approach employed a five-level metabolic engineering strategy that combined precursor engineering, regulatory pathway reconstruction, byproduct engineering, multicopy biosynthetic gene cluster integration, and fermentation process engineering [2]. This comprehensive intervention achieved a remarkable 565% increase in this compound titer in shake flasks compared to the starting strain, ultimately reaching 786 mg/L in a 15 L fermenter [2].

Protocol Selection Guidance

Researchers should select optimization strategies based on their specific experimental constraints and objectives:

  • For rapid yield improvement: Implement medium optimization and fermentation parameter adjustment, which typically provide significant improvements without requiring genetic modification.

  • For long-term strain development: Employ metabolic and regulatory engineering to create stable high-yielding strains, focusing on precursor flux and transcriptional enhancement.

  • For heterologous production: Consider the E. coli system for rapid prototyping and the Streptomyces system for potentially higher titers of properly modified products.

The protocols and data summarized in this document provide a comprehensive toolkit for advancing this compound production capabilities. By systematically applying these strategies and building upon the reported successes, researchers can continue to enhance the production efficiency of this clinically vital antibiotic to meet growing therapeutic demands.

References

Comprehensive Application Notes and Protocols for Daptomycin Metabolic Engineering in Streptomyces roseosporus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daptomycin Biosynthesis and Industrial Significance

This compound is a clinically important lipopeptide antibiotic with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Produced by the actinobacterium Streptomyces roseosporus, this compound belongs to the A21978C factors family and consists of a 13-amino acid cyclic lipopeptide with a decanoyl fatty acid side chain. Due to its complex chemical structure with multiple non-proteinogenic amino acids and a distinct mechanism of action involving bacterial membrane disruption, this compound serves as an antibiotic of last resort for treating complicated skin infections and right-sided infective endocarditis. The low production yield in wild-type strains (typically 20-40 mg/L in shake-flask cultures) has prompted extensive metabolic engineering efforts to enhance titers for industrial-scale production.

The this compound biosynthetic gene cluster (dpt cluster) spans approximately 128 kilobases and encodes three non-ribosomal peptide synthetase (NRPS) subunits (DptA, DptBC, and DptD) that assemble the lipopeptide backbone through a thiotemplate mechanism. The cluster also contains genes for specialized enzymes involved in the biosynthesis of non-proteinogenic amino acids (dptI for L-3-methylglutamic acid and dptJ for L-kynurenine), transport proteins (dptM, dptN), regulatory elements (dptR1, dptR2), and lipidation machinery (dptE, dptF). Recent advances in synthetic biology and metabolic engineering have enabled significant improvements in this compound production through systematic optimization of precursor supply, transcriptional regulation, and cluster expression.

Strain Engineering Strategies for Enhanced this compound Production

Metabolic Engineering Approaches

Recent metabolic engineering efforts have focused on multiple strategic approaches to enhance this compound production in S. roseosporus. These include precursor pathway engineering, regulatory network manipulation, ribosome engineering, cluster refactoring, and byproduct pathway elimination. The most successful approaches have combined multiple strategies to achieve synergistic effects on titer improvement.

Table 1: Comparison of Metabolic Engineering Strategies for this compound Production

Engineering Strategy Specific Modification This compound Titer (μg/mL) Fold Improvement vs WT Citation
Precursor Engineering Enhanced aspartate supply via acsA4, pta, pyrB, pyrC inhibition 167.4 1.74× [1]
Precursor Engineering Overexpression of aspC, gdhA, ppc, ecaA 168.0 1.76× [1]
Chassis Optimization Deletion of 21.1 kb red pigment BGC + dptEp promoter replacement 185.8 1.93× [1]
Combined Approach Aspartate engineering in chassis strain 302.0 2.14× [1]
Cluster Duplication Engineered DAP BGC duplication in chassis strain 274.6 2.29× [1]
Comprehensive Engineering All combined strategies 350.7 2.62× [1]
Ribosome Engineering rplC G152V mutation (pleuromutilin resistance) ~30% increase 1.30× [2]
Transcriptional Regulation dhyR overexpression 23% increase 1.23× [3]
Top-Down Synthetic Biology Operon restructuring + promoter engineering ~2300% improvement in total lipopeptides 23.00× [4]
Genetic Toolbox for S. roseosporus Engineering

The genetic manipulation of S. roseosporus employs specialized tools adapted for actinobacterial systems. CRISPR-Cas9 and CRISPRi technologies have been successfully implemented for precise gene editing and knockdown experiments. The standard vectors for conjugal transfer from E. coli to Streptomyces spp., such as those based on the pSET152 and pKC1139 backbones, are commonly used. For heterologous expression and cluster refactoring, shuttle BAC vectors compatible with yeast and Streptomyces have been developed, leveraging the powerful homologous recombination system of Saccharomyces cerevisiae for large DNA fragment manipulation. The kasOp* promoter has emerged as a particularly effective strong promoter for driving gene expression in Streptomyces species.

Detailed Experimental Protocols

Fermentation and this compound Production Protocol
3.1.1 Materials and Equipment
  • Bacterial Strains: S. roseosporus wild-type (NRRL 11379) and engineered derivatives
  • Media Components:
    • AS-1 solid medium for sporulation and mutant selection
    • TSB liquid medium for seed culture
    • F10A fermentation medium: CaCO₃ 0.3%, distillers soluble 0.5%, soluble starch 2.5%, yeast extract 0.5%, glucose 0.5%, bactopeptone 0.5%
  • Chemicals: Sodium decanoate (1% v/v in methyl oleate), pleuromutilin (for selection), kanamycin, apramycin
  • Equipment: Rotary shaker, centrifuge, HPLC system with C18 column, UV detector
3.1.2 Step-by-Step Procedure
  • Sporulation and Inoculum Preparation:

    • Prepare spore suspensions of S. roseosporus from 7-day old cultures grown on AS-1 plates at 28°C
    • Inoculate 50 mL of primary seed medium in 250-mL flasks with spore suspension
    • Incubate at 28°C with shaking at 250 rpm for 48 hours
  • Secondary Seed Culture:

    • Transfer 6% (v/v) of primary seed culture to 50 mL secondary seed medium
    • Incubate at 28°C, 250 rpm for 30 hours
  • Fermentation Process:

    • Inoculate 6% (v/v) of secondary seed culture into 50 mL fermentation medium
    • Maintain at 28°C with shaking at 220 rpm for 10 days
    • Starting at 48 hours, add sodium decanoate (final concentration 0.02%, w/v) every 12 hours until the end of fermentation
  • Harvesting:

    • Centrifuge broth samples at 10,000 × g for 10 minutes
    • Collect supernatant for this compound quantification
    • Wash cell pellets with distilled water and dry at 60°C to constant weight for biomass determination
This compound Quantification by HPLC
3.2.1 Sample Preparation and Analysis
  • Sample Preparation: Filter fermentation supernatants through 0.22 μm membranes
  • HPLC Conditions:
    • Column: C18 reverse-phase (5 μm, 4.6 mm × 100 mm; Waters, Milford, MA, USA)
    • Mobile Phase: 0.1% (v/v) trifluoroacetic acid in water and acetonitrile (55:45, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 218 nm
    • Injection Volume: 20 μL
  • Quantification: Prepare this compound standard curve (0-500 μg/mL) for calibration
Molecular Biology Techniques
3.3.1 CRISPR-Cas9 Mediated Gene Deletion
  • Design: Create sgRNAs targeting the gene of interest using CRISPy-web or similar tools
  • Vector Construction: Clone sgRNAs into a Streptomyces CRISPR-Cas9 vector with temperature-sensitive replication
  • Transformation: Introduce plasmid into S. roseosporus via intergeneric conjugation from E. coli ET12567/pUZ8002
  • Selection: Incubate exconjugants at 28°C for 2 days, then raise temperature to 37°C for plasmid integration
  • Screening: Verify gene deletion by PCR and sequence analysis
3.3.2 Promoter Replacement Protocol
  • DNA Fragment Design: Amplify strong promoter (e.g., *kasOp) with 1-2 kb homologous flanks from target region
  • Vector Construction: Clone promoter-homology cassette into suicide vector
  • Conjugal Transfer: Introduce construct into S. roseosporus via conjugation
  • Selection: Screen for double-crossover mutants by antibiotic resistance and PCR verification

Engineering Workflows and Regulatory Networks

Metabolic Engineering Workflow

The following diagram illustrates the comprehensive metabolic engineering strategy for this compound overproduction in S. roseosporus:

G cluster1 Strain Engineering Strategies cluster2 Implementation Methods cluster3 Analysis & Validation Start Start: Wild-type S. roseosporus Precursor Precursor Pathway Engineering Start->Precursor Regulation Regulatory Network Engineering Start->Regulation Ribosome Ribosome Engineering Start->Ribosome Cluster Cluster Refactoring Start->Cluster Byproduct Byproduct Elimination Start->Byproduct CRISPR CRISPR-Cas9/ CRISPRi Editing Precursor->CRISPR Promoter Promoter Replacement Regulation->Promoter RibosomeM Spontaneous Mutation Selection Ribosome->RibosomeM ClusterD Cluster Duplication Cluster->ClusterD Byproduct->CRISPR Fermentation Fermentation & Feeding CRISPR->Fermentation Promoter->Fermentation RibosomeM->Fermentation ClusterD->Fermentation HPLC HPLC Quantification Fermentation->HPLC Transcriptome Transcriptome Analysis HPLC->Transcriptome Result High-DAP Producing Strain Transcriptome->Result

Transcriptional Regulation Network

The complex regulatory network controlling this compound biosynthesis involves multiple transcriptional regulators that respond to physiological and environmental cues:

G DhyR DhyR (Activator) dptCluster dpt Biosynthetic Gene Cluster DhyR->dptCluster activates Precursor Precursor Supply Pathways DhyR->Precursor modulates AtrA AtrA (Autoactivator) AtrA->AtrA autoinduction AtrA->dptCluster activates DasR DasR (Repressor) DasR->dptCluster represses DptR1 DptR1 (Regulator) DptR1->dptCluster regulates DptR2 DptR2 (DeoR-type) DptR2->dptCluster regulates m4C m4C Methylation (SroLm3) m4C->DhyR enhances m4C->DasR represses DAP This compound Production dptCluster->DAP produces Primary Primary Metabolism Genes Primary->Precursor competes Precursor->dptCluster supplies

Troubleshooting and Optimization Guidelines

Common Experimental Challenges and Solutions
  • Low Transformation Efficiency: Ensure proper preparation of Streptomyces protoplasts or use intergeneric conjugation from E. coli. Include magnesium ions in regeneration media for protoplast recovery.
  • Unstable Production Phenotype: Conduct serial passaging without selection pressure to assess genetic stability. Consider integration of genetic modifications into the chromosome rather than plasmid-based expression.
  • Precursor Toxicity: When adding decanoic acid or other precursors, use fed-batch approaches with low concentrations (0.02% w/v) added at regular intervals rather than single bolus doses.
  • Incomplete Gene Deletion: For large deletions (e.g., the 21.1 kb red pigment cluster), verify complete removal by PCR using multiple primer pairs spanning the deletion junction points.
Media Optimization Strategies

Table 2: Media Composition for this compound Production

Medium Type Key Components Purpose Incubation Conditions
AS-1 Solid Agar, trace elements Sporulation and mutant selection 28°C, 7-10 days
TSB Liquid Tryptic soy broth Seed culture preparation 28°C, 48 h, 250 rpm
F10A Production Soluble starch, distillers soluble, CaCO₃ This compound production 28°C, 10 days, 220 rpm
Decanoic Acid Feed Sodium decanoate in methyl oleate Precursor for lipopeptide tail 0.02% every 12 h after 48 h

Conclusion and Future Perspectives

The metabolic engineering strategies outlined in these Application Notes provide a comprehensive toolkit for significantly enhancing this compound production in S. roseosporus. The combination of precursor pathway engineering, transcriptional optimization, and cluster refactoring has demonstrated remarkable success, with some approaches achieving over 23-fold improvements in lipopeptide titers. The implementation of CRISPR-based technologies has accelerated the engineering process, allowing for precise genome editing and multiplexed modifications.

Future directions in this compound metabolic engineering will likely focus on systems-level approaches that integrate multi-omics data to identify additional bottlenecks in biosynthesis. The application of machine learning algorithms to predict optimal genetic modifications and the development of dynamic regulation systems that automatically adjust metabolic flux in response to physiological cues represent promising avenues for further titer improvement. Additionally, the exploration of non-traditional precursors and the engineering of hybrid lipopeptide analogs with improved pharmacological properties may expand the clinical utility of this compound-based therapeutics.

These protocols and strategies not only provide a roadmap for this compound production enhancement but also serve as a template for the metabolic engineering of other complex natural products in actinobacterial hosts.

References

Daptomycin Clinical Application Protocol for MRSA Bacteremia: Dosage, Monitoring, and Resistance Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) bacteremia represents a serious infection with substantial mortality rates and healthcare costs. Daptomycin (DAP), a cyclic lipopeptide antibiotic, has emerged as a cornerstone therapy for severe MRSA infections due to its rapid, concentration-dependent bactericidal activity and favorable safety profile. Its unique mechanism of action involves calcium-dependent insertion into the bacterial cell membrane, causing rapid depolarization and cell death without bacterial lysis [1] [2]. These application notes provide a contemporary, evidence-based protocol for researchers and clinicians utilizing this compound for MRSA bacteremia management, incorporating recent clinical evidence up to 2025.

Current Epidemiology and Clinical Impact

The epidemiology of MRSA has evolved over recent decades. Global surveillance data indicates that MRSA rates peaked around 2005-2008 (44.2% of S. aureus isolates) and have since declined to approximately 39.0% in 2013-2016 [3]. Despite this trend, MRSA bacteremia continues to pose significant clinical challenges:

  • Mortality Risk: MRSA bacteremia is associated with an approximately twofold increased risk of death compared to MSSA bacteremia (relative risk 2.12, 95% CI 1.76-2.57) [1].
  • Age-Specific Impact: Patients aged ≥65 years experience the highest absolute mortality (17%-30%), while MRSA doubles the odds of death in pediatric populations compared to MSSA (pooled OR 2.33, 95% CI 1.42-3.82) [1].
  • Economic Burden: MRSA infections significantly prolong hospital stays and increase healthcare costs, with one neonatal ICU study reporting an additional 40 hospitalization days and USD 164,301 in charges per case [1].

This compound Mechanism of Action and Resistance

Mechanism of Action

This compound exerts its bactericidal activity through a multi-step process:

  • Calcium Binding: this compound complexes with calcium ions in a 1:1 molar ratio, forming small micellar aggregates [2].
  • Membrane Insertion: The calcium-bound molecule inserts its lipid tail into the bacterial cytoplasmic membrane [4].
  • Membrane Depolarization: Insertion causes rapid dissipation of the membrane potential, halting macromolecular synthesis [1] [4].
  • Oligomerization and Pore Formation: Recent evidence indicates this compound forms a tripartite complex with lipid II and phosphatidylglycerol, localizes at the division septum, and oligomerizes to form pores that lead to ion leakage and cell death [4].

The following diagram illustrates this mechanism and the corresponding resistance pathways:

G cluster_1 This compound Mechanism of Action cluster_2 Resistance Mechanisms Ca Ca²⁺ Binding Insert Membrane Insertion Ca->Insert Depol Membrane Depolarization Insert->Depol Oligo Oligomerization with Lipid II & Phosphatidylglycerol Depol->Oligo Death Cell Death Oligo->Death MprF mprF Mutations ↑ Lysyl-Phosphatidylglycerol ↑ Positive Surface Charge LiaFSR liaFSR Mutations Cell Envelope Stress Response Altered Membrane Fluidity Repel This compound Repelled MprF->Repel LiaFSR->Repel WalK walK (yycG) Mutations Altered Membrane Thickness WalK->Repel

Resistance Mechanisms

Despite this compound's efficacy, resistance emergence during therapy is a concerning phenomenon. Key resistance mechanisms involve genetic mutations affecting membrane physiology:

  • mprF mutations: Increase production and translocation of lysyl-phosphatidylglycerol, creating a more positively charged membrane surface that electrostatically repels the cationic this compound-calcium complex [1].
  • liaFSR mutations: Activate a cell envelope stress response, altering membrane fluidity and reducing this compound susceptibility [1].
  • walK (yycG) mutations: Part of the WalKR two-component system, these mutations modify membrane thickness and fluidity [1].

Current surveillance indicates resistance remains uncommon (<2% of isolates), but proactive genomic monitoring for these mutations is recommended [1].

Clinical Protocol and Dosing Strategies

Standard Dosing Recommendations

The following table summarizes this compound dosing based on patient population and renal function:

Table 1: this compound Dosing Protocol for MRSA Bacteremia

Patient Population Standard Dose Dosing Interval Renal Adjustment (CrCl <30 mL/min) Administration
Adults 6 mg/kg [1] Every 24 hours Every 48 hours [4] IV over 30 min [4]
Pediatrics (1-6 years) 9-12 mg/kg [4] Every 24 hours Not established IV over 60 min [4]
Pediatrics (7-17 years) 7-9 mg/kg [4] Every 24 hours Not established IV over 30 min [4]
Critically Ill Adults 8-10 mg/kg [1] Every 24 hours Consider extended intervals with TDM [5] IV over 30 min
High-Dose Therapy and Combination Strategies

Recent evidence supports escalated dosing strategies in specific clinical scenarios:

  • High-dose this compound (8-10 mg/kg) shortened the time to blood-culture sterilization by a median of 2 days compared with standard-dose vancomycin without increasing toxicity when model-informed area-under-the-curve monitoring was employed [1].
  • Combination therapy with fosfomycin or β-lactams (particularly ceftaroline and ceftobiprole) demonstrates synergistic effects, reducing microbiological failure in persistent and refractory MRSA infections [1].
  • Pharmacokinetic modeling suggests that for a 6 mg/kg daily dose, the probability of exceeding the toxic concentration threshold (24.3 mg/L) is approximately 14.8%, emphasizing the need for precision dosing [5].

Therapeutic Drug Monitoring (TDM) and Pharmacokinetics

Population Pharmacokinetics

This compound exhibits predictable pharmacokinetics in healthy volunteers but demonstrates significant variability in critically ill patients:

Table 2: this compound Pharmacokinetic Parameters

Parameter Healthy Volunteers [6] Critically Ill Patients [5] Comments
Half-life 8-9 hours Highly variable Prolonged in renal impairment (up to 28 hours) [4]
Volume of Distribution ~0.1 L/kg [6] Increased Lower in pediatric patients [4]
Clearance 8.3-9 mL/min/kg [4] Influenced by CrCl and other factors [5] Primarily renal (78% excreted unchanged) [4]
Protein Binding 90%-93% [4] 84%-88% in severe renal impairment [4] Independent of concentration [6]
AUC/MIC Primary efficacy predictor [4] Best efficacy correlate Target not precisely defined

Population pharmacokinetic analyses indicate that this compound clearance correlates with creatinine clearance, while distribution volume shows sex-based differences, with females demonstrating lower volumes [5]. The following workflow outlines the model-informed precision dosing approach:

G Start Patient Assessment (Weight, Renal Function, Infection Severity) Dose Initial Dosing (Table 1) Start->Dose TDM Therapeutic Drug Monitoring (Peak/Trough Levels) Dose->TDM PopPK Population PK Modeling (Covariate Analysis) TDM->PopPK Adjust Precision Dose Adjustment PopPK->Adjust Monitor Efficacy/Toxicity Assessment Adjust->Monitor Monitor->TDM If Suboptimal

TDM Protocol
  • Indications: Severe infections, renal impairment, critical illness, obese patients, and those receiving off-label doses [5].
  • Sampling: Collect peak (30 minutes post-infusion) and trough (predose) concentrations.
  • Targets: While optimal targets are evolving, efficacy against MRSA is best correlated with AUC/MIC, with a cumulative fraction of response of 95.77% for 6 mg/kg daily dosing [5].
  • Toxicity Threshold: Trough concentrations >24.3 mg/L may increase toxicity risk [5].

Safety Monitoring and Adverse Effect Management

This compound is generally well-tolerated but requires vigilant monitoring for several key adverse effects:

Table 3: this compound Safety Monitoring Protocol

Adverse Effect Monitoring Parameter Frequency Management
Skeletal Muscle Effects CPK levels Weekly (more frequently with risk factors) [4] Discontinue if CPK >5× ULN with symptoms or >10× ULN asymptomatic [4]
Eosinophilic Pneumonia Clinical symptoms, chest imaging As clinically indicated Discontinue this compound; corticosteroids often required [4]
Peripheral Neuropathy Neurologic symptoms As clinically indicated Discontinuation recommended [4]
Clostridioides difficile Diarrhea, abdominal pain As clinically indicated Appropriate CDAD management [4]
Anaphylactic Reactions Clinical signs During infusion Immediate discontinuation; emergency care [4]
Special Population Considerations
  • Renal Impairment: Requires dose interval extension (every 48 hours for CrCl <30 mL/min) with weekly CPK monitoring [4].
  • Hepatic Impairment: No adjustment needed for mild-moderate impairment; severe impairment (Child-Pugh C) not studied [4].
  • Elderly Patients: Increased risk of toxicity due to age-related renal changes; monitor renal function closely [4].
  • Pregnancy: Category B; limited human data; use only if clearly needed [4].
  • Concomitant Statins: Temporarily discontinue during this compound therapy due to increased myopathy risk [4].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

Purpose: Determine this compound susceptibility for MRSA isolates [3].

Materials:

  • Cation-adjusted Mueller-Hinton broth (50 mg/L calcium) [2]
  • This compound reference powder
  • MRSA clinical isolates
  • Sterile 96-well microtiter plates

Procedure:

  • Prepare this compound serial dilutions (0.06-64 μg/mL) in broth
  • Standardize inoculum to 5×10^5 CFU/mL in each well
  • Incubate at 35°C for 16-20 hours
  • Read MIC as lowest concentration inhibiting visible growth
  • Include quality control strains (S. aureus ATCC 29213)

Interpretation: MIC ≤1 μg/mL indicates susceptibility according to CLSI guidelines [3].

Synergy Testing for Combination Therapy

Purpose: Evaluate synergistic activity between this compound and companion agents (β-lactams, fosfomycin) [1].

Materials:

  • Cation-adjusted Mueller-Hinton broth
  • This compound and companion antibiotic stocks
  • MRSA isolates with known resistance profiles

Procedure:

  • Perform checkerboard microdilution with serial concentrations of both antibiotics
  • Incubate at 35°C for 16-20 hours
  • Calculate fractional inhibitory concentration (FIC) index
  • Confirm bactericidal activity with time-kill assays

Interpretation: FIC index ≤0.5 indicates synergy [1].

Future Perspectives and Research Directions

While this compound remains a critical therapeutic option for MRSA bacteremia, several areas require further investigation:

  • Randomized Controlled Trials: Needed to establish the definitive role of combination therapies in clinical practice [1].
  • Cost-Effectiveness Evaluations: Required for high-dose regimens and combination approaches [1].
  • Precision Dosing Algorithms: Development of optimized models incorporating patient-specific factors to maximize efficacy and minimize toxicity [5].
  • Resistance Mitigation: Proactive genomic surveillance for mutations in mprF, liaFSR, and walK to guide stewardship [1].
  • Novel Formulations: Research into enhanced delivery systems and analogues with improved therapeutic indices.

Conclusion

This compound represents a pivotal therapeutic option in the management of MRSA bacteremia, particularly in an era of increasing antimicrobial resistance. The successful application of this compound therapy requires:

  • Appropriate patient stratification and dose selection
  • Vigilant therapeutic drug monitoring and safety surveillance
  • Consideration of combination therapy for persistent infections
  • Integration within antimicrobial stewardship programs

The protocol outlined herein provides a contemporary framework for optimizing this compound use in MRSA bacteremia, balancing efficacy with toxicity mitigation through evidence-based approaches.

References

Daptomycin Application Notes and Protocols for Skin and Soft Tissue Infections: Comprehensive Guidelines for Researchers and Clinicians

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Daptomycin in Skin and Soft Tissue Infections

This compound represents a first-in-class cyclic lipopeptide antibiotic that has emerged as a critical therapeutic option for managing serious Gram-positive bacterial infections, including complicated skin and soft tissue infections (cSSTIs). Approved by the U.S. Food and Drug Administration (FDA) in 2003, this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE). The calcium-dependent mechanism of this compound distinguishes it from other antibiotic classes, as it rapidly disrupts bacterial membrane potential without causing cell lysis, thereby minimizing inflammatory responses associated with bacterial degradation.

The treatment of skin and soft tissue infections has become increasingly challenging due to the global prevalence of MRSA, both in healthcare and community settings. According to the Infectious Diseases Society of America (IDSA) guidelines, this compound serves as an effective alternative to vancomycin, particularly in cases where vancomycin therapy fails or when isolates demonstrate elevated minimum inhibitory concentrations (MICs). The concentration-dependent killing and prolonged post-antibiotic effect of this compound contribute to its efficacy in SSTI treatment, allowing for once-daily dosing that supports patient compliance and reduces healthcare costs. For researchers and drug development professionals, understanding the pharmacokinetic/pharmacodynamic properties and resistance mechanisms of this compound is essential for optimizing therapeutic regimens and developing next-generation antibiotics.

Clinical Guidelines and Treatment Recommendations

IDSA Guidelines for Skin and Soft Tissue Infections

The Infectious Diseases Society of America (IDSA) published updated guidelines for the management of skin and soft tissue infections in 2014, which include specific recommendations for this compound use in various clinical scenarios. According to these guidelines, this compound is recommended as a therapeutic option for purulent SSTIs when MRSA is suspected or confirmed, particularly in cases with systemic inflammatory response syndrome (SIRS) or treatment failure with initial antibiotics [1]. The guidelines employ a classification system that categorizes SSTIs based on their clinical presentation and severity, which directly influences treatment decisions.

For purulent SSTIs (cutaneous abscesses, furuncles, carbuncles), the IDSA recommends incision and drainage as primary treatment. The decision to administer antibiotics, including this compound, should be based on the presence of systemic signs of infection or specific patient risk factors. The guidelines recommend an MRSA-active antibiotic like this compound for patients with purulent infections who present with SIRS criteria (temperature >38°C or <36°C, tachypnea >24 breaths/minute, tachycardia >90 beats/minute, or white blood cell count >12,000 or <400 cells/μL) or hypotension [1]. Additionally, this compound is recommended for patients who have failed initial antibiotic treatment, have markedly impaired host defenses, or have MRSA risk factors such as nasal colonization, previous MRSA infection, recent hospitalization, or recent antibiotic use [1].

Classification and Treatment of Skin and Soft Tissue Infections

Table 1: IDSA Classification and Treatment Guidelines for SSTIs

Infection Type Severity Level Clinical Features Recommended Antibiotics This compound Role
Purulent SSTIs (abscesses, furuncles, carbuncles) Mild Single lesion without systemic signs Incision and drainage alone; no antibiotics needed Not recommended
Moderate Multiple lesions, extensive disease, or SIRS criteria Incision and drainage + MRSA-active antibiotics Recommended option
Severe SIRS + hypotension Incision and drainage + MRSA-active antibiotics Primary recommended option
Non-purulent SSTIs (cellulitis, erysipelas) Mild No systemic signs Streptococcal coverage only Not first-line
Moderate Systemic signs of infection Streptococcal coverage ± MSSA coverage Consider if MRSA suspected
Severe SIRS criteria, immunocompromised, or failed initial treatment MRSA-active antibiotics + broad-spectrum coverage Recommended option
Surgical Site Infections Mild Limited erythema/induration Incision and drainage alone Not recommended
Severe Erythema/induration >5cm, systemic signs MRSA-active antibiotics Recommended option

For non-purulent SSTIs (cellulitis, erysipelas), the IDSA guidelines recommend streptococcal coverage for typical cases without systemic signs. However, in cases associated with penetrating trauma, evidence of MRSA infection elsewhere, nasal colonization with MRSA, injection drug use, or SIRS, vancomycin or another antimicrobial effective against both MRSA and streptococci is recommended, including this compound as a suitable option [1]. The guidelines specifically note that for severe non-purulent SSTI in severely compromised patients, broad-spectrum antimicrobial coverage may be considered, with vancomycin plus either piperacillin-tazobactam or imipenem/meropenem recommended as a reasonable empiric regimen [1].

The recommended duration of antimicrobial therapy for SSTIs is typically 5 days, though treatment should be extended if the infection has not improved within this time period [1]. For cSSTIs, this compound is FDA-approved at a dose of 4 mg/kg once daily for 7-14 days, providing a standardized regimen that aligns with IDSA recommendations for treatment duration [2].

Mechanism of Action and Pharmacological Properties

Molecular Mechanism of Action

This compound exerts its bactericidal activity through a unique calcium-dependent mechanism that distinguishes it from other antibiotic classes. The molecule binds to calcium ions in the surrounding environment, undergoing a conformational change that exposes its lipophilic side chain. This activated form then inserts into bacterial membranes, preferentially targeting phosphatidylglycerol-rich regions of the Gram-positive cell membrane. Unlike many cell wall-active agents, this compound does not inhibit peptidoglycan synthesis but instead forms transmembrane oligomeric complexes that cause rapid depolarization of membrane potential.

This depolarization leads to the disruption of critical cellular processes, including inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death. Recent research by Pogliano et al. has further elucidated that this compound causes the mislocalization of cell division proteins, disrupting septum formation and preventing proper cell division [3]. Importantly, this compound causes bacterial death without cell lysis, potentially minimizing the release of pro-inflammatory mediators from lysed bacterial cells and resulting in a more favorable safety profile [4]. This mechanism remains effective against both growing and stationary-phase bacteria, making it particularly useful for infections with high bacterial burdens.

This compound Mechanism of Action Visualization

G This compound This compound DaptomycinCalciumComplex This compound-Calcium Complex This compound->DaptomycinCalciumComplex Binds Calcium Calcium Calcium->DaptomycinCalciumComplex Activates BacterialMembrane BacterialMembrane MembraneInsertion MembraneInsertion BacterialMembrane->MembraneInsertion Lipophilic Insertion IonChannels Ion Channel Formation MembraneInsertion->IonChannels Forms Depolarization Depolarization Inhibition Inhibition of Macromolecular Synthesis Depolarization->Inhibition Leads to CellDeath CellDeath DaptomycinCalciumComplex->BacterialMembrane Approaches IonChannels->Depolarization Causes Inhibition->CellDeath Results in

Diagram 1: this compound mechanism of action showing calcium-dependent binding to bacterial membranes leading to depolarization and cell death

Pharmacokinetic and Pharmacodynamic Properties

This compound displays concentration-dependent bactericidal activity, with the area under the curve to minimum inhibitory concentration ratio (AUC/MIC) identified as the primary pharmacokinetic/pharmacodynamic parameter predicting efficacy [3]. The antibiotic exhibits linear pharmacokinetics across a dose range of 4-12 mg/kg, achieving maximum serum concentrations of 57.8 mg/L to 164.8 mg/L at these respective doses [3]. This compound demonstrates high protein binding (90-93%) and has a limited volume of distribution, which contributes to its predominantly serum-based activity.

A key pharmacological advantage of this compound in SSTI treatment is its prolonged post-antibiotic effect (PAE), which ranges from 2 to 6 hours against Gram-positive pathogens. This extended PAE supports once-daily dosing regimens, promoting adherence and reducing administration costs. This compound undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys, with an elimination half-life of approximately 8 hours in patients with normal renal function [3]. In patients with severe renal impairment (creatinine clearance <30 mL/min), the dosing interval should be extended to 48 hours to prevent accumulation [2].

Dosing Protocols and Administration Guidelines

Standard Dosing for Skin and Soft Tissue Infections

For complicated skin and skin structure infections (cSSSIs), the FDA-approved this compound dose is 4 mg/kg administered once every 24 hours [2]. This regimen typically continues for 7 to 14 days, depending on the severity of infection and clinical response. The solution is administered by intravenous infusion over a 30-minute period, with dosage adjustment required in patients with renal impairment. For patients with severe renal insufficiency (creatinine clearance <30 mL/min), including those on hemodialysis or peritoneal dialysis, the dosing interval should be extended to 48 hours [2]. This adjustment maintains therapeutic efficacy while preventing drug accumulation and potential toxicity.

The standard this compound dose of 4 mg/kg for cSSTIs demonstrates excellent efficacy against the most common Gram-positive pathogens, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and vancomycin-susceptible Enterococcus faecalis. Clinical trials have established that this dosing regimen provides rapid bactericidal activity with clinical success rates comparable to other standard therapies, including vancomycin and semi-synthetic penicillins. The once-daily administration schedule facilitates outpatient parenteral antimicrobial therapy (OPAT), enabling earlier hospital discharge and reduced healthcare costs.

High-Dose this compound Protocols

Emerging evidence supports the use of high-dose this compound (8-12 mg/kg/day) for serious Gram-positive infections, including complex SSTIs with bacteremia, extensive tissue involvement, or in cases of vancomycin treatment failure [3]. Although not specifically FDA-approved for SSTIs at these higher doses, clinical studies and expert opinion support this approach for severely ill patients or those with difficult-to-treat pathogens. The IDSA MRSA guidelines recommend this compound doses of 8-10 mg/kg daily for serious MRSA infections when vancomycin cannot be used [3].

Table 2: this compound Dosing Protocols for Skin and Soft Tissue Infections

Infection Severity Patient Population Recommended Dose Frequency Duration Special Considerations
cSSTI (Standard) Normal renal function 4 mg/kg Every 24 hours 7-14 days FDA-approved regimen
cSSTI with bacteremia Normal renal function 6-8 mg/kg Every 24 hours 4-6 weeks Higher dose for deeper infection
Complex SSTI with MRSA Vancomycin failure 8-10 mg/kg Every 24 hours Individualized IDSA guideline recommendation [3]
cSSTI Severe renal impairment (CrCl <30 mL/min) 4-6 mg/kg Every 48 hours 7-14 days Extended interval required
cSSTI Hemodialysis patients 4-6 mg/kg Every 48 hours 7-14 days Administer after dialysis session

The rationale for high-dose this compound includes enhanced bactericidal activity, prevention of resistance emergence, and improved penetration into difficult infection sites. Research demonstrates that higher doses achieve greater bacterial killing in high-inoculum infections and provide increased protection against the development of resistance [3]. Additionally, high-dose this compound has demonstrated excellent safety in clinical studies, with creatine phosphokinase (CPK) elevation rates similar to standard-dose therapy when appropriate monitoring is implemented [4].

Resistance Mechanisms and Detection Methods

Molecular Basis of this compound Resistance

Resistance to this compound remains uncommon, with surveillance studies reporting rates below 2% among clinical S. aureus isolates [4]. However, understanding the genetic determinants of reduced susceptibility is crucial for developing effective treatment strategies and surveillance protocols. The primary mechanisms of this compound resistance involve mutations in bacterial membrane-related genes that alter cell envelope charge, fluidity, and thickness, reducing the antibiotic's ability to insert into and disrupt the cytoplasmic membrane.

The most well-characterized resistance mechanism involves mutations in mprF, a gene encoding multiple peptide resistance factor with lysyl-phosphatidylglycerol synthetase and flippase activities [4]. Mutations in mprF lead to increased synthesis and translocation of positively charged lysyl-phosphatidylglycerol to the outer membrane leaflet, resulting in electrostatic repulsion of the calcium-complexed this compound molecule. Additional resistance-associated mutations occur in the liaFSR operon, a three-component regulatory system that controls the bacterial cell envelope stress response, and the walRK (yycFG) two-component system, which regulates cell wall metabolism and membrane homeostasis [4]. These genetic alterations collectively modify the membrane physicochemical properties to prevent this compound binding.

This compound Resistance Mechanism Visualization

G This compound This compound MembraneBinding Membrane Binding Site mprFMutation mprF Gene Mutations IncreasedLPG Increased Lysyl- Phosphatidylglycerol mprFMutation->IncreasedLPG Causes LiaFSRMutation liaFSR Operon Mutations CellEnvelopeStress Cell Envelope Stress Response Alteration LiaFSRMutation->CellEnvelopeStress Altered Cell Envelope Stress Response WalRKMutation walRK System Mutations MembraneModification Membrane Fluidty/ Thickness Changes WalRKMutation->MembraneModification Altered Membrane Fluidity/Thickness ReducedBinding Reduced this compound Binding Resistance This compound Resistance ReducedBinding->Resistance Results in PositiveCharge Positively Charged Membrane Surface IncreasedLPG->PositiveCharge Increased Positive Membrane Charge PositiveCharge->ReducedBinding Electrostatic Repulsion CellEnvelopeStress->ReducedBinding Contributes to MembraneModification->ReducedBinding Contributes to

Diagram 2: Molecular mechanisms of this compound resistance showing key genetic mutations and their functional consequences

Laboratory Detection and Surveillance

Detection of this compound resistance requires standardized susceptibility testing methods, with broth microdilution using cation-adjusted Mueller-Hinton broth supplemented with calcium (50 mg/L) representing the reference standard. The Clinical and Laboratory Standards Institute (CLSI) establishes interpretative criteria for this compound, with minimum inhibitory concentration (MIC) breakpoints of ≤1 mg/L designated as susceptible for S. aureus. Automated susceptibility testing systems and disk diffusion methods may also be employed, though unusual results should be confirmed using reference methods.

Surveillance programs have documented that prior vancomycin exposure represents a significant risk factor for the development of this compound nonsusceptibility, with vancomycin-intermediate strains (VISA) and heteroresistant VISA (hVISA) demonstrating increased potential for reduced this compound susceptibility [3]. This cross-resistance phenomenon underscores the importance of antimicrobial stewardship and appropriate initial therapy. For the molecular detection of resistance mechanisms, PCR-based assays targeting mutations in mprF, liaFSR, and walRK genes provide rapid identification, while whole-genome sequencing offers comprehensive analysis of resistance determinants.

Table 3: this compound Resistance Mechanisms and Detection Methods

Resistance Mechanism Genetic Basis Functional Consequence Detection Methods Clinical Significance
Membrane Charge Alteration mprF mutations Increased lysyl-phosphatidylglycerol synthesis and translocation; positive membrane surface charge Broth microdilution, genetic sequencing Most common mechanism; associated with treatment failure
Cell Envelope Stress Response liaFSR operon mutations Altered regulation of membrane stress response; modified membrane fluidity Broth microdilution, genetic sequencing Often coexists with mprF mutations
Cell Wall Metabolism Dysregulation walRK (yycFG) mutations Disrupted cell wall homeostasis; altered membrane thickness Broth microdilution, genetic sequencing Less common; associated with prolonged exposure
Unknown Mechanisms Not yet characterized Reduced this compound binding without known genetic changes Broth microdilution only Rare; requires further investigation

Experimental Protocols and Research Methodologies

In Vitro Susceptibility Testing Protocol

Broth microdilution represents the reference method for determining this compound minimum inhibitory concentrations (MICs) according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol requires specific attention to calcium concentration in the testing medium, as this compound activity is calcium-dependent. To perform this assay, prepare cation-adjusted Mueller-Hinton broth (CA-MHB) supplemented with calcium to a final concentration of 50 mg/L. Prepare serial two-fold dilutions of this compound in the supplemented CA-MHB across a concentration range of 0.06-64 μg/mL in 96-well microtiter plates. Inoculate each well with a standardized bacterial suspension adjusted to approximately 5 × 10^5 CFU/mL in a total volume of 100 μL. Include growth control wells without antibiotic and sterility controls without inoculation. Incubate plates at 35°C for 16-20 hours, then determine the MIC as the lowest concentration that completely inhibits visible growth.

For time-kill assays to assess bactericidal activity, prepare test tubes containing this compound concentrations at 0.5×, 1×, 2×, and 4× the MIC in supplemented CA-MHB. Inoculate each tube with approximately 5 × 10^5 CFU/mL of the test organism. Remove samples at 0, 4, 8, and 24 hours, perform serial dilutions in normal saline, and plate appropriate volumes onto Mueller-Hinton agar for colony counting after overnight incubation. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL compared to the initial inoculum, while bacteriostatic activity is defined as maintenance of the inoculum with <3-log10 reduction.

Pharmacokinetic/Pharmacodynamic Modeling

In vitro PK/PD models simulate human pharmacokinetics to evaluate antibiotic efficacy under conditions mimicking human dosing. To establish a one-compartment model for this compound, use a central reservoir containing supplemented Mueller-Hinton broth maintained at 37°C with constant magnetic stirring. Connect the reservoir to a peristaltic pump programmed to simulate the human half-life of this compound (approximately 8 hours) by adding fresh media and removing spent media at calculated rates. Inoculate the system with the test organism at approximately 10^6 CFU/mL, then administer this compound as a single bolus to achieve peak concentrations equivalent to human doses of 4, 6, 8, 10, or 12 mg/kg. Sample the model at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 32, 48 hours) for bacterial quantification and drug concentration determination.

The hollow-fiber infection model provides a more sophisticated system for evaluating antibiotic efficacy against both planktonic and biofilm-associated bacteria. This system consists of a central reservoir connected to hollow-fiber cartridges whose semi-permeable membranes allow passage of nutrients and antibiotics while retaining bacteria. Inoculate the cartridge extracapillary space with the test organism, then administer this compound regimens simulating human pharmacokinetics. Sample at multiple time points to determine bacterial counts and antibiotic concentrations, enabling comprehensive analysis of PK/PD indices (AUC/MIC, Cmax/MIC) correlated with antibacterial effect.

Resistance Development Studies

Protocols for evaluating the potential for resistance development during this compound exposure involve serial passage experiments and population analysis profiles. For serial passage, expose approximately 10^9 CFU of the test strain to subinhibitory this compound concentrations (0.25-0.5× MIC) in supplemented Mueller-Hinton broth daily for 20-30 days. After each 24-hour incubation period, transfer an aliquot to fresh medium containing the same or increasing this compound concentrations. Determine MIC daily to monitor for reduced susceptibility. Isolate colonies from passages showing MIC increases for genetic analysis through whole-genome sequencing to identify resistance-conferring mutations.

Population analysis profiling (PAP) detects heteroresistant subpopulations with reduced this compound susceptibility. Prepare serial ten-fold dilutions of an overnight bacterial culture and plate 100-μL aliquots onto brain-heart infusion agar containing this compound at concentrations ranging from 0.125 to 16× the baseline MIC. After 48 hours of incubation at 35°C, enumerate colonies on each concentration to determine the frequency of resistant subpopulations. Strains exhibiting growth at this compound concentrations ≥4× the MIC at frequencies ≥10^-6 are considered to have reduced susceptibility potential.

Safety and Toxicity Monitoring

Musculoskeletal Effects and Monitoring

The most significant adverse effect associated with this compound therapy is skeletal muscle toxicity, manifested as myalgia, muscle weakness, or elevated creatine phosphokinase (CPK) levels. In phase III clinical trials, the percentage of patients treated with this compound who experienced muscle pain or weakness associated with CPK elevations >4 times the upper limit of normal (ULN) was 0.2% [2]. This myopathy is generally fully reversible upon discontinuation of this compound, with CPK levels typically returning to baseline within 7-10 days after treatment cessation.

To mitigate this risk, the recommended safety monitoring protocol includes baseline CPK measurement before initiating therapy, followed by weekly CPK monitoring throughout the treatment course [2]. For patients receiving concurrent HMG-CoA reductase inhibitors (statins), which may potentiate muscle toxicity, temporary suspension of statin therapy during this compound treatment is recommended. This compound should be discontinued in patients with unexplained myopathy symptoms and CPK elevation exceeding 1000 U/L (approximately 5× ULN), or in asymptomatic patients with CPK levels >10× ULN [2]. In clinical practice, the incidence of clinically significant myopathy remains low, particularly with appropriate monitoring and dose adjustment in renally impaired patients.

Comprehensive Safety Profile

Beyond musculoskeletal effects, this compound demonstrates a favorable safety profile compared to other antibiotics used for serious Gram-positive infections. Common adverse events include gastrointestinal disturbances (nausea, diarrhea) and local infusion site reactions, which typically occur at frequencies similar to comparator agents. Importantly, this compound does not demonstrate the nephrotoxicity potential associated with vancomycin, making it a valuable alternative in patients with pre-existing renal impairment or those requiring concomitant nephrotoxic medications.

A notable contraindication for this compound is the treatment of pneumonia, as phase III trials of community-acquired pneumonia treated with this compound resulted in a higher incidence of death and serious cardiorespiratory adverse events compared to comparator agents [2]. This limitation is attributed to this compound's inactivation by pulmonary surfactant and its inability to achieve therapeutic concentrations in lung tissue. Therefore, this compound should be reserved for approved indications including cSSTIs and bacteremia, and alternative agents should be selected for respiratory tract infections.

Conclusion and Future Directions

This compound remains a critical therapeutic option for complicated skin and soft tissue infections caused by Gram-positive pathogens, particularly in the era of increasing antimicrobial resistance. The unique mechanism of action, concentration-dependent killing, and favorable safety profile position this compound as a valuable agent in both initial and salvage therapy for cSSTIs. Current research continues to optimize dosing strategies, with accumulating evidence supporting high-dose regimens (8-10 mg/kg) for serious infections, previously failed therapies, or infections with elevated vancomycin MICs.

Future directions in this compound research include exploring synergistic combinations with other antimicrobial classes to enhance efficacy and prevent resistance emergence. Recent studies demonstrate promising results with this compound combined with β-lactams (particularly ceftaroline and ceftobiprole) or fosfomycin for persistent and refractory MRSA infections [4]. These combinations result in reduced microbiological failure compared to monotherapy and may represent the next evolution in managing complex SSTIs. Additionally, advances in therapeutic drug monitoring and model-informed precision dosing hold potential for further optimizing individual patient outcomes while minimizing toxicity.

As antimicrobial resistance continues to pose significant challenges, the role of this compound in the antimicrobial armamentarium will likely expand, particularly with ongoing research into its applications in special populations and complex infection scenarios. The development of next-generation lipopeptides building on the this compound scaffold promises to further enhance our ability to combat multidrug-resistant Gram-positive infections, ensuring this antibiotic class remains relevant in evolving clinical practice.

References

Monitoring and Management of Daptomycin Myopathy

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Recommendation Key Supporting Details
CK Monitoring Weekly CK levels [1] [2] [3] More frequent (e.g., twice weekly) may be prudent for high-risk patients (renal impairment, statin co-administration, higher doses) [1] [4].

| Action Thresholds | Symptomatic patients: Discontinue daptomycin if CK >1000 U/L (~5x ULN) or symptoms with CK >5x ULN [1] [2] [3]. Asymptomatic patients: Discontinue if CK >10x ULN (≥2000 U/L) [1] [2] [3]. | Symptoms include unexplained muscle pain, weakness, or tenderness [1]. | | Statin Co-administration | Temporarily discontinue statins during this compound therapy [1] [2]. | Combined use significantly increases risk of myopathy and rhabdomyolysis [5]. If concomitant use unavoidable, strict weekly CK monitoring is essential [1]. |

Risk Factors and Clinical Context

Understanding factors that increase the risk of myopathy is crucial for tailoring monitoring protocols.

  • Elevated this compound Dose and Prolonged Duration: Higher doses (≥8 mg/kg) and extended therapy are associated with increased incidence of CK elevation and musculoskeletal adverse events [4].
  • Patient-Specific Risk Factors: A 2025 retrospective study identified male sex and a history of cerebrovascular disease as independent predictors of CK elevation >500 U/L [4]. Other potential factors include obesity (BMI >30 kg/m²) and impaired renal function [4].
  • Onset of Elevation: CK elevation can occur relatively quickly, with a median time to onset of 9-16 days, supporting the practice of weekly monitoring [4].

Troubleshooting Guide & FAQs

Here are some common questions and evidence-based protocols for managing this compound in a clinical or research setting.

Q1: What is the specific clinical protocol for CK monitoring and intervention? The workflow below outlines the standard procedure for monitoring and responding to CK levels during this compound therapy.

Start Initiate this compound Therapy Monitor Monitor CK Levels Weekly Start->Monitor Decision1 CK > 5x ULN OR Musculoskeletal Symptoms? Monitor->Decision1 Decision2 CK > 10x ULN (Asymptomatic)? Decision1->Decision2 No Action1 Discontinue this compound Decision1->Action1 Yes Action2 Discontinue this compound Decision2->Action2 Yes Continue Continue Therapy & Routine Monitoring Decision2->Continue No

Q2: What is the evidence for discontinuing statins during this compound therapy? A large 2023 pharmacovigilance study provides strong real-world evidence [5]. The combination of this compound with specific statins dramatically increased the reporting frequency of myopathy and rhabdomyolysis compared to the general reporting population [5]. The data suggests that the risk is particularly elevated with rosuvastatin, simvastatin, and atorvastatin [5].

Q3: Are there specific methodologies for monitoring CK in outpatient or research settings? A 2025 single-center retrospective study provides a detailed monitoring protocol [4]:

  • Population: Adults receiving this compound via Outpatient Parenteral Antimicrobial Therapy (OPAT).
  • Monitoring Standard: Weekly CK, CBC, and comprehensive metabolic panel.
  • Data Collection: Use inpatient and outpatient Electronic Health Records (EHR) to gather demographics, comorbidities, concurrent medications, and serial lab results.
  • Outcome Assessment: The primary outcome was CK >500 U/L. Secondary outcomes included myopathy, rhabdomyolysis, and drug discontinuation due to adverse events.

Summary

Effective management of this compound-induced myopathy hinges on a vigilant and proactive approach:

  • Adhere to standard weekly CK monitoring, considering more frequent checks for high-risk patients.
  • Follow clear discontinuation guidelines based on CK levels and patient symptoms.
  • Temporarily suspend statin therapy to significantly reduce the risk of severe muscle toxicity.

References

daptomycin eosinophilic pneumonia diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Criteria & Clinical Presentation

The diagnosis of DIEP is based on a combination of clinical, laboratory, and radiological findings, and requires the exclusion of infectious causes [1] [2]. The table below summarizes the key diagnostic features.

Diagnostic Parameter Typical Findings in DIEP
Symptom Onset Subacute; often 2-4 weeks after daptomycin initiation [3] [4].
Common Symptoms Acute-onset fever, shortness of breath (dyspnea), dry cough [4] [2].

| Key Lab Findings | • Peripheral eosinophilia (may be delayed in acute cases) [1] [2]. • Marked eosinophilia on Bronchoalveolar Lavage (BAL); >25% is diagnostic [1] [4] [2]. • Elevated C-reactive protein (CRP) [4]. | | Radiological Features (CT Scan) | Bilateral patchy infiltrates or ground-glass opacities; often worse in upper lobes [4]. | | Exclusion of Differential Diagnoses | Must rule out infectious pneumonia, heart failure, and other causes of acute respiratory failure [1] [4]. |

Risk Factors & Epidemiology

Understanding patient-specific risk factors is crucial for both clinical practice and pharmacovigilance. Data from post-marketing analyses reveal certain trends.

Risk Factor Associated Risk
Advanced Age Significantly increased reports in patients aged 65-80 years and >80 years [5].
Treatment Duration Associated with prolonged this compound therapy (e.g., >2 weeks) [4].
Other Potential Factors Male gender, higher this compound dose, and hemodialysis have been suggested as risk factors in literature reviews [4].

Management Protocol

The management of DIEP follows a clear, two-step process that is critical for patient recovery. The following workflow outlines the standard of care.

Start Patient presents with new respiratory symptoms & this compound exposure A 1. Immediate this compound Discontinuation (Most critical step) Start->A B 2. Confirm Diagnosis • Bronchoscopy with BAL (Eosinophils >25%) • Exclude infectious causes A->B C 3. Initiate Corticosteroids B->C D High-dose IV Methylprednisolone (e.g., 60-125 mg every 6-12 hours) C->D E Oral Prednisone Taper (e.g., starting 40-60 mg daily) Taper over several weeks to months D->E F Clinical Improvement • Resolution of symptoms • Normalization of eosinophil count • Improved radiographic findings E->F G Prognosis: Excellent with prompt diagnosis and management F->G

Experimental & Clinical Considerations

For researchers designing studies or monitoring safety, the following experimental protocols and considerations are essential.

Bronchoalveolar Lavage (BAL) Protocol for DIEP Diagnosis

This invasive procedure is the gold standard for confirming DIEP [1] [4] [2].

  • Procedure: Perform flexible bronchoscopy. Instill sterile saline into a subsegmental bronchus and subsequently retrieve the fluid (BAL).
  • Sample Analysis: The retrieved BAL fluid must be sent for:
    • Cell Count and Differential: A finding of >25% eosinophils is considered diagnostic for eosinophilic pneumonia [1] [2].
    • Microbiological Staining and Cultures: This includes bacterial (including mycobacterial) and fungal cultures to rigorously exclude an infectious etiology, which is a critical differential diagnosis [4].
Drug Rechallenge Protocol

Re-exposure to this compound after a diagnosis of DIEP is strongly discouraged in a clinical setting.

  • Risk: Eosinophilic pneumonia has been documented to recur upon re-exposure to the offending drug [3]. A rechallenge is not justified for patient safety and should be considered a contraindication in clinical practice. For research purposes, any study involving re-exposure would require extreme caution and extensive ethical review.
Concomitant Medication Management
  • Statins: this compound is associated with muscle toxicity, including myopathy and rhabdomyolysis. Concomitant use with HMG-CoA reductase inhibitors (statins) may increase this risk [3] [6].
  • Protocol Recommendation: It is advised to temporarily discontinue statin therapy while a patient is receiving this compound treatment. If concomitant use is unavoidable, creatine phosphokinase (CPK) levels must be monitored weekly [3].

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind DIEP? The exact mechanism is not fully elucidated. One leading hypothesis is that this compound irreversibly binds to pulmonary surfactant, leading to macrophage activation. This, in turn, triggers a local inflammatory cascade and the recruitment/activation of eosinophils in the lung tissue [4].

Q2: Are there any specific monitoring requirements for patients on long-term this compound therapy? Yes. Beyond monitoring for DIEP, the FDA label recommends:

  • Weekly CPK levels to monitor for skeletal muscle toxicity [3] [6].
  • Monitoring for the development of peripheral neuropathy [3] [6].
  • Monitoring for Clostridioides difficile-associated diarrhea (CDAD), which can occur even two months after antibiotic cessation [3].

Q3: What is the prognosis for a patient diagnosed with DIEP? The prognosis is excellent with prompt diagnosis and correct management. Patients typically show a dramatic and rapid improvement in symptoms within 24-48 hours after initiating corticosteroids [1] [4]. Radiographic findings also resolve completely in most cases [2].

References

optimizing daptomycin biosynthesis dissolved oxygen

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters & Key Findings

The table below summarizes critical parameters and quantitative findings for optimizing dissolved oxygen in daptomycin production.

Parameter Optimal Condition / Finding Experimental Outcome Citation
Oxygen Vector 7.47% (v/v) n-dodecane [1] Increased this compound concentration to 979.36 mg/L (2.2-fold higher than basal medium) [1]
Bioreactor & Aeration Airlift Bioreactor with aeration at 1 vvm [2] Improved oxygen mass transfer and broth rheology [2]

| Cell Morphology | Pelletized cells or immobilization on porous supports [2] | Pelletized cells: 1,430 mg/L over 2 batches Immobilized cells (refractory brick): 4,895 mg/L over 6-8 batches [2] | | | Critical Regulatory Insight | Repressor protein (e.g., ForJ, DptR) senses oxygen via a redox-sensitive cysteine residue [3] | Explains why biosynthesis is often repressed in aerated liquid culture; genetic modification can overcome this [3] | |

Troubleshooting FAQs

Here are answers to common questions about overcoming dissolved oxygen challenges.

  • FAQ 1: this compound yields are low in my stirred-tank fermenter despite high aeration. What can I do?

    • Answer: This is a common issue. High aeration can cause excessive shear, breaking filamentous bacteria into small filaments that increase broth viscosity and hamper oxygen transfer [2]. Consider these solutions:
      • Induce Pellet Formation: Control inoculum size, nitrogen source, and aeration to promote growth in dense pellets, which improve broth rheology [2].
      • Use an Airlift Bioreactor: This reactor type provides efficient mixing and oxygen transfer with lower shear stress, making it highly suitable for filamentous organisms like Streptomyces roseosporus [2].
      • Employ an Oxygen Vector: Adding n-dodecane as an oxygen vector can significantly enhance oxygen transfer efficiency and this compound yield [1].
  • FAQ 2: Why is this compound production high in solid culture but negligible in my liquid culture?

    • Answer: This "faucet knob" effect is due to redox control. Research on related Streptomyces antibiotics has identified a pathway-specific repressor protein (e.g., ForJ) that senses oxygen via a cysteine residue [3]. Under the oxidizing conditions of aerated liquid culture, this repressor binds DNA and shuts down the biosynthetic gene cluster. In solid culture or less-oxidizing conditions, the repressor is inactive, allowing production. Genetic engineering to remove or mutate this repressor can "unlock" production in liquid culture [3].
  • FAQ 3: What is the most effective method to scale up this compound production with high oxygen demand?

    • Answer: For lab-scale production, the most effective strategy is cell immobilization in an airlift bioreactor.
      • Support Matrix: Ultra-porous refractory brick flakes are optimal, providing high surface area, mechanical stability, and buoyancy [2].
      • Benefits: This method maintains optimal broth rheology for oxygen transfer and allows for the reuse of cells over 6-8 batches, dramatically increasing volumetric productivity compared to free cells [2].

Detailed Experimental Protocols

Protocol 1: Using n-Dodecane as an Oxygen Vector

This protocol is adapted from a study that used Response Surface Methodology to optimize medium components [1].

  • 1. Basal Fermentation Medium: Prepare a medium with the following composition (g/L):
    • Glucose, 9.46; Soluble Starch, 25; Dextrin, 12.5; Yeast Extract, 12.5; Soybean Meal, 21.34; Peptone, 25; Casein, 5; Asparagine, 2.68; K₂SO₄, 6; (NH₄)₂Fe(SO₄)₂, 2; MgSO₄, 1; CaCO₃, 5; MnCl₂, 0.5 [1].
  • 2. Add n-Dodecane: After sterilization and before inoculation, add filter-sterilized n-dodecane to a final concentration of 7.47% (v/v) [1].
  • 3. Fermentation Conditions:
    • Conduct fermentation in a 7.5-L fermenter.
    • Maintain pH at 7.0 (automatically controlled with NaOH).
    • Control temperature at 30°C.
    • The study did not specify agitation speed, but a standard setting for microbial fermentation (e.g., 200-300 rpm) can be used as a starting point.

This experimental workflow can be visualized in the following diagram:

G A Prepare Basal Fermentation Medium B Add 7.47% (v/v) n-Dodecane (Sterile) A->B C Inoculate with S. roseosporus B->C D Ferment in 7.5-L Bioreactor C->D E Control Parameters: • Temperature: 30°C • pH: 7.0 D->E Feedback Loop F Harvest & Analyze This compound Yield D->F

Protocol 2: Cell Immobilization in an Airlift Bioreactor

This protocol is adapted from a study demonstrating high-yield this compound production with immobilized cells [2].

  • 1. Prepare Support Matrix:
    • Refractory Brick: Mechanically crush and sieve bricks to a uniform particle size of ~5 mm. Boil in water for 20 minutes at 80°C, wash with distilled water, and then place in methanol for 3 hours. Finally, wash again with distilled water and sterilize by autoclaving [2].
    • Silk Sachets: Cut silk into sachets (e.g., 4 cm x 2 cm), sterilize, and inoculate with a concentrated seed culture aseptically [2].
  • 2. Immobilize Cells:
    • Place 2.0 g of the pre-treated, sterile brick carrier into a seed medium flask.
    • Inoculate with 0.5 ml of homogenized mycelia (approximately 0.15 g/L dry cell weight).
    • Incubate at 30°C for 5 days to allow for robust cell growth on the carriers [2].
  • 3. Airlift Bioreactor Fermentation:
    • Transfer the immobilized matrices to a sterile 2.0 L airlift bioreactor containing production medium.
    • Production Medium (g/L): Dextrin 30, Glucose 10, Soybean flour 20, Fe (NH₄)₂SO₄ 0.6, KH₂PO₄ 0.2; adjust pH to 7.0 [2].
    • Key Parameters:
      • Temperature: 30°C
      • pH: 7.0 (automatically controlled)
      • Aeration: 1 vvm (volume of air per volume of medium per minute)
      • Add n-decanoic acid (0.2 g/L) at 48 hours post-inoculation as a precursor [2].
  • 4. Reuse for Multiple Batches:
    • After each batch (typically 132-144 hours), collect the immobilized matrices using a 50-micron mesh screen.
    • Transfer them to a fresh, sterile production medium to begin a new batch. Production can be sustained for 6-8 batches [2].

The following diagram illustrates the core workflow for this protocol:

G A Prepare Support Matrix (Refractory Brick/Silk) B Sterilize & Inoculate with S. roseosporus A->B C Incubate for 5 Days for Cell Growth B->C D Transfer to Airlift Bioreactor C->D E Ferment with Control: • 30°C, pH 7.0 • Aeration: 1 vvm • Add n-decanoic acid at 48h D->E F Harvest & Reuse Immobilized Cells for 6-8 Batches E->F

Decision-Making Guide

To help you select the right strategy, here is a summary of the advantages of each major approach:

Strategy Key Advantage Best For
Oxygen Vector (n-dodecane) [1] Simple addition to existing medium; significant yield boost. Researchers looking for a quick and easy improvement in stirred-tank reactors.
Cell Immobilization [2] Superior oxygen transfer; enables repeated batch production over 6-8 cycles, maximizing output. Labs focused on maximizing volumetric yield and efficiency at the bench scale.
Genetic Manipulation [3] Fundamental solution to oxygen repression; enables high production in standard liquid culture. Groups with expertise in genetic engineering seeking to develop superior production strains.

References

daptomycin creatine kinase elevation management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the clinical significance of CK elevation during daptomycin therapy? CK elevation is a recognized and dose-dependent adverse effect of this compound. It signifies muscle damage and, while often asymptomatic, can progress to myopathy or, in rare cases, rhabdomyolysis. Management is crucial as it allows for the continuation of a vital antibiotic while ensuring patient safety [1] [2].

  • When should CK levels be monitored? The manufacturer recommends weekly CK monitoring [1]. However, evidence suggests the need for more frequent monitoring in high-risk patients, as elevations often occur around 18 days (± 9 days) into therapy, with severe elevations appearing even earlier (around 11 days) [3].

  • What are the established risk factors for this compound-associated CK elevation? Several patient-specific and treatment-related factors increase risk. The table below summarizes key risk factors identified in clinical studies [3] [4] [5].

Risk Factor Details & Notes
Concomitant Medications [5] Statin use significantly increases risk. Concomitant use of statins and antihistamines presents an even higher risk.
High Trough Concentration (Cmin) [5] Trough levels ≥ 20 µg/mL are strongly associated with increased risk. Risk is categorized as high when Cmin is ≥ 30 µg/mL.
Patient Factors [3] [4] Obesity (BMI >30 kg/m²), chronic kidney disease, and African American ethnicity.
This compound Dose [4] Doses > 6 mg/kg daily are associated with a higher incidence of CK elevation.
  • What is the recommended management strategy for asymptomatic CK elevation? For patients with CK levels between 500 and 2000 U/L who are asymptomatic, evidence supports a "one-day holiday" (withholding one dose) with or without a subsequent dose reduction.

    • A study found that of 7 patients who had a one-day holiday only, 5 (71%) showed CK improvement. Of 8 patients who had a one-day holiday plus dose reduction, 6 (75%) showed improvement [3].
    • This strategy has allowed for the continuation of this compound without leading to hospital readmission or compromising treatment [3].
  • When should this compound be discontinued? Discontinuation is recommended if CK levels exceed 1000 U/L in symptomatic patients or 2000 U/L in asymptomatic patients [1] [2].

Troubleshooting Guides & Experimental Protocols

Guide 1: Clinical Management of CK Elevation

This workflow is based on a successful clinical protocol that allowed for this compound continuation [3].

Start Routine CK Monitoring A CK > 500 U/L and Asymptomatic? Start->A B Continue this compound with Enhanced Monitoring A->B No (CK Normal or Symptomatic) C Implement One-Day This compound Holiday A->C Yes H Discontinue this compound Per Guidelines A->H CK > 1000 U/L (Symptomatic) or > 2000 U/L (Asymptomatic) B->Start Continue Monitoring D Check CK After Holiday C->D E CK Improved? D->E F Continue this compound at Same Dose E->F Yes G Consider Dose Reduction & Continue this compound E->G No F->Start G->Start

Guide 2: Protocol for Investigating Risk Factors in a Research Model

This methodology is adapted from a study that developed a risk prediction model for CK elevation [5].

Objective: To identify patient risk factors and establish a predictive model for this compound-associated CK elevation in a research cohort.

1. Patient Cohort Selection

  • Inclusion Criteria: Patients receiving this compound for >5 days with CK measurements before and during therapy.
  • Exclusion Criteria: Treatment duration <5 days, missing baseline or on-therapy CK measurements, or severely low serum creatinine (<0.4 mg/dL) which can overestimate renal function.
  • Group Classification: Classify patients based on peak CK levels during therapy.
    • Non-elevated group: Peak CK ≤ 1000 IU/L
    • Elevated group: Peak CK > 1000 IU/L

2. Data Collection and Variable Analysis Collect the following data points for univariable and multivariable analysis:

  • Demographics: Age, sex, weight, BMI, ethnicity.
  • Clinical Data: Renal function (CrCl), primary diagnosis, medical history.
  • Treatment Details: this compound dose (mg/kg), treatment duration, estimated trough concentration (Cmin).
  • Concomitant Medications: Document use of statins, antihistamines, and other drugs known to affect CK.

3. Statistical Analysis and Model Building

  • Perform multivariable analysis using binomial logistic regression on factors with a p-value < 0.10 from univariable analysis.
  • Develop a risk score based on the β coefficients from the regression model.
  • Create a risk prediction model and validate it using receiver operating characteristic (ROC) curve analysis. An area under the curve (AUC) > 0.8 indicates a good fit.

4. Application of the Risk Prediction Model The following table shows how a validated model can be applied to stratify patients [5].

Total Risk Score Risk Category Predicted Probability of CK Elevation
≤ 4 Low < 10%
5 - 6 Moderate 10% to < 25%
≥ 8 High ≥ 25%

Example Risk Factors and Scores: Concomitant statin use (score 4), concomitant antihistamine use (score 4), and Cmin 20-<30 µg/mL (score 5) or ≥30 µg/mL (score 5) [5].

References

daptomycin statin coadministration myopathy risk

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for the interaction between daptomycin and statins? Multiple studies have confirmed this interaction. A key retrospective case-control study found that statin coadministration was an independent risk factor for this compound-associated myopathy (odds ratio: 2.60) and rhabdomyolysis (odds ratio: 4.67) [1] [2]. A more recent meta-analysis and disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database further validated this association, particularly for rhabdomyolysis [3].

Q2: Do different statins carry different levels of risk? Yes, the risk profile varies by the specific statin. A 2023 pharmacovigilance study analyzing the FAERS database found that the reporting frequency for myopathy and rhabdomyolysis was highest when this compound was combined with rosuvastatin, simvastatin, or atorvastatin [4].

Q3: What is the current recommended clinical management strategy? There are two primary viewpoints, though the preponderance of evidence favors caution:

  • Consensus Recommendation: Based on the strongest evidence, the recommended approach is to consider temporarily withholding statin therapy during this compound treatment [1] [5] [2]. If statins are continued, enhanced CPK monitoring (e.g., twice-weekly) is advised.
  • Alternative Viewpoint: One narrative review suggests that since several cohort studies showed no statistically significant increase in CPK elevations, statins could be continued in high-risk cardiovascular patients, provided that weekly CPK monitoring is strictly enforced [6].

Q4: How should creatine kinase (CPK) be monitored in a clinical trial setting? For subjects receiving this compound and statins concurrently, the following monitoring is recommended:

  • Baseline: Obtain a CPK level before initiating this compound therapy.
  • During Therapy: Monitor CPK levels at least weekly. Consider twice-weekly monitoring for subjects receiving concomitant statin therapy or if the CPK level begins to rise [1].
  • Clinical Symptoms: Closely monitor subjects for new-onset muscle pain, tenderness, or weakness.

Evidence and Risk Data Tables

The tables below summarize the quantitative evidence regarding this drug-drug interaction.

Table 1: Key Clinical Studies on this compound-Statin Interaction

Study Type / Source Key Finding (Myopathy) Key Finding (Rhabdomyolysis) Recommended Action
Retrospective Case-Control (2018) [1] Odds Ratio: 2.60 (P=0.03) Odds Ratio: 4.67 (P=0.03) Suspend statins during this compound use; twice-weekly CPK monitoring.
Meta-Analysis (2022) [3] Odds Ratio: 1.72 (95% CI: 0.95–3.12) Odds Ratio: 3.83 (95% CI: 1.43–10.26) Supports the association with rhabdomyolysis.
FAERS Disproportionality Analysis (2022) [3] Reporting Odds Ratio (ROR): 5.69 (95% CI: 4.31–7.51) ROR: 5.77 (95% CI: 4.33–7.68) Strong signal for increased reporting of both events.

Table 2: Risk Association by Individual Statin (FAERS Database Analysis) [4]

Statin Reporting Odds Ratio (ROR) for Myopathy (95% CI) ROR for Rhabdomyolysis (95% CI)
Rosuvastatin 124.39 (87.35–178.47) 156.34 (96.21–254.05)
Simvastatin 94.83 (71.12–126.46) 72.65 (47.36–111.44)
Atorvastatin 68.53 (51.93–90.43) 66.31 (44.06–99.81)

Experimental Protocols for Risk Assessment

For researchers investigating the mechanistic basis of this interaction, the following protocols from key studies can serve as a reference.

Protocol 1: Retrospective Case-Control Risk Factor Analysis [1]

  • Objective: To identify independent risk factors for the development of this compound-associated myopathy and rhabdomyolysis.
  • Methodology:
    • Case Identification: Review electronic medical records of patients who received this compound. Identify cases of myopathy (CPK above upper limit of normal) and rhabdomyolysis (CPK ≥10x ULN).
    • Matching: Match each case patient 1:1 with a control patient who received this compound for at least the same duration but did not develop myopathy.
    • Data Collection: Extract data on demographics, comorbidities, this compound dose/duration, and concomitant medications (especially statins, antihistamines, fibrates).
    • Statistical Analysis: Use multivariable conditional logistic regression to determine odds ratios and independent risk factors, adjusting for potential confounders.

Protocol 2: Mixed-Methods Meta-Analysis and Pharmacovigilance Study [3]

  • Objective: To clarify the association between statin use and this compound-related musculoskeletal adverse events (MAEs) using a dual approach.
  • Methodology:
    • Part A: Meta-Analysis
      • Literature Search: Systematically search databases (PubMed, Cochrane, Embase) for studies comparing MAE incidence in patients on this compound with vs. without statins.
      • Study Selection & Quality Assessment: Apply pre-defined inclusion/exclusion criteria. Assess quality using a tool like RoBANS.
      • Data Synthesis: Pool data using a random-effects model to calculate summary odds ratios for myopathy and rhabdomyolysis.
    • Part B: Disproportionality Analysis
      • Data Source: Extract reports from the FDA Adverse Event Reporting System (FAERS).
      • Signal Detection: Calculate Reporting Odds Ratios (RORs) and corresponding 95% confidence intervals for myopathy and rhabdomyolysis associated with the this compound-statin combination.
      • Stratified Analysis: Perform analyses for individual statins (atorvastatin, rosuvastatin, simvastatin, etc.).

Proposed Mechanism of Toxicity

The following diagram illustrates the hypothesized pathways through which this compound and statins may cause synergistic muscle damage.

G cluster_mech Proposed Mechanisms of Muscle Damage This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction & Coenzyme Q10 Depletion This compound->Mitochondrial_Dysfunction Direct myotoxicity Statin Statin Statin->Mitochondrial_Dysfunction Sarcolemma_Destabilization Sarcolemma Destabilization & Ion Balance Alteration Statin->Sarcolemma_Destabilization AKT_mTOR_Inhibition Inhibition of AKT/mTOR Muscle Repair Pathway Statin->AKT_mTOR_Inhibition Immune_Mediated Immune-Mediated Necrotizing Myopathy (IMNM) Statin->Immune_Mediated In predisposed individuals CPK_Release Creatine Kinase (CPK) Release Mitochondrial_Dysfunction->CPK_Release Sarcolemma_Destabilization->CPK_Release AKT_mTOR_Inhibition->CPK_Release Impairs regeneration Immune_Mediated->CPK_Release Clinical_Outcome Clinical Outcome: Myopathy → Rhabdomyolysis CPK_Release->Clinical_Outcome

Diagram: Proposed Pathways for Synergistic Myotoxicity. This compound and statins are hypothesized to damage muscle cells through several overlapping pathways, including mitochondrial dysfunction and impaired cell membrane stability and repair. In some cases, statins can trigger an immune-mediated response. These pathways lead to muscle cell damage and the release of CPK, resulting in the spectrum of clinical disease from myopathy to life-threatening rhabdomyolysis [1] [7] [4].

References

Summary of Causes for Daptomycin Plasma Concentration Variability

Author: Smolecule Technical Support Team. Date: February 2026

Factor Category Specific Factor Impact on Daptomycin PK Clinical/Experimental Evidence
Patient Physiology Renal Function (eGFR/CrCl) Clearance (CL) strongly correlates with renal function [1] [2] [3]. Population PK models show CL increases with higher eGFR [1] [4].
Sex CL and Volume (V1) are ~44% and ~30% higher in males than females [1]. Population PK analysis identified sex as a significant covariate [1] [2].
Pathophysiological Changes Significant intraindividual variability in CL over time, unrelated to renal function changes [1]. PK profiles in patients over months showed unexplained AUC fluctuations [1] [2].
Drug Properties & Handling Protein Binding High binding (~90-93%) to plasma proteins limits distribution (Vd ~0.1 L/kg) [3] [4] [5]. Low Vd confirmed in healthy volunteers [6]; binding decreases in renal impairment [3].
Solution Stability Concentration stable for 7 days at 2-8°C but degrades after 2 days at room temperature [7]. HPLC analysis confirmed chemical stability (>95% initial concentration) under refrigeration [7].

Experimental Protocols for Investigating PK Variability

For researchers aiming to characterize this compound pharmacokinetics (PK) and identify sources of variability in a target population, the following methodologies are recommended based on established protocols.

Population Pharmacokinetic (PopPK) Modeling

This approach is ideal for analyzing sparse data collected during routine therapeutic drug monitoring (TDM) and identifying influential patient factors [1] [2].

  • Experimental Workflow:

    cluster_1 Data Collection Parameters cluster_2 Software Tools DataCollection Data Collection StructuralModel Develop Structural PK Model DataCollection->StructuralModel Concentrations This compound plasma concentrations (3-4 time points per profile) Dosing Exact dosing and sampling times Covariates Patient covariates: Sex, Weight, Serum Creatinine/eGFR CovariateModel Develop Covariate Model StructuralModel->CovariateModel NONMEM NONMEM Monolix Monolix R R (for Xpose, PsN) ModelValidation Model Validation CovariateModel->ModelValidation Simulation Monte Carlo Simulation ModelValidation->Simulation

  • Key Technical Details:
    • Software: Utilize non-linear mixed-effects modeling software like NONMEM or Monolix [1] [2].
    • Data Collection: Collect this compound plasma concentrations (e.g., pre-dose, 0.5h, and 5-6h post-dose) from at least 2-3 occasions per patient. Record exact dosing and sampling times [1].
    • Covariate Data: Gather patient demographics and clinical data (e.g., sex, weight, serum creatinine) concurrent with each PK profile [1] [2].
    • Model Development:
      • Begin with a structural model (e.g., one- or two-compartment with first-order elimination) [1] [2].
      • Introduce interoccasion variability (IOV) to quantify unexplained intraindividual changes over time [1].
      • Test covariates (e.g., eGFR on CL, sex on V) for statistical and clinical significance to build the final model [1] [2].
Chemical Stability Testing

This protocol is critical for troubleshooting concentration measurement discrepancies and ensuring the integrity of prepared solutions, especially in outpatient settings [7].

  • Experimental Workflow:

    cluster_1 HPLC Method Details Prep Prepare Solutions (Reconstituted vials & infusion bags) Store Store at Test Conditions (Refrigerated vs. Room Temperature) Prep->Store Sample Withdraw Triplicate Samples (Days 0, 2, 4, 7) Store->Sample Analyze HPLC Analysis with DAD Sample->Analyze Interpret Interpret Results Analyze->Interpret Column Column: Zorbax eclipse XDB-C18 MobilePhase Mobile Phase: Phosphate Buffer (pH 5.5) / Acetonitrile (70:30) Detection Detection: UV-Vis at 223 nm

  • Key Technical Details:
    • Solution Preparation: Reconstitute this compound vials to 50 mg/mL with 0.9% sodium chloride. Prepare infusion bags at common concentrations (e.g., 5.6 and 14 mg/mL) [7].
    • Storage Conditions: Store test solutions protected from light under refrigeration (2-8°C) and at room temperature (approx. 25°C) [7].
    • Analysis Method: Use a stability-indicating reversed-phase HPLC method with a photodiode array detector (DAD). This confirms peak purity and detects degradation products [7].
    • Stability Criterion: Chemical stability is defined as retaining ≥95% of the initial this compound concentration [7].

Mechanisms of Variability and Clinical Implications

The relationship between patient factors, the drug's properties, and the resulting plasma concentration is complex. The following diagram synthesizes how key factors influence this compound exposure and clinical outcomes.

cluster_factors Factors cluster_mechanisms Mechanisms cluster_outcomes Outcomes Factors Key Input Factors Mechanisms Pharmacokinetic Mechanisms Factors->Mechanisms F1 Renal Impairment (Low eGFR) F2 Male Sex F3 Critical Illness (Unmeasured) F4 Poor Solution Stability Outcomes Clinical Outcomes & Risks Mechanisms->Outcomes M1 ↓ Systemic Clearance (Primarily renal) M2 ↑ Systemic Clearance & ↑ Volume of Distribution M3 ↑ Intraindividual Variability in Clearance M4 ↓ Administered Dose (Degradation) O1 Risk: Toxicity (High AUC, Cmin) O2 Risk: Treatment Failure (Low AUC/MIC) O3 Unpredictable Exposure F1->M1 F2->M2 F3->M3 F4->M4 M1->O1 M2->O2 M3->O3 M4->O2

Frequently Asked Questions (FAQs) for Troubleshooting

  • In our PopPK model, we found significant intraindividual variability (IOV) in clearance. What could explain this? This is a common finding, particularly in patients receiving prolonged therapy for severe infections [1]. The causes are often unexplained by standard covariates like renal function. It may be due to fluctuating pathophysiological states in critically ill patients (e.g., changing fluid balance, protein binding, organ perfusion) [1] [2]. This underscores the need for repeated TDM in these populations.

  • Our measured this compound concentrations are consistently lower than model-predicted values. What should I investigate? First, verify the stability of your this compound solutions. Confirm that stock solutions and infused doses were stored refrigerated (2-8°C) and used within the validated stability period (e.g., 7 days for refrigerated solutions). Room temperature storage can lead to significant degradation after 48 hours [7]. Second, check the accuracy of recorded dosing and sampling times, as these are critical for PK analysis [1].

  • Why is body weight not a significant covariate for clearance in our model, contrary to other drugs? Some population PK studies in specific patient cohorts (e.g., those with bone and joint infections) have also found that body weight did not significantly influence this compound clearance or volume of distribution [1]. This suggests that other factors, such as renal function and sex, may be more dominant predictors of variability in these populations [1] [2].

  • When is therapeutic drug monitoring (TDM) for this compound most warranted? TDM is particularly important in patients receiving prolonged therapy (e.g., for bone and joint infections) due to significant and unpredictable intraindividual PK changes [1]. It is also recommended for critically ill patients, those with renal impairment, and those with severe infections where ensuring efficacy and avoiding toxicity are critical [4].

References

overcoming daptomycin pulmonary surfactant inactivation

Author: Smolecule Technical Support Team. Date: February 2026

Why Daptomycin Fails in the Lung

This compound is inactivated by pulmonary surfactant, making it ineffective for treating typical pneumonia [1] [2] [3]. This is a unique example of organ-specific antibiotic inhibition [1].

The table below summarizes the core problem and its implications:

Aspect Description
Clinical Impact Not indicated for pulmonary airspace/community-acquired pneumonia [4] [2] [3]. Failed Phase 3 trials for community-acquired pneumonia despite in vitro potency against S. pneumoniae [1] [5].
Mechanism of Inactivation Calcium-dependent sequestration by pulmonary surfactant [6]. This compound inserts into surfactant layers, forming multilayered structures that physically remove the drug from solution, preventing it from reaching bacterial membranes [6].
Exception to the Rule May retain activity in hematogenous pulmonary infections (e.g., secondary to septic emboli from right-sided endocarditis). In these cases, the infection originates within the lung tissue rather than the air sacs, potentially avoiding high surfactant concentrations [1] [3].

Strategies for Investigation

Researchers can explore two main strategies to overcome this limitation: developing new chemical analogs or optimizing in vitro conditions to better understand the interaction.

Strategy 1: Structural Modification of this compound

The most promising approach involves synthesizing this compound analogs with reduced surfactant binding.

  • Key Modification Site: The tryptophan residue at position 1 (in the exocyclic tail) is a critical target. Replacing this tryptophan with other aromatic amino acids can reduce surfactant interaction while maintaining anti-staphylococcal activity [5].
  • Evidence of Success: One study created a series of analogs where tryptophan was replaced. A specific analog, compound 4i, maintained a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus and, crucially, showed no MIC shift in the presence of 1% and 5% surfactant, unlike the native this compound [5]. This indicates the surfactant did not inhibit its antibacterial activity.
Strategy 2: Experimental Condition Optimization

For researchers studying the interaction itself, biophysical methods are key. The table below outlines critical factors and methods for investigating this compound-surfactant interactions:

Factor Consideration & Methodology
Calcium Ions (Ca²⁺) Essential co-factor for this compound's mechanism [7] [8]. Experiments must use calcium-supplemented media (e.g., 50-75 mg/L Ca²⁺) [5]. Varying Ca²⁺ levels can illuminate its role in surfactant binding versus bacterial membrane insertion [6].
Model Membranes Use Langmuir-Blodgett monolayers to study how this compound affects surfactant compressibility and forms multilayers [6]. Prepare lipid systems mimicking natural lung surfactant (e.g., containing phospholipids like phosphatidylcholine) and bacterial membranes [6].
Surfactant Source Utilize commercial natural surfactants (e.g., Survanta) which contain phospholipids, triglycerides, and free fatty acids, providing a physiologically relevant environment [5].
Analytical Techniques Fluorescence Spectroscopy: Measure this compound binding affinity to different membranes [6]. Atomic Force Microscopy (AFM): Visualize multilayer formation in surfactant bilayers induced by this compound and calcium [6].

Experimental Protocol: Surfactant MIC Shift Assay

This is a core method to quantify the extent of this compound inactivation in a surfactant-rich environment.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or its analogs in the presence and absence of pulmonary surfactant, measuring the "MIC shift."

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (MHB)
    • Calcium chloride to supplement MHB to 50 mg/L [5]
    • Test compound: this compound or analog
    • Pulmonary Surfactant (e.g., Survanta)
    • Bacterial inoculum (e.g., Staphylococcus aureus)
  • Method:

    • Prepare Media: Create two sets of calcium-supplemented MHB. Add surfactant to one set at the desired final concentration (e.g., 1% and 5% v/v) [5].
    • Broth Microdilution: Perform a standard broth microdilution MIC test according to CLSI guidelines in both surfactant-free and surfactant-containing broth [5].
    • Incubate & Read: Incubate plates at 37°C for 18-24 hours and record the MIC values.
    • Analysis: Calculate the MIC shift by comparing the MIC in surfactant-containing broth to the MIC in surfactant-free broth. A significant increase (e.g., 4-fold or greater) indicates substantial inhibition.

Mechanism & Workflow Visualization

The following diagram illustrates the sequestration mechanism and the key experimental workflow for evaluating this compound analogs.

cluster_mechanism Mechanism of this compound Sequestration by Surfactant cluster_workflow Workflow for Evaluating this compound Analogs cluster_subassays Dap This compound + Ca²⁺ Insert 1. Insertion & Binding Dap->Insert Surf Pulmonary Surfactant Monolayer Surf->Insert Multi 2. Multilayer Formation Insert->Multi Seq 3. Sequestration This compound is trapped and unavailable for bacterial killing Multi->Seq Start Design Analog (e.g., Tryptophan Replacement) Synth Synthesize & Purify (Via enzymatic deacylation/ Cbz protection) Start->Synth Test In Vitro Assays Synth->Test MIC MIC Shift Assay (with/without surfactant) Test->MIC Biophys Biophysical Studies (Langmuir Blodgett, AFM) Test->Biophys Eval Evaluate Efficacy in Disease Models MIC->Eval Biophys->Eval

References

Medium Composition & Precursor Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key medium components and precursor strategies for enhancing daptomycin yield in Streptomyces roseosporus.

Optimization Factor Specific Component/Strategy Reported Effect on this compound Production Key Details / Concentration Source(s)
Carbon & Nitrogen Sources Dextrin, Dextrose, Molasses, Yeast Extract Stimulated production up to 812 mg/L in fed-batch fermentation Optimal medium: 60 g/L dextrin, 10 g/L dextrose, 1.0 g/L molasses, 8 g/L yeast extract [1] [2] [3]
Precursor Feeding Sodium Decanoate A more effective precursor; increased yield significantly compared to decanoic acid Fed at 600 mg/(L·day) after 48 h fermentation [1] [2] [4]
Alternative Precursor Sources n-Decanal Increased productivity by 10-30%; less toxic and easier to handle than decanoic acid Fed as a 50/50 (v/v) solution with methyl oleate [5]
Cuphea Oil Low toxicity allows for batch fermentation; no strict feeding control needed Fed as-is or dissolved in a solvent like methyl oleate [5]
Strain Engineering Decanoic Acid (DA) Resistance Confers higher resistance to toxic precursor, allowing for increased DA concentration Developed via sequential adaptation method [6]

Metabolic & Genetic Engineering Strategies

Recent advances use systematic genetic modifications to create high-yielding strains. One study applied a multilevel metabolic engineering strategy, resulting in a strain that produced 113 mg/L in shake flasks and 786 mg/L in a 15 L fermenter [7]. The following diagram outlines this engineering workflow:

G cluster_1 Precursor Engineering (Level 1) cluster_2 Regulatory Engineering (Level 2) cluster_3 Byproduct Engineering (Level 3) cluster_4 Gene Dosage (Level 4) cluster_5 Fermentation Engineering (Level 5) Start Starting Strain (17 mg/L) L1 Level 1: Precursor Engineering Start->L1 L2 Level 2: Regulatory Engineering L1->L2 A1 Delete orf3242 and orf3244 L3 Level 3: Byproduct Engineering L2->L3 B1 Knock out arpA and phaR L4 Level 4: Gene Dosage L3->L4 C1 Knock out pigment biosynthesis genes L5 Level 5: Fermentation Engineering L4->L5 D1 Integrate extra copy of this compound BGC End Final Engineered Strain (113 mg/L in flasks) L5->End E1 Express Vitreous Hemoglobin (VHb) A2 Enhances supply of Kynurenine (Kyn) B2 Releases negative regulation C2 Improves product quality E2 Enhances oxygen utilization

Key to this approach is manipulating specific genetic targets [7]:

  • Kynurenine Pathway (Level 1): Deleting genes orf3242 and orf3244 shunts more tryptophan degradation towards Kyn, a direct precursor of this compound.
  • Regulatory Genes (Level 2): Knocking out global negative regulators arpA and phaR removes repression on the this compound biosynthetic gene cluster.
  • Pigment Removal (Level 3): Disrupting pigment biosynthesis genes simplifies downstream purification.
  • Biosynthetic Capacity (Level 4): Integrating an additional copy of the this compound biosynthetic gene cluster (BGC) increases the genetic potential for production.

Experimental Protocol: Precursor Feeding & Analysis

Here is a detailed methodology for a fermentation run with precursor feeding and product quantification [4].

G Start Spore Inoculum Step1 Primary Seed Culture (50 mL medium, 28°C, 250 rpm, 48 h) Start->Step1 Step2 Secondary Seed Culture (6% v/v inoculum, 30 h) Step1->Step2 Step3 Fermentation (6% v/v inoculum, 10 days) Step2->Step3 Step4 Precursor Feeding (Add 0.02% w/v Sodium Decanoate every 12 h after 48 h) Step3->Step4 Step5 Sample Processing (Centrifuge broth, collect supernatant) Step4->Step5 Step6 HPLC Analysis (C18 column, UV 218 nm) Step5->Step6 End Quantify this compound Step6->End

Key Protocol Details:

  • Culture Conditions: The primary and secondary seed cultures are prepared to generate a healthy, active biomass before starting the main fermentation [4].
  • Precursor Feeding: Sodium decanoate is added periodically during the production phase to ensure a steady supply of the lipopeptide side chain precursor [4].
  • HPLC Analysis:
    • Column: C18 reverse-phase (e.g., 5 μm, 4.6 mm × 100 mm).
    • Mobile Phase: 0.1% Trifluoroacetic acid in Water : Acetonitrile (55:45, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 218 nm.
    • Quantification: Use a purified this compound standard to create a calibration curve [4].

Troubleshooting Common Fermentation Issues

Problem Possible Cause Suggested Solution
Low Yield Inefficient precursor utilization or degradation Switch to n-decanal or use a DA-resistant strain [6] [5].
Suboptimal dissolved oxygen Express oxygen-binding protein VHb to improve oxygen utilization under fermentation conditions [7].
Toxicity & Mycelia Fragmentation Toxicity from decanoic acid precursor Use less toxic precursors like n-decanal or Cuphea oil [5].
High Impurity (Pigments) Co-production of secondary metabolites Knock out pigment biosynthesis genes in the production strain [7].

References

daptomycin therapeutic drug monitoring interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Daptomycin PK/PD Targets for TDM Interpretation

Parameter Target for Efficacy Target for Safety (Toxicity Risk) Key Context
AUC(_{24}) (Area Under the Curve over 24 hours) > 666 mg·h/L [1] > 939 mg·h/L [2] [3] or > 1174 mg·h/L [3] Primary efficacy index; high AUC is linked to increased risk of toxicity [2] [3].
C(_{min}) (Trough Concentration) - > 24.3 mg/L [3] [1] Strongly associated with an increased risk of creatine phosphokinase (CPK) elevation and muscle toxicity [1].

Frequently Asked Questions (FAQs) on this compound TDM

General TDM Concepts
  • Q: What is the primary PK/PD index for this compound efficacy?

    • A: The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the primary index. A target AUC/MIC of greater than 666 is associated with successful treatment of MRSA infections [1].
  • Q: Why is TDM important for this compound?

    • A: this compound has a narrow therapeutic window and exhibits significant pharmacokinetic variability between patients. TDM helps verify that a patient's drug exposure is within the target range to maximize efficacy while minimizing the risk of serious, exposure-dependent adverse effects like muscle toxicity and eosinophilic pneumonia [2] [3].
TDM in Practice & Troubleshooting
  • Q: My patient's this compound trough level is 28 mg/L. What is the concern?

    • A: This level is above the safety threshold of 24.3 mg/L. You should be concerned about an elevated risk of muscle toxicity. It is recommended to monitor creatine phosphokinase (CPK) levels closely and consider dose reduction [3] [1].
  • Q: What is the most accurate TDM sampling strategy?

    • A: A Bayesian estimation approach using two samples (peak + trough) provides the highest accuracy (R² = 0.87) and lowest bias for estimating the AUC(_{24}) [2] [4].
  • Q: If two-sample sampling is not feasible, what is a practical alternative?

    • A: A single mid-interval sample (collected between 7 and 11 hours post-dose) offers a practical and more precise alternative for estimating AUC compared to a trough-only or peak-only sample [2] [4].

Experimental & Workflow Considerations

The following workflow visualizes the key steps and decision points in a this compound TDM process, integrating the PK targets and sampling strategies discussed.

Start Initiate High-Dose This compound (≥8 mg/kg) SteadyState Achieve Steady State (≥3 doses) Start->SteadyState SamplingStrategy TDM Sampling Strategy SteadyState->SamplingStrategy Bayesian Two-sample (Peak + Trough) SamplingStrategy->Bayesian Most Accurate SingleSample Single mid-interval sample (7-11 hours post-dose) SamplingStrategy->SingleSample Practical Alternative Measure Measure Plasma Concentrations Bayesian->Measure SingleSample->Measure Estimate Estimate AUC₂₄ Measure->Estimate Interpret Interpret against PK/PD Targets Estimate->Interpret Outcome1 AUC₂₄ 666-939 mg·h/L Cₘᵢₙ < 24.3 mg/L Interpret->Outcome1 Outcome2 AUC₂₄ < 666 mg·h/L Interpret->Outcome2 Outcome3 AUC₂₄ > 939 mg·h/L or Cₘᵢₙ > 24.3 mg/L Interpret->Outcome3 Action1 Maintain Current Dose Outcome1->Action1 Action2 Consider Dose Increase Outcome2->Action2 Action3 Consider Dose Reduction Monitor CPK for Toxicity Outcome3->Action3

  • Key Workflow Steps:
    • Patient Population: The need for TDM is most critical when using high-dose this compound (≥8 mg/kg) for serious infections like bacteremia, endocarditis, or bone and joint infections (BJIs) [2] [3] [1].
    • Steady State: Sampling should be performed after at least 3 doses to ensure concentrations have reached steady state [4].
    • Bayesian Estimation: This method uses a population pharmacokinetic model as a prior, which is then refined with the patient's own concentration data. The software (e.g., Monolix Suite) computes a maximum a posteriori (MAP) estimate to predict individual PK parameters and AUC [4].

Gaps in Current Evidence

A 2023 systematic review highlighted that while this compound TDM is used in some institutions, no controlled studies have yet been published that demonstrate its direct impact on patient-centered outcomes compared to fixed dosing. This represents a key knowledge gap rather than proof of ineffectiveness [5].

References

daptomycin versus vancomycin MRSA bacteremia mortality

Author: Smolecule Technical Support Team. Date: February 2026

Mortality and Efficacy Comparison

The table below summarizes key efficacy and safety outcomes from recent meta-analyses and studies.

Outcome Measure Comparison (Daptomycin vs. Vancomycin) Context & Key Subgroups Citations
Overall Mortality No significant difference (OR 0.81; 95% CI, 0.62-1.06) Analysis across 20 studies found a non-significant trend favoring this compound. [1]
Mortality in High Vancomycin MIC (>1 µg/mL) Significantly lower with this compound (OR 0.53; 95% CI, 0.29-0.98) This compound is particularly beneficial for isolates with elevated vancomycin MIC. [2] [3]
Treatment Success Significantly higher with this compound (OR 2.20; 95% CI, 1.63-2.96) Defined as clinical success/composite failure; consistent in isolates with vancomycin MIC >1 µg/mL. [2] [3]
Impact of Early Switch Switching to this compound within 3-5 days reduced mortality by 45-55% Early switch showed significant benefit; switching after 5 days did not. [1]
Nephrotoxicity Significantly lower with this compound Vancomycin use is associated with a higher incidence of acute kidney injury (AKI). [4] [5]

Key Clinical Scenarios and Treatment Pathways

Evidence supports specific strategies for different clinical situations. The following diagram synthesizes these findings into a potential decision-making pathway.

Start Patient with MRSA Bacteremia MicCheck Check Vancomycin MIC Start->MicCheck VancHigh Vancomycin MIC >1 µg/mL MicCheck->VancHigh VancLow Vancomycin MIC ≤1 µg/mL MicCheck->VancLow ConsiderDapo Consider Early this compound VancHigh->ConsiderDapo StandardVanc Standard Vancomycin Therapy VancLow->StandardVanc AssessResp Assess Clinical Response at 48-72 hours ConsiderDapo->AssessResp StandardVanc->AssessResp NoImprove Persistent Bacteremia or Poor Response AssessResp->NoImprove No Continue Continue/De-escalate Therapy AssessResp->Continue Yes SwitchDapo Switch to this compound (Within 3-5 Days) NoImprove->SwitchDapo

Interpretation of Key Evidence

  • High Vancomycin MIC Matters: The superior performance of this compound in patients infected with MRSA strains exhibiting a vancomycin MIC >1 µg/mL is a critical finding [1] [2]. This supports obtaining a vancomycin MIC and considering it in therapeutic decisions.

  • Timing of Therapy is Crucial: The significant reduction in mortality (45-55%) associated with switching to this compound within 3 to 5 days of starting treatment highlights that the timing of intervention is as important as the choice of drug itself [1]. Delaying the switch beyond this window may negate the mortality benefit.

  • Combination Therapy is Evolving: Some studies have explored combining a beta-lactam (e.g., cefazolin, ceftaroline) with standard therapy (vancomycin or this compound) to improve outcomes.

    • For Vancomycin: A randomized trial found adding a beta-lactam did not significantly improve the primary composite outcome and was associated with a higher rate of acute kidney injury [5].
    • For this compound: Retrospective studies and a small pilot trial suggest that combination with a beta-lactam (especially ceftaroline) may enhance bacterial clearance and improve survival, though more robust data is needed [4] [6]. This approach may be considered for complex or persistent infections.

Methodological Overview of Cited Evidence

  • Systematic Reviews & Meta-Analyses: These studies [1] [2] [3] followed PRISMA guidelines, systematically searching databases like PubMed, EMBASE, and Cochrane Central. They used the Newcastle-Ottawa Scale to assess quality, pooled data using random-effects models, and conducted subgroup analyses based on vancomycin MIC and infection source.
  • Real-World Quasi-Experimental Studies: The Detroit Medical Center study [4] was a retrospective analysis comparing outcomes before and after implementing a standardized treatment pathway. They used multivariable logistic regression to adjust for confounders like APACHE II score and Charlson Comorbidity Index.
  • Randomized Clinical Trials (RCTs): The CAMERA-2 trial [5] was an open-label, multicenter RCT where patients were randomized to receive standard therapy with or without an antistaphylococcal beta-lactam for 7 days. The primary endpoint was a composite of 90-day mortality, persistent bacteremia, relapse, or treatment failure.

References

daptomycin comparative real-world effectiveness studies

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Success Rates in Real-World Use

Real-world data from large registries demonstrates the effectiveness of daptomycin across a spectrum of Gram-positive infections, including those caused by resistant pathogens.

The table below summarizes the clinical success rates from a large pooled analysis of registry data [1]:

Infection Type Clinical Success Rate
Uncomplicated Skin & Soft Tissue Infection (uSSTI) 88.3%
Complicated Skin & Soft Tissue Infection (cSSTI) 81.0%
Osteomyelitis 77.7%
Foreign Body/Prosthetic Infection (FBPI) 75.9%
Endocarditis 75.4%
Bacteremia 69.5%
Overall 77.2%

Furthermore, a 2024 systematic review and meta-analysis concluded that the effectiveness of this compound is comparable to vancomycin, finding no significant difference in mortality or the risk of clinical failure between the two treatments for MRSA bloodstream infections [2] [3].

Comparative Effectiveness: this compound vs. Vancomycin

For researchers focused on MRSA bloodstream infections (BSI), the comparative effectiveness between this compound and vancomycin is a key area of investigation. The table below consolidates findings from a 2024 meta-analysis [2].

Outcome Measure Comparative Result (this compound vs. Vancomycin) Notes
All-Cause Mortality No statistically significant difference Analysis included various follow-up times (in-hospital, 30-day, 60-day).
Clinical Failure No statistically significant difference
Persistent Bacteremia No statistically significant difference

This meta-analysis incorporated 20 studies (including randomized controlled trials, retrospective cohorts, and one case-control study) and found that treatment outcomes were consistent regardless of whether this compound was used as first-line therapy or as a salvage treatment after switching from vancomycin [2].

Insights from Experimental Models

Pre-clinical models provide valuable insights into dosing strategies, especially for complex infections.

Animal Model of Foreign-Body Infection
  • Objective: To evaluate the efficacy of high-dose this compound compared to reference therapies for a difficult-to-treat MRSA foreign-body infection [4].
  • Methods:
    • Model: Rat tissue cage model infected with MRSA.
    • Therapy Groups: Animals received one of the following for 7 days:
      • This compound (100 mg/kg/day, equivalent to a high human dose)
      • Vancomycin (50 mg/kg/12h)
      • Rifampin (25 mg/kg/12h)
      • Linezolid (35 mg/kg/12h)
    • Efficacy Evaluation: Bacterial counts from tissue cage fluids and adhered coverslips were analyzed post-treatment [4].
  • Key Findings:
    • Efficacy: this compound and rifampin were the most effective, showing significantly greater reductions in bacterial counts than vancomycin and linezolid.
    • Resistance: No this compound-resistant subpopulations were detected, whereas rifampin-resistant strains emerged in 60% of the cases [4].

Dosing and Safety in Special Populations

Real-world evidence is crucial for understanding drug use in populations like children, where data can be limited.

  • Pediatric Use: A 2024 U.S. retrospective evaluation of 40 pediatric patients (median age 8.7 years) reported:
    • Clinical Success: 75.0% achieved composite clinical success.
    • Common Infections: Treated for central line-associated bloodstream infections (CLABSI, 32.5%), endocarditis (15.0%), and osteomyelitis (12.5%).
    • Safety: Adverse effects potentially related to this compound occurred in only 5.0% of patients [5].
  • High-Dose this compound: Registry data shows a trend toward using high-dose this compound (>6 mg/kg/day) for difficult-to-treat infections like endocarditis and foreign-body/prosthetic infections, with associated high clinical success rates [1].

Evidence Hierarchy and Clinical Application

The diagram below maps the relationship between different types of clinical evidence and their role in informing treatment decisions.

Pre-Clinical Data Pre-Clinical Data Randomized Controlled Trials (RCTs) Randomized Controlled Trials (RCTs) Pre-Clinical Data->Randomized Controlled Trials (RCTs)  Informs Trial Design Meta-Analyses & Systematic Reviews Meta-Analyses & Systematic Reviews Randomized Controlled Trials (RCTs)->Meta-Analyses & Systematic Reviews  Pooled Analysis Real-World Evidence (Registries, Cohorts) Real-World Evidence (Registries, Cohorts) Real-World Evidence (Registries, Cohorts)->Meta-Analyses & Systematic Reviews  Pooled Analysis Clinical Application & Decision Making Clinical Application & Decision Making Real-World Evidence (Registries, Cohorts)->Clinical Application & Decision Making  Effectiveness in Broader Practice Meta-Analyses & Systematic Reviews->Clinical Application & Decision Making  Highest Level of Evidence

The flowchart illustrates how Meta-Analyses & Systematic Reviews (red) sit at the top of the evidence hierarchy, directly informing Clinical Application & Decision Making. This analysis relies on the synthesis of both controlled trials and real-world data (blue) [2] [3] [1].

Conclusion

Real-world evidence confirms that this compound is a valuable therapeutic option for serious Gram-positive infections. Its effectiveness is comparable to vancomycin for MRSA bloodstream infections, with a favorable safety profile. Evidence from both clinical registries and experimental models supports the use of higher doses for complex, deep-seated infections.

References

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Purity

>94% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

22

Exact Mass

1619.71036639 Da

Monoisotopic Mass

1619.71036639 Da

Boiling Point

2078.2±65.0 °C at 760 mmHg

Heavy Atom Count

115

Application

Antibiotics are used in the treatment of infections caused by bacteria. They work by killing bacteria or preventing their growth. Daptomycin will not work for colds, flu, or other virus infections. It was approved in September 2003 for the treatment of complicated skin and soft tissue infections. It has a safety profile similar to other agents commonly administered to treat gram-positive infections.

Appearance

solid powder

Melting Point

N/A

Storage

−20°C

UNII

NWQ5N31VKK

Drug Indication

Daptomycin is indicated for the treatment of complicated skin and skin structure infections (cSSSI) in patients one year of age and older. It is also indicated for the treatment of _Staphylococcus aureus_ bloodstream infections (bacteremia) in patients one year of age and older, including in adult patients with right-sided infective endocarditis. Daptomycin is not indicated for the treatment of pneumonia or left-sided infective endocarditis due to _S. aureus_. Use is not recommended in pediatric patients younger than one year of age due to the risk of potential effects on muscular, neuromuscular, and/or nervous systems (either peripheral and/or central). As with all antibacterial drugs, it is strongly suggested to perform sufficient testing before treatment initiation in order to confirm an infection caused by susceptible bacteria. Failure to do so may result in suboptimal treatment, treatment failure, and the development of drug-resistant bacteria.
FDA Label
Cubicin is indicated for the treatment of the following infections. Adult and paediatric (1 to 17 years of age) patients with complicated skin and soft-tissue infections (cSSTI). Adult patients with right-sided infective endocarditis (RIE) due to Staphylococcus aureus. It is recommended that the decision to use daptomycin should take into account the antibacterial susceptibility of the organism and should be based on expert advice. Adult and paediatric (1 to 17 years of age) patients with Staphylococcus aureus bacteraemia (SAB). In adults, use in bacteraemia should be associated with RIE or with cSSTI, while in paediatric patients, use in bacteraemia should be associated with cSSTI. Daptomycin is active against Gram positive bacteria only. In mixed infections where Gram negative and/or certain types of anaerobic bacteria are suspected, Cubicin should be co-administered with appropriate antibacterial agent(s). Consideration should be given to official guidance on the appropriate use of antibacterial agents.
Daptomycin is indicated for the treatment of the following infections. Adult and paediatric (1 to 17 years of age) patients with complicated skin and soft-tissue infections (cSSTI). Adult patients with right-sided infective endocarditis (RIE) due to Staphylococcus aureus. It isrecommended that the decision to use daptomycin should take into account the antibacterial susceptibility of the organism and should be based on expert advice. Adult and paediatric (1 to 17 years of age) patients with Staphylococcus aureus bacteraemia (SAB). In adults, use in bacteraemia should be associated with RIE or with cSSTI, while in paediatric patients, use in bacteraemia should be associated with cSSTI. Daptomycin is active against Gram positive bacteria only. In mixed infections where Gram negative and/or certain types of anaerobic bacteria are suspected, daptomycin should be co-administered with appropriate antibacterial agent(s). Consideration should be given to official guidance on the appropriate use of antibacterial agents.
Daptomycin is a cyclic lipopeptide antibiotic derived from the organism Streptomyces roseosporus. Daptomycin treats various bacterial infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (VRE). Daptomycin is prescribed for various FDA-approved and off-label clinical uses.

Livertox Summary

Daptomycin is an intravenously administered, broad spectrum antibiotic used to treat complex skin and tissue infections, endocarditis and bacteremia. Daptomycin is associated with a low to modest rate of serum enzyme elevations during therapy, but is a very rare cause of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antibacterial Agents; Peptides, Cyclic; Lipopeptides
Antiinfective Agents

Pharmacology

Daptomycin is a 13 member amino acid cyclic lipopeptide antibiotic active against Gram-positive bacteria only. It has proven in vitro activity against enterococci (including glycopeptide-resistant Enterococci (GRE)), staphylococci (including methicillin-resistant Staphylococcus aureus), streptococci and corynebacteria. Daptomycin is derived from the fermentation product of Streptomyces roseosporus.
Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01XX09
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX09 - Daptomycin

Mechanism of Action

The mechanism of action of daptomycin remains poorly understood. Studies have suggested a direct inhibition of cell membrane/cell wall constituent biosynthesis, including peptidoglycan, uridine diphosphate-N-acid, acetyl-L-alanine, and lipoteichoic acid (LTA). However, no convincing evidence has been presented for any of these models, and an effect on LTA biosynthesis has been ruled out by other studies in _S. aureus_ and _E. faecalis_. It is well understood that free daptomycin (apo-daptomycin) is a trianion at physiological pH, which binds Ca2+ in a 1:1 stoichiometric ratio to become a monoanion, which is thought to rely primarily on the Asp(7), Asp(9), and L-3MeGlu12 residues that form a DXDG motif. Calcium-binding facilitates daptomycin's insertion into bacterial membranes preferentially due to their high content of the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL), wherein it is proposed that daptomycin can bind two calcium equivalents and form oligomers. PG is recognized as the main membrane requirement for daptomycin activity; daptomycin preferentially localizes in PG-rich membrane domains, and mutations affecting PG prevalence are linked to daptomycin resistance. Calcium-dependent membrane binding is the generally accepted mechanism of action for daptomycin, but the precise downstream effects are unclear, and numerous models have been proposed. One mechanism proposes that the daptomycin membrane binding alters membrane fluidity, causing dissociation of cell wall biosynthetic enzymes such as the lipid II synthase MurG and the phospholipid synthase PlsX. This is consistent with the observed effects of daptomycin on cell shape in various bacteria at concentrations at or above the minimum inhibitory concentration (MIC). Aberrant cell morphology is also consistent with the observed localization of daptomycin at the division septa and a hypothesized role in inhibiting cell division. A recent study suggested the formation of tripartite complexes containing calcium-bound daptomycin, PG, and various undecaprenyl-coupled cell envelope precursors, which subsequently include lipid II. This complex is proposed to inhibit cell division, lead to the dispersion of cell wall biosynthetic machinery, and eventually cause lysis of the membrane bilayer at the septum causing cell death. Another popular model is based on early observations that daptomycin, in a calcium-dependent manner, caused potassium ion leakage and loss of membrane potential in treated bacterial cells. Although this lead some to suggest that daptomycin could bind PG to form oligomeric pores in the bacterial membrane, no cell lysis was observed in _S. aureus_ or _E. faecalis_, and the daptomycin-induced ion conduction is inconsistent with pore formation. Rather, it has been proposed that daptomycin forms calcium-dependent dimeric complexes in fixed ratios of Dap2Ca3PG2, which can act as transient ionophores. The observed loss of membrane potential is suggested to result in a non-specific loss of gradient-dependent nutrient transport, ATP production, and biosynthesis, leading to cell death. Notably, these models are not strictly mutually exclusive and are supported to varying extents by observed resistance mutations. The strict requirement for PG for daptomycin bactericidal action is supported by mutations in _mprF_, _cls2_, _pgsA_, and the _dlt_ operon in _S. aureus_, _cls_ in various enterococci, and _pgsA_, PG synthase, and the _dlt_ operon in _E. faecium_, all of which alter the bacterial membrane composition and specifically the PG content of bacterial membranes. Other noted mutations in various regulatory systems that control membrane homeostasis also support the cell membrane as the site of daptomycin action. Curiously, in _E. faecalis_, the most commonly observed form of daptomycin resistance is characterized by abnormal division septa, which supports the cell division-based mechanism of daptomycin action.

Other CAS

103060-53-3

Absorption Distribution and Excretion

Daptomycin administered as a 30 minute IV infusion to healthy volunteers in doses of 4, 6, 8, 10, and 12 mg/kg once daily resulted in a Cmax between 57.8 ± 3.0 and 183.7 ± 25.0 μg/mL and an AUC0-24 of between 494 ± 75 and 1277 ± 253 μg\*h/mL. Daptomycin pharmacokinetics are generally linear, with some variation observed above 6 mg/kg, and the Cmax and AUC values are approximately 20% higher at steady-state, suggesting some accumulation. Steady-state trough concentrations between 5.9 ± 1.6 and 13.7 ± 5.2 μg/mL are reached following the third once-daily dose. The data for a single daptomycin dose of 6 mg/kg administered IV over 30 minutes was used to estimate steady-state Cmax values for both 4 and 6 mg/kg doses administered over two minutes, which were estimated at 77.7 ± 8.1 and 116.6 ± 12.2 μg/mL, respectively. Administration of IV daptomycin (4 or 6 mg/kg) over two minutes did not allow for measurement of the Cmax but resulted in steady-state AUC values of 475 ± 71 and 701 ± 82 μg\*h/mL. Patients with severe renal impairment and those on dialysis had mean steady-state AUC values approximately 2-3 times higher than those with normal renal function. No clinically significant differences in daptomycin pharmacokinetics were observed in patients with mild to moderate hepatic impairment. The mean AUC0-∞ obtained in healthy elderly individuals (75 years of age and older) was approximately 58% higher than in healthy young adult controls, with no difference in Cmax. The AUC0-∞ is also increased in obese patients by approximately 30%. No significant differences in body weight- and age-adjusted Cmax or AUC was observed in pediatric patients.
Daptomycin is excreted primarily by the kidneys, approximately 78% of an administered dose recovered in urine and only 5.7% recovered in feces. Approximately 52% of the dose, recovered in urine, retains microbiological activity.
Daptomycin has a very small volume of distribution, averaging ~0.1 L/kg in healthy adult subjects independent of dose. The volume of distribution tends to increase with decreasing renal function, being estimated at ~0.2 L/kg in patients with severe renal impairment.
Daptomycin administered as a 30 minute IV infusion to healthy volunteers in doses of 4, 6, 8, 10, and 12 mg/kg once daily resulted in total plasma clearance values between 7.2 ± 1.1 and 9.6 ± 1.3 mL/h/kg, with no clear dose association. As daptomycin is primarily renally excreted, patients with mild, moderate, and severe renal impairment had reduced total plasma clearance 9, 22, and 46 percent lower than healthy controls, respectively. Daptomycin clearance was also lower in obese (15-23%) and geriatric (aged 75 and older, by 35%) patients, whereas it tended to be higher in pediatric patients, even when normalized for body weight.

Metabolism Metabolites

Radiolabeled daptomycin administered to five healthy adults revealed the presence of inactive metabolites in the urine. A separate study using 6 mg/kg daptomycin in healthy adults revealed small amounts of three oxidative and one unidentified metabolite(s) in urine but not in plasma. The site of metabolism is unclear, as studies using human hepatocytes suggest that daptomycin effectively does not interact at all with the various CYP450 enzymes present in the liver.

Wikipedia

(2S)-daptomycin

Biological Half Life

Daptomycin has a relatively long half-life, with ranges of 7.5-9 hours depending on dosing schemes and dose strength. The half-life lengthens in patients with increasing renal impairment, being 27.83 ± 14.85 hours in patients with creatinine clearance <30 mL/min, 30.51 ± 6.51 hours in hemodialysis patients, and 27.56 ± 4.53 hours in continuous ambulatory peritoneal dialysis (CAPD) patients. Daptomycin half-life also tends to decrease with decreasing age.

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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